4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo-
Description
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Properties
CAS No. |
33544-16-0 |
|---|---|
Molecular Formula |
C10H6ClNO3 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
6-chloro-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(13)4-9(15-8)10(12)14/h1-4H,(H2,12,14) |
InChI Key |
CKWNAIFHYXTWGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide: Structure, Properties, and Potential Applications
Executive Summary
The chromone (4H-1-benzopyran-4-one) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in nature and the wide spectrum of biological activities its derivatives possess.[1] These activities span from anticancer and anti-inflammatory to neuroprotective and antimicrobial properties.[1][2][3] The strategic modification of the chromone core, particularly through halogenation, is a well-established method for modulating pharmacokinetic and pharmacodynamic profiles, often enhancing therapeutic efficacy.[4] This guide provides a comprehensive technical overview of a specific derivative, 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide, a molecule that combines the potent chromone scaffold with a halogen substituent and a carboxamide functional group. We will delve into its structural and physicochemical properties, propose a robust synthetic pathway with detailed protocols, discuss its anticipated analytical characterization, and explore its potential within the landscape of modern drug discovery.
Molecular Structure and Physicochemical Properties
The foundational structure of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide is the benzo-γ-pyrone ring system of chromone. Key modifications include a chlorine atom at the C-6 position of the benzene ring and a primary carboxamide group at the C-2 position of the pyran ring. The chlorine atom, being an electron-withdrawing group, is expected to influence the electron density of the aromatic system and the overall lipophilicity of the molecule. The carboxamide group at C-2 introduces hydrogen bond donor and acceptor capabilities, which are critical for molecular interactions with biological targets.
Caption: 2D Chemical Structure of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| IUPAC Name | 6-chloro-4-oxo-4H-chromene-2-carboxamide | - |
| Molecular Formula | C₁₀H₆ClNO₃ | Calculated |
| Molecular Weight | 223.61 g/mol | Calculated |
| CAS Number | Not assigned; Parent Acid: 5006-45-1 | [5][6] |
| Calculated LogP | 1.85 | Computed |
| Topological Polar Surface Area (TPSA) | 72.89 Ų | Computed |
| Hydrogen Bond Donors | 1 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| Appearance | Expected to be a white to off-white solid | Inferred |
Synthesis and Characterization
The synthesis of the title compound can be logically approached from its corresponding carboxylic acid, 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid, which is a known and accessible intermediate.[5][6] The conversion of a carboxylic acid to a primary amide is a standard transformation in organic synthesis, typically proceeding through a more reactive acyl intermediate, such as an acid chloride. This two-step approach ensures a high-yielding and clean conversion.
Proposed Synthetic Pathway
The chosen pathway involves two key steps:
-
Activation of the Carboxylic Acid: The carboxyl group of the starting material is converted into an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial as the acid chloride is significantly more electrophilic and reactive towards nucleophiles than the parent carboxylic acid.[7]
-
Amination: The freshly prepared acyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to undergo nucleophilic acyl substitution, yielding the desired primary carboxamide.
Detailed Experimental Protocol
Objective: To synthesize 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide from 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid.
Step 1: Synthesis of 6-chloro-4-oxo-4H-1-benzopyran-2-carbonyl chloride
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid (2.24 g, 10.0 mmol).
-
Add anhydrous toluene (30 mL) to suspend the solid, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Carefully add thionyl chloride (1.46 mL, 20.0 mmol, 2.0 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude acid chloride, typically a solid residue, should be used immediately in the next step without further purification.
Step 2: Synthesis of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide
-
Dissolve the crude acid chloride from Step 1 in a suitable anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM) (40 mL) in a flask cooled in an ice bath (0 °C).
-
Slowly bubble anhydrous ammonia gas through the solution or add concentrated aqueous ammonium hydroxide (approx. 10 mL) dropwise with vigorous stirring. The addition should be controlled to keep the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Upon completion, quench the reaction by adding cold water (50 mL).
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold water and a small amount of cold diethyl ether to remove impurities.
-
If the product remains in the organic layer, separate the layers and extract the aqueous phase with the organic solvent (e.g., DCM, 2 x 25 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a solid.
Anticipated Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. The expected data are as follows:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.1-8.3 ppm (br s, 2H): Two exchangeable protons corresponding to the -NH₂ of the carboxamide.
-
δ 7.8-8.0 ppm (m, 2H): Aromatic protons on the benzopyran ring, likely showing splitting patterns consistent with their positions relative to the chloro group.
-
δ 7.6-7.7 ppm (d, 1H): Aromatic proton.
-
δ 7.1-7.2 ppm (s, 1H): Singlet corresponding to the proton at the C-3 position of the pyran ring.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~175 ppm: Carbonyl carbon of the ketone (C-4).
-
δ ~160 ppm: Carbonyl carbon of the amide (C=O).
-
δ 110-158 ppm: Multiple signals corresponding to the aromatic and heterocyclic carbons.
-
-
FT-IR (KBr, cm⁻¹):
-
3400-3200 cm⁻¹: Two bands corresponding to the N-H asymmetric and symmetric stretching of the primary amide.[8]
-
~1680 cm⁻¹: C=O stretching of the amide (Amide I band).[8]
-
~1645 cm⁻¹: C=O stretching of the γ-pyrone ketone.[9]
-
~1610 cm⁻¹: N-H bending of the amide (Amide II band).
-
~1100 cm⁻¹: C-Cl stretching.
-
-
Mass Spectrometry (EI-MS):
-
m/z: A molecular ion peak [M]⁺ at ~223 and a prominent [M+2]⁺ peak at ~225, with an intensity ratio of approximately 3:1, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.
-
Biological and Pharmacological Context
The chromone scaffold is a versatile pharmacophore present in numerous bioactive molecules.[1] Its derivatives are known to interact with a wide array of biological targets, leading to diverse therapeutic effects.
Established Activities of the Chromone Class
-
Anti-inflammatory: Many chromone derivatives inhibit inflammatory pathways, including the production of cyclooxygenase (COX) and lipoxygenase (LOX).[10]
-
Anticancer: They have shown cytotoxic activity against various cancer cell lines, often by inhibiting protein kinases or inducing apoptosis.[2]
-
Neuroprotective: Certain chromones have been investigated as multi-target agents for Alzheimer's disease by inhibiting key enzymes like cholinesterases and β-secretase.[10]
-
Antimicrobial: The scaffold exhibits activity against a range of bacteria and fungi.[2]
Rationale for Pharmacological Screening
The introduction of a chlorine atom at the C-6 position can enhance binding affinity and modulate metabolic stability. A comparative analysis of 6-bromo and 6-chloro chromone derivatives revealed that even subtle halogen changes can significantly alter intermolecular interactions, such as the capacity to form halogen bonds, which can translate into different biological activities.[4] The carboxamide group at C-2 provides a key interaction point for forming hydrogen bonds with enzyme active sites or receptors.
Given this background, 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide is a prime candidate for screening in various biological assays. A logical experimental workflow would begin with high-throughput in vitro screens against relevant targets, followed by more complex cell-based assays for promising hits.
Caption: A potential experimental workflow for evaluating the biological activity of the title compound.
Conclusion and Future Directions
6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide represents a molecule of significant interest at the intersection of established pharmacophore design and strategic chemical modification. Its synthesis is feasible via well-understood chemical transformations from available precursors. The combination of the biologically active chromone core, a modulating chloro-substituent, and a hydrogen-bonding carboxamide group makes it a compelling candidate for drug discovery programs.
Future research should focus on the efficient synthesis and purification of this compound, followed by a broad-based biological screening campaign guided by the known activities of related chromones. In particular, its potential as an anti-inflammatory, anticancer, or neuroprotective agent warrants thorough investigation. Structure-activity relationship (SAR) studies, involving modifications at the carboxamide (e.g., N-alkylation) and exploration of other halogen substituents at C-6, would provide deeper insights and could lead to the identification of highly potent and selective therapeutic leads.
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MolForge (n.d.). 4H-1-Benzopyran-2-carboxanilide, 4'-(amidinosulfamoyl)-6-chloro-4-oxo-. MolForge. Available at: [Link]
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structure-activity relationship SAR of chromone-2-carboxamide derivatives
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Chromone-2-Carboxamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The chromone scaffold, a benzo-γ-pyrone skeleton, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural and synthetic bioactive compounds.[1][2] Among its many variations, chromone-2-carboxamide derivatives have emerged as a particularly versatile class, demonstrating a wide spectrum of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][3][4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) that govern the biological effects of these derivatives. By dissecting the core structure into its key components—the chromone nucleus, the amide linker, and the terminal substituent—we explore how specific molecular modifications influence potency, selectivity, and mechanism of action across different therapeutic targets. This document synthesizes findings from seminal studies to offer field-proven insights, detailed experimental protocols, and a forward-looking perspective on the optimization of this promising chemical scaffold.
The Chromone-2-Carboxamide Scaffold: A Molecular Blueprint
The therapeutic versatility of chromone-2-carboxamide derivatives stems from the distinct chemical properties of its three primary structural regions. Understanding the role of each region is fundamental to rational drug design and the interpretation of SAR data.
-
The Chromone Core (Aromatic Ring System): This bicyclic system is the foundational pharmacophore. Substitutions at positions C5, C6, C7, and C8 can profoundly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing target binding and pharmacokinetic properties.
-
The Amide Linker (-CONH-): This linker is not merely a spacer. Its rigidity and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are critical for anchoring the ligand within the active site of target proteins. The orientation of this bond, whether in a "direct" (chromone-CO-NH-R) or "retro" (chromone-NH-CO-R) configuration, can also impact biological activity.[3][6]
-
The Amide Substituent (R-Group): This region offers the greatest potential for chemical diversification. The nature of the R-group—be it aliphatic, aromatic, or heterocyclic—is a primary determinant of the compound's specific biological target and potency. It is this terminal group that often engages in key interactions deep within a receptor's binding pocket.
Caption: Core components of the chromone-2-carboxamide scaffold.
SAR Analysis Across Key Therapeutic Areas
The following sections dissect the SAR of chromone-2-carboxamide derivatives in the context of their most prominent biological activities.
Anticancer Activity
Chromone-based compounds have demonstrated significant cytotoxic and antiproliferative effects across various cancer cell lines.[5][7] The SAR studies reveal that precise substitutions are crucial for targeting specific oncogenic pathways.
-
Chromone Core Substitutions: A fluorine atom at the C6 position of the chromone ring has been shown to produce more active derivatives against the MCF-7 breast cancer cell line compared to chloro or methyl groups at the same position.[1] This highlights the importance of electronegative substituents on the core structure.
-
Amide Substituent (R-Group): The R-group is a major driver of potency and selectivity. In studies targeting triple-negative breast cancer (MDA-MB-231 cell line), derivatives with an N-(2-furylmethylene) or an α-methylated N-benzyl group demonstrated the highest growth inhibition.[5] These compounds were found to suppress key protein levels including EGFR, FGFR3, and VEGF, and induce apoptosis.[5]
-
General Trends: Studies comparing chromone-2-carboxamides to related scaffolds found that chromane-2,4-dione derivatives often displayed a superior cytotoxicity profile, particularly against leukemia cell lines.[8]
Table 1: SAR Summary for Anticancer Activity
| Compound ID | Chromone Core Substitution | Amide Substituent (R-Group) | Target Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| 17 | 6-Fluoro | Propyl | MCF-7 | 0.9 µM | [1] |
| 5g | 7-Methoxy | 4-Fluorophenyl | MCF-7 | 25.7 µM | [9] |
| 15 | Unsubstituted | N-(2-furylmethylene) | MDA-MB-231 | 14.8 µM | [5] |
| 17 | Unsubstituted | α-methylated N-benzyl | MDA-MB-231 | 17.1 µM | [5] |
Neuroprotective Activity
Chromone-2-carboxamides have been extensively explored as multi-target-directed ligands (MTDLs) for neurodegenerative disorders like Alzheimer's disease.[4][10][11] The strategy often involves simultaneously inhibiting key enzymes and preventing pathological protein aggregation.
-
Enzyme Inhibition (AChE & MAO-B): These derivatives are effective inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[4][12] The SAR for this activity is heavily dependent on the amide substituent. Chromone-2-carboxamido-alkylbenzylamines, for example, have shown excellent inhibitory potency toward AChE.[13] Kinetic and molecular modeling studies indicate these compounds can act as mixed-type inhibitors, binding to both the catalytic active site and the peripheral anionic site of AChE.[13]
-
Anti-Aggregation Effects: Select compounds have been shown to effectively inhibit the fibrillization of amyloid-β (Aβ) and Tau proteins, which are hallmarks of Alzheimer's disease.[4] Molecular docking simulations suggest that the chromone core establishes stable binding to Aβ and Tau via π-π and H-π interactions.[4]
-
SAR Insights: For MAO-B inhibition, the spatial volume of the substituent on the tertiary amine and/or the exocyclic aromatic ring significantly influences activity.[12]
Table 2: SAR Summary for Neuroprotective Activity
| Compound ID | Amide Substituent (R-Group) | Target | Activity (IC₅₀) | Key Features | Reference |
| 98 | Alkylbenzylamine | AChE | 0.07 µM | Competitive & non-competitive inhibition | [1] |
| 49 | Alkylbenzylamine | AChE | Potent (not specified) | Mixed-type inhibitor, biometal chelation | [13] |
| E3, E5, E12 | Varied carboxamide hybrids | AChE | Submicromolar | Selective over BuChE, anti-Aβ/Tau activity | [4] |
| 73 | N,N-dimethyl-phenyl | MAO-B | 2.28 µM | Selective MAO-B inhibitor | [12] |
Antimicrobial and Anti-Biofilm Activity
With the rise of antibiotic resistance, quorum sensing (QS) inhibition has become a key strategy. Chromone-2-carboxamides have been identified as potent inhibitors of biofilm formation in pathogens like Pseudomonas aeruginosa.[3][14]
-
Direct vs. Retro Amides: A fascinating SAR study compared "direct" (chromone-CO-NH-R) and "retro" (chromone-NH-CO-R) amides. The results clearly showed that several compounds in the retro series were potent inhibitors of P. aeruginosa biofilm formation, with 16 out of 25 compounds showing ≥50% inhibition at 50 μM.[3][14] This suggests that the orientation of the amide bond is a critical design parameter for this specific target.
-
Docking Studies: Molecular docking against the PqsR receptor, a key QS regulator, indicated that while the amide bond orientation did not play a major role in binding energy, a longer ligand structure that could occupy both pockets of the binding site was predicted to have higher affinity.[3]
-
Lead Compounds: The derivative 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide was identified as a particularly promising anti-biofilm agent, paving the way for hit-to-lead optimization.[3][14]
Experimental Protocols & Methodologies
The trustworthiness of SAR data relies on robust and reproducible experimental methods. The following protocols are standard in the field for the synthesis and evaluation of chromone-2-carboxamide derivatives.
General Synthesis of Direct Chromone-2-Carboxamides
This two-step procedure is widely used for generating libraries of "direct" amide derivatives and is valued for its reliability and use of accessible starting materials.[3]
Caption: General workflow for the synthesis of chromone-2-carboxamides.
Step-by-Step Protocol:
-
Acyl Chloride Formation: To a solution of 4-oxo-4H-chromene-2-carboxylic acid (1 equiv.) in a dry, inert solvent (e.g., cyclohexane), add a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[3] Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The resulting 4-oxo-4H-chromene-2-carbonyl chloride is often used directly in the next step.
-
Amide Coupling: In a separate round-bottom flask, dissolve the desired amine (1 equiv.) and a base such as triethylamine (1.2 equiv.) in an anhydrous solvent like dichloromethane (DCM).[3]
-
Reaction: Cool the amine solution to 0 °C using an ice bath. Add the previously prepared acyl chloride solution dropwise over a period of 30 minutes.
-
Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir for 12 hours.[3] A solid precipitate (the product and triethylamine hydrochloride) will typically form. Filter the solid, wash it with a weak acid (e.g., 5% HCl) to remove the base, and then with water. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final chromone-2-carboxamide derivative.[3]
In Vitro Biological Evaluation: Anti-Biofilm Assay
This protocol describes a standard method for assessing the ability of compounds to inhibit the formation of P. aeruginosa biofilms.
Materials:
-
96-well microtiter plates
-
P. aeruginosa bacterial culture
-
Luria-Bertani (LB) broth
-
Test compounds dissolved in DMSO
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
Procedure:
-
Preparation: Add 100 µL of LB broth to each well of a 96-well plate. Add the test compounds from DMSO stock solutions to achieve the desired final concentrations (e.g., 50 µM). Ensure the final DMSO concentration is non-toxic to the bacteria (typically ≤1%). Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Inoculation: Add 100 µL of a diluted overnight culture of P. aeruginosa (adjusted to a specific optical density, e.g., OD₆₀₀ = 0.05) to each well.
-
Incubation: Incubate the plate at 37 °C for 24-48 hours without shaking to allow for biofilm formation.
-
Staining: After incubation, discard the planktonic (free-floating) bacteria by gently inverting the plate. Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Quantification: Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. This stains the adherent biofilm biomass.
-
Solubilization: Discard the crystal violet solution and wash the wells again with PBS. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Reading: Measure the absorbance of the solubilized dye at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the positive control.
Conclusion and Future Perspectives
The chromone-2-carboxamide scaffold is a remarkably fruitful platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that targeted modifications to the chromone core and, most significantly, the amide substituent, can yield compounds with high potency and selectivity for a diverse range of biological targets.
Key SAR takeaways include:
-
Anticancer: Halogenation (especially fluorination) at C6 of the chromone core and the incorporation of specific aromatic or heterocyclic R-groups are beneficial for cytotoxicity.[1][5]
-
Neuroprotection: Large, flexible alkylbenzylamine substituents on the amide are key for potent, dual-action inhibition of AChE and Aβ aggregation.[4][13]
-
Anti-Biofilm: The "retro" amide orientation is a superior configuration for inhibiting P. aeruginosa biofilm formation, a critical insight for developing new antibacterial strategies.[3][6]
Future research should focus on optimizing the pharmacokinetic profiles of these potent derivatives to improve their drug-likeness. The development of multi-target-directed ligands, already successful in the neurodegenerative space, could be extended to other complex diseases like cancer, where targeting multiple pathways can overcome resistance mechanisms. The continued exploration of chemical diversity, guided by the robust SAR principles outlined in this guide, will undoubtedly unlock the full therapeutic potential of chromone-2-carboxamide derivatives.
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Mathew, B. et al. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. MDPI. Available at: [Link]
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Mathew, B. (n.d.). SAR study of chromone derivatives as MAO-B inhibitors. ResearchGate. Available at: [Link]
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Gangapuram, M. et al. (2025). (PDF) Synthesis, biological evaluation, and molecular docking studies of substituted chromone-2-carboxamide derivatives as anti-breast cancer agents. ResearchGate. Available at: [Link]
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Kumar, D. et al. (2017). Therapeutic Potential of Chromones. TSI Journals. Available at: [Link]
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Various Authors. (n.d.). Chemical structures of kinase inhibitory chromone analogs. ResearchGate. Available at: [Link]
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Various Authors. (2026). Chromone Derivatives as Anticancer Agents: Research Guide & Papers. PapersFlow. Available at: [Link]
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Tan, Z. H. et al. (2015). Design, synthesis and evaluation of chromone-2-carboxamido-alkylbenzylamines as multifunctional agents for the treatment of Alzheimer's disease. PubMed. Available at: [Link]
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Palmeira, A. et al. (n.d.). Cell growth inhibitory activities of chromone-2-carboxamide (series I)... ResearchGate. Available at: [Link]
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Trognon, Z. et al. (n.d.). Structure of some bioactive chromone carboxamide based compounds... ResearchGate. Available at: [Link]
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Lu, J. et al. (2026). Multi-target-directed chromone–carboxamide hybrids: Potent AChE/MAO-B inhibitors with anti-Aβ/Tau and neuroprotective activities. Scilit. Available at: [Link]
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Kim, S. H. et al. (2011). Synthesis of chromone carboxamide derivatives with antioxidative and calpain inhibitory properties. PubMed. Available at: [Link]
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Hsiao, C. J. et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. PubMed. Available at: [Link]
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Mphahlele, M. J. (n.d.). Synthetic and spectroscopic studies of 6-substituted chromone derivatives. Univen. Available at: [Link]
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Da Settimo, F. et al. (2003). Structure-activity relationships in carboxamide derivatives based on the targeted delivery of radionuclides and boron atoms by means of peripheral benzodiazepine receptor ligands. PubMed. Available at: [Link]
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Trognon, Z. et al. (2022). Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. PubMed. Available at: [Link]
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Gordon, A. T. et al. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. Available at: [Link]
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Therapeutic Potential of 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide: A Technical Guide to MCHr1 Antagonism
Executive Summary
The escalating global prevalence of obesity and associated metabolic syndromes necessitates the development of novel pharmacological interventions that go beyond traditional monoamine reuptake inhibitors. Among emerging neuroendocrine targets, the Melanin-Concentrating Hormone Receptor 1 (MCHr1) has garnered significant attention. MCHr1 is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a critical role in the regulation of feeding behavior and energy homeostasis[1].
This technical whitepaper explores the therapeutic potential of the 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide scaffold (systematically referred to in medicinal chemistry as 6-chloro-chromone-2-carboxamide). As a Senior Application Scientist, I will deconstruct the molecular pharmacology of this scaffold, detail the structure-activity relationship (SAR) that governs its target engagement, and outline the self-validating experimental protocols required to evaluate its efficacy and cardiovascular safety profile[2].
Molecular Pharmacology & Target Rationale
Melanin-concentrating hormone (MCH) is a 19-amino acid cyclic peptide synthesized in the lateral hypothalamus. Upon binding to MCHr1, it triggers an orexigenic (appetite-stimulating) cascade. MCHr1 couples primarily to
The 4-oxo-4H-1-benzopyran-2-carboxamide class acts as a potent, competitive antagonist at the MCHr1 orthosteric site. By sterically occluding the binding pocket, these compounds prevent the conformational shift required for G-protein coupling, thereby neutralizing the orexigenic signal and promoting weight loss[1].
Fig 1: MCHr1 signaling cascade and competitive blockade by 4-oxo-4H-1-benzopyran-2-carboxamide.
Structure-Activity Relationship (SAR) & Optimization
The development of the 4-oxo-4H-1-benzopyran-2-carboxamide scaffold requires a delicate balance between target affinity, pharmacokinetic (PK) exposure, and the mitigation of off-target liabilities (specifically hERG channel blockade)[3].
The core benzopyran ring provides the necessary lipophilic bulk to anchor the molecule. However, substitutions at the 6-position (such as the 6-chloro moiety) critically modulate the electron density of the ring system. This inductive effect alters the
Table 1: Representative SAR of 4-oxo-4H-1-benzopyran-2-carboxamide Derivatives at MCHr1
| Substitution (R-group) | MCHr1 Binding Affinity ( | Pharmacokinetic / Safety Profile Notes |
| H (Unsubstituted) | 66 ± 14 | Baseline affinity; moderate exposure. |
| 6-Fluoro | 65 ± 9 | Retains affinity; high hERG liability. |
| 6-Bromo | 187 ± 42 | Steric clash reduces target affinity. |
| 6-Methyl | 393 ± 55 | Loss of binding efficiency. |
| 6-Trifluoromethoxy | 132 ± 2 | High lipophilicity limits solubility. |
| 6,7-Dichloro | < 10 (High Affinity) | Poor oral absorption; undetectable in brain[2]. |
| 7-Methoxy | < 10 (High Affinity) | Excellent PK: High plasma/brain AUC[2]. |
Data synthesized from pivotal optimization studies by [2].
Self-Validating Experimental Protocols
To rigorously evaluate the therapeutic potential of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide derivatives, researchers must employ a dual-tiered validation system. Binding does not guarantee antagonism; therefore, in vitro binding must be coupled with functional assays, and in vivo efficacy must be correlated with target engagement (PK/PD modeling).
Protocol 1: In Vitro Radioligand Binding & Functional Validation
Causality Statement: We utilize
-
Membrane Preparation: Isolate cellular membranes from CHO-K1 cells stably transfected with human MCHr1. Homogenize in HEPES buffer (
7.4) containing protease inhibitors. -
Radioligand Incubation: In a 96-well plate, combine 10
g of membrane protein, 0.1 nM -MCH, and serial dilutions of the benzopyran compound (1 pM to 10 M). Incubate at 25°C for 60 minutes to reach equilibrium. -
Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/C glass fiber filters. Wash three times with ice-cold buffer. Quantify bound radioactivity using a gamma counter and calculate
via the Cheng-Prusoff equation. -
Functional FLIPR Assay: Load MCHr1-expressing cells with Fluo-4 AM calcium dye. Pre-incubate with the antagonist for 15 minutes. Stimulate the cells with an
concentration of MCH peptide. Measure the reduction in peak fluorescence to calculate the functional .
Protocol 2: In Vivo Diet-Induced Obese (DIO) Mouse Efficacy Model
Causality Statement: DIO mice are selected over monogenic models (e.g., ob/ob mice) because they possess an intact leptin signaling pathway. This accurately mimics human polygenic obesity, allowing us to isolate the specific anorectic effect of MCHr1 antagonism without confounding genetic deficiencies[1].
-
Diet Induction: Feed male C57BL/6J mice a 60% kcal high-fat diet (HFD) for 12–14 weeks to establish baseline obesity and insulin resistance.
-
Stratification: Perform baseline body composition analysis using quantitative NMR. Randomize mice into vehicle and treatment groups to ensure equal distribution of fat mass and body weight.
-
Dosing: Administer the 6-chloro-benzopyran compound via oral gavage (PO) at 10–30 mg/kg. Formulate the drug in a 0.5% methylcellulose / 0.1% Tween-80 vehicle to ensure suspension stability and uniform dosing.
-
Monitoring: Measure food intake and body weight daily, strictly immediately prior to the onset of the dark cycle (when rodent feeding behavior peaks).
-
Endpoint PK/PD Correlation: On day 14, sacrifice a subset of animals 2 hours post-dose (
). Harvest plasma and brain tissue. Quantify drug concentrations via LC-MS/MS to validate that free brain exposure ( ) exceeds the in vitro , confirming target engagement[2].
Fig 2: Experimental workflow for validating in vivo efficacy in the DIO mouse model.
Cardiovascular Safety Liability (hERG)
A critical bottleneck in the development of MCHr1 antagonists is cardiovascular safety. The basic amine moiety required to anchor the compound into the MCHr1 orthosteric pocket frequently mimics the pharmacophore recognized by the human Ether-à-go-go-Related Gene (hERG) potassium channel[3]. Blockade of this channel leads to QT interval prolongation and potentially fatal arrhythmias (Torsades de Pointes).
The therapeutic potential of the 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide scaffold hinges on its ability to decouple MCHr1 affinity from hERG affinity. By utilizing the electron-withdrawing properties of the 6-chloro group, medicinal chemists can lower the basicity (
References
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Lynch, J. K., et al. "Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety." Journal of Medicinal Chemistry, 49(22), 6569-6584, 2006. URL:[Link]
-
Luthin, D. R. "Anti-obesity effects of small molecule melanin-concentrating hormone receptor 1 (MCH1R) antagonists." Life Sciences, 81(6), 423-440, 2007. URL:[Link]
-
Schiöth, H. B., et al. "Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity." Frontiers in Neuroendocrinology, 2013. URL:[Link]
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Unlocking the Anticancer Potential of 6-Chlorochromone Derivatives: A Mechanistic and Methodological Guide
Executive Summary
The chromone (1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, mirroring the core of naturally occurring flavonoids. Among its synthetic analogs, 6-chlorochromone derivatives have emerged as highly potent, multi-target anticancer agents. By strategically introducing a chlorine atom at the C6 position and functionalizing the C3 position (e.g., with formyl or boronic acid groups), researchers have developed compounds capable of disrupting critical oncogenic survival pathways.
This technical guide dissects the core mechanisms of action of 6-chlorochromone derivatives—specifically their roles in MDM2 inhibition, reactive oxygen species (ROS) generation, and apoptosis induction. Furthermore, it provides self-validating experimental protocols designed to ensure high-fidelity data generation in preclinical oncology research.
Structural Rationale: The Pharmacophore of 6-Chlorochromone
The pharmacological efficacy of chromone derivatives is strictly governed by structure-activity relationships (SAR). The specific modifications in 6-chlorochromone derivatives are engineered for precise molecular interactions[1]:
-
C6-Chlorine Substitution: The addition of a chlorine atom is not arbitrary. Halogenation at the C6 position enhances the molecule's lipophilicity, facilitating rapid cellular membrane permeation. Furthermore, the electron-withdrawing nature of the chlorine atom alters the electrostatic potential of the benzopyran ring, optimizing hydrophobic interactions within target protein binding pockets.
-
C3-Functionalization (Formyl/Boronic Acid): Substitutions at the C3 position dictate target specificity. For instance, 6-chloro-3-formylchromone acts as a highly reactive electrophilic center[2], while para-boronic acid derivatives of 6-chlorochromen-4-one exhibit profound hydrogen-bonding capabilities, specifically interacting with the GLN59 and GLN72 residues of the MDM2 protein[3].
Core Mechanisms of Action
6-chlorochromone derivatives exert their anticancer effects through a synergistic, multi-pathway blockade.
MDM2 Inhibition and p53 Reactivation
The tumor suppressor protein p53 is frequently inactivated in human cancers, often due to overexpression of its negative regulator, MDM2. Specific 6-chlorochromone derivatives (notably boronic acid hybrids) act as competitive inhibitors of the MDM2-p53 interaction. By occupying the deep hydrophobic cleft of MDM2, these compounds prevent p53 degradation, leading to p53 accumulation, cell cycle arrest (typically at G2/M or G0/G1 phases), and the transcription of pro-apoptotic genes[3].
ROS Generation and Mitochondrial Depolarization
A hallmark of 6-chlorochromone-induced cytotoxicity is the rapid accumulation of intracellular Reactive Oxygen Species (ROS). The oxidative burst overwhelms the cancer cell's antioxidant defenses, triggering a collapse in mitochondrial membrane potential (
Fig 1: Dual-pathway mechanism of 6-chlorochromone derivatives driving cancer cell apoptosis.
Quantitative Efficacy Data
The table below synthesizes the in vitro efficacy of key 6-chlorochromone derivatives across various human cancer cell lines, illustrating the profound impact of C3-substitutions on potency[2][3].
| Compound / Derivative | Cell Line Target | Primary Assay | IC50 / Efficacy Metric | Key Mechanistic Finding |
| Compound 3b (Halogenated Series) | HCT116, MCF-7, THP-1 | MTT Viability | 8.6 – 28.4 µM | Broad-spectrum cytotoxicity across solid and hematological tumors. |
| Derivative 5b (para-Boronic Acid) | HCT-116 (Colon) | MTT Viability | 2.35 µM | Highly selective MDM2 inhibition; H-bonding with GLN59/GLN72. |
| 6-fluoro-3-formylchromone | SMMC-7721 (Hepatic) | Flow Cytometry | Dose-dependent | Baseline apoptosis at 2.8%, scaling exponentially with dose. |
| 6-chloro-3-formylchromone | V. parahaemolyticus | Biofilm / SEM | 20 µg/mL | Disruption of virulence factors and biofilm architecture. |
Self-Validating Experimental Protocols
To rigorously evaluate the anticancer properties of novel 6-chlorochromone derivatives, researchers must employ self-validating assay systems. The following protocols are designed to establish direct causality between compound administration and cellular death mechanisms.
Protocol 1: Quantifying Target Engagement via MDM2 Fluorescence Polarization (FP)
Causality Rationale: Cytotoxicity assays (like MTT) prove a compound kills cells, but not how. The FP assay isolates the MDM2-p53 interaction in a cell-free system, proving that the 6-chlorochromone derivative directly physically competes with p53 for the MDM2 binding pocket.
-
Preparation: Dilute recombinant human MDM2 protein (10 nM final) and a fluorescently labeled p53 peptide (e.g., FAM-p53, 2 nM final) in assay buffer (PBS, 0.01% Tween-20, 1 mM DTT).
-
Incubation: Add serial dilutions of the 6-chlorochromone derivative (0.1 nM to 100 µM) to a black 384-well microplate. Add the MDM2/FAM-p53 complex. Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Read fluorescence polarization using a microplate reader (Ex: 485 nm, Em: 535 nm).
-
Analysis: A decrease in polarization indicates the displacement of the heavy MDM2 protein from the small FAM-p53 peptide by the chromone derivative. Calculate the
using the Cheng-Prusoff equation.
Protocol 2: Orthogonal Apoptosis Validation (Annexin V/PI & TUNEL)
Causality Rationale: Relying solely on Annexin V can yield false positives if the cell membrane is mechanically damaged (necrosis). Pairing Annexin V (which detects early-stage phosphatidylserine externalization) with the TUNEL assay (which detects late-stage enzymatic DNA fragmentation) creates a self-validating loop that definitively confirms programmed cell death[4].
-
Cell Treatment: Seed HCT-116 cells at
cells/well. Treat with the IC50 concentration of the 6-chlorochromone derivative for 24 and 48 hours. -
Annexin V/PI Staining (Early Apoptosis): Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min at RT in the dark. Analyze via flow cytometry within 1 hour.
-
TUNEL Assay (Late Apoptosis): Fix a parallel set of treated cells in 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Apply the TUNEL reaction mixture (TdT enzyme + fluorescent dUTP) for 1 hour at 37°C.
-
Validation: True apoptotic agents will show a temporal shift: Annexin V+/PI- populations at 24 hours, transitioning to high TUNEL+ fluorescence at 48 hours.
Fig 2: Self-validating experimental workflow for evaluating chromone-based anticancer agents.
References
- Benchchem.6-Chloro-3-formylchromone | 42248-31-7 - Benchchem.
- ResearchGate.Bioactive Chromone Derivatives - Structural Diversity.
- ResearchGate.Synthesis and structural study of 2-(haloalkyl)-3-methylchromones.
- National Institutes of Health (NIH/PMC).Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi.
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The Positional Dichotomy of Chromone Carboxamides in MAO-B Inhibition: From Standalone Ligands to Multi-Target Architectures
Executive Summary
The chromone (1,4-benzopyrone) nucleus is a privileged scaffold in neuropharmacology, particularly in the design of Monoamine Oxidase B (MAO-B) inhibitors for the management of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. However, the binding affinity of chromone carboxamides to the MAO-B receptor is strictly dictated by positional isomerism. While chromone-3-carboxamides act as highly potent, sub-nanomolar MAO-B inhibitors, standalone chromone-2-carboxamides exhibit a near-complete loss of affinity.
This technical guide explores the structural causality behind this dichotomy, presents the quantitative binding data, and outlines how medicinal chemists have recently repurposed the "inactive" chromone-2-carboxamide scaffold into highly effective Multi-Target-Directed Ligands (MTDLs).
Structural Basis of MAO-B Binding Affinity
The human MAO-B active site is a narrow, highly hydrophobic bipartite cavity consisting of an entrance cavity and a substrate cavity, gated by specific residues (Ile199 and Tyr326). The orientation of a ligand within this bipartite pocket determines its inhibitory potency.
The Chromone-3-Carboxamide Advantage
Extensive crystallographic and computational docking studies reveal that chromone-3-carboxamides fit seamlessly into the MAO-B active site[1]. The chromone moiety sits parallel to the FAD cofactor in the substrate cavity, while the exocyclic aromatic ring (attached via the carboxamide linker) extends perfectly into the entrance cavity. This optimal geometry is stabilized by a planar conformation, driven by an internal hydrogen-bond network between the amide nitrogen and the pyrone carbonyl oxygen[2]. This structural complementarity yields highly selective, reversible MAO-B inhibitors with IC50 values in the picomolar to low nanomolar range[3].
The Chromone-2-Carboxamide Steric Clash
Conversely, shifting the carboxamide group to the C2 position of the
Diagram 1: Structure-Activity Relationship (SAR) logic for Chromone Carboxamides.
Quantitative Affinity Analysis
To illustrate the stark contrast in binding affinities, the following table summarizes the quantitative data (IC50 values) for key chromone derivatives against recombinant human MAO-B.
| Compound Class | Specific Derivative | hMAO-B IC50 | hMAO-A IC50 | Selectivity Index (MAO-A/B) |
| Chromone-3-carboxamide | N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | 0.403 nM | >10,000 nM | >24,000 |
| Chromone-3-carboxamide | N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide | 0.669 nM | >10,000 nM | >14,000 |
| Chromone-3-carboxylic acid | Chromone-3-carboxylic acid | 48.0 nM | >10,000 nM | >200 |
| Chromone-2-carboxamide | Standalone N-phenyl-chromone-2-carboxamides | >10,000 nM | >10,000 nM | N/A (Inactive) |
| Chromone-2-carboxylic acid | Chromone-2-carboxylic acid | >10,000 nM | >10,000 nM | N/A (Inactive) |
| MTDL Hybrid (C2-based) | Chromone-2-carboxamide AChE/MAO-B Hybrid (E12) | ~Submicromolar | N/A | High |
Data synthesized from lead optimization studies and MTDL evaluations[5],[4],[3].
The Multi-Target-Directed Ligand (MTDL) Rescue Strategy
While standalone chromone-2-carboxamides fail as MAO-B inhibitors, the scaffold possesses excellent antioxidant, anti-inflammatory, and neuroprotective properties. To salvage this scaffold for Alzheimer's Disease (AD) therapeutics, researchers have integrated it into the Multi-Target-Directed Ligand (MTDL) paradigm[5].
By attaching a flexible linker (e.g., alkylbenzylamines or ethylenediamine) to the C2-carboxamide, the steric constraints of the standalone molecule are bypassed. The flexible linker allows the hybrid molecule to adopt an extended conformation. In these MTDL architectures, the secondary pharmacophore anchors into an adjacent target (such as the catalytic anionic site of Acetylcholinesterase, AChE), while the extended chromone-2-carboxamide moiety is pulled into an orientation that allows it to favorably interact with the MAO-B entrance cavity or block amyloid-
Diagram 2: MTDL Design Strategy integrating the Chromone-2-carboxamide scaffold.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity and reproducibility, the evaluation of chromone carboxamides requires rigorous, self-validating experimental workflows.
Protocol A: Fluorometric MAO-B Enzyme Inhibition Assay (Amplex Red)
This continuous fluorometric assay measures the production of H2O2 resulting from the oxidative deamination of the substrate by MAO-B[7].
-
Reagent Preparation: Prepare recombinant human MAO-B (hMAO-B) in sodium phosphate buffer (0.05 M, pH 7.4). Prepare the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) and horseradish peroxidase (HRP).
-
Inhibitor Incubation: In a dark 96-well microplate, incubate 90 µL of hMAO-B with 10 µL of the chromone ligand (varying concentrations from 10 pM to 10 µM) for 15 minutes at 37°C. Self-Validation Step: Include Selegiline as a positive control and a vehicle (DMSO < 1%) as a negative control.
-
Reaction Initiation: Add 100 µL of the substrate mixture containing p-tyramine (final concentration 200 µM), Amplex Red (final concentration 50 µM), and HRP (1 U/mL).
-
Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 530 nm; Emission: 590 nm).
-
Data Analysis: Calculate the initial velocity (
) from the linear phase of the fluorescence-time curve. Determine the IC50 using non-linear regression analysis (GraphPad Prism).
Diagram 3: Experimental Workflow for the Amplex Red MAO-B Inhibition Assay.
Protocol B: Computational Docking & Molecular Dynamics
To elucidate the steric causality of the C2 vs. C3 dichotomy, computational validation is required.
-
Protein Preparation: Retrieve the X-ray crystal structure of hMAO-B (e.g., PDB ID: 2V5Z). Remove water molecules, add polar hydrogens, and assign Gasteiger charges.
-
Ligand Preparation: Build the 3D structures of the chromone-2- and chromone-3-carboxamides. Perform energy minimization using the OPLS3 force field to ensure the proper cis/trans geometry of the C-N rotamer.
-
Grid Generation: Center the receptor grid on the FAD cofactor, encompassing both the substrate and entrance cavities (approx. 20 × 20 × 20 Å).
-
Docking Execution: Run Induced Fit Docking (IFD) to allow side-chain flexibility of gating residues Ile199 and Tyr326.
-
Trajectory Analysis: Perform a 50 ns Molecular Dynamics (MD) simulation to verify the stability of the ligand-protein complex, specifically monitoring the root-mean-square deviation (RMSD) of the chromone core relative to the FAD cofactor.
References
-
Cagide, F., Silva, T., Reis, J., Gaspar, A., Borges, F., Gomes, L. R., & Low, J. N. (2014). Discovery of two new classes of potent monoamine oxidase-B inhibitors by tricky chemistry. RSC Advances. 1
-
Reis, J., Cagide, F., Chavarria, D., Silva, T., Fernandes, C., Gaspar, A., Uriarte, E., Remião, F., Alcaro, S., Ortuso, F., & Borges, F. (2016). Discovery of New Chemical Entities for Old Targets: Insights on the Lead Optimization of Chromone-Based Monoamine Oxidase B (MAO-B) Inhibitors. Journal of Medicinal Chemistry. 8
-
Gaspar, A., et al. (2025). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. ResearchGate. 4
-
QxMD. Multi-target-directed chromone-carboxamide hybrids: Potent AChE/MAO-B inhibitors with anti-Aβ/Tau and neuroprotective activities.5
-
IUCr. The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides. 2
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- 8. Discovery of New Chemical Entities for Old Targets: Insights on the Lead Optimization of Chromone-Based Monoamine Oxidase B (MAO-B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis Pathways for 6-Substituted Chromone-2-Carboxamides: An In-Depth Technical Guide
Executive Summary & Pharmacological Rationale
The 4-oxo-4H-chromene (chromone) ring system is a privileged pharmacophore in medicinal chemistry. In recent years, 6-substituted chromone-2-carboxamides have emerged as highly potent scaffolds for diverse therapeutic targets. These include soluble epoxide hydrolase (sEH) inhibitors for cardiovascular inflammation[1], anti-biofilm agents targeting Pseudomonas aeruginosa quorum sensing[2], and novel anti-breast cancer therapeutics[3].
Substitution at the C-6 position (e.g., with halogens like fluorine or bromine) critically modulates the electronic landscape of the benzopyran system. For instance, a fluorine atom at C-6 enhances metabolic stability and membrane permeability due to its high electronegativity and small van der Waals radius[4]. This whitepaper delineates the optimal synthetic architectures required to construct these molecules, focusing on mechanistic causality, protocol validation, and reaction optimization.
Retrosynthetic Logic and Pathway Design
The assembly of 6-substituted chromone-2-carboxamides relies on a convergent, two-phase disconnection strategy:
-
Phase 1 (Core Construction): The chromone-2-carboxylic acid core is retrosynthetically disconnected into a 5-substituted-2-hydroxyacetophenone and a dialkyl oxalate (typically diethyl oxalate). Expert Insight: While the Baker-Venkataraman rearrangement is the classical route for 2-aryl/alkyl chromones, it is unsuitable here. The Claisen-type condensation with diethyl oxalate is specifically required to install the C-2 carboxylate moiety essential for subsequent amidation[5]. Note that the substituent at the 5-position of the starting acetophenone ultimately becomes the 6-position on the chromone ring due to the IUPAC numbering rules of the resulting benzopyran system.
-
Phase 2 (Amidation): The C-2 carboxylic acid is then coupled with a target amine (e.g., piperazines, benzylamines) via either an acid chloride intermediate or direct carbodiimide coupling[6][7].
Figure 1: Synthesis pathway for 6-substituted chromone-2-carboxamides.
Phase 1: Construction of the Chromone-2-Carboxylic Acid Core
The synthesis initiates with a base-catalyzed Claisen condensation. A strong base (e.g., sodium methoxide) deprotonates the methyl group of the 5-substituted-2-hydroxyacetophenone, generating a reactive enolate. This enolate attacks the electrophilic carbonyl of diethyl oxalate, forming an intermediate diketo ester[5]. Subsequent acid-catalyzed intramolecular cyclization (dehydration) constructs the pyrone ring, followed by hydrolysis of the remaining ester to yield the 6-substituted chromone-2-carboxylic acid[8].
Causality in Reaction Design: Historically, this reaction required 12–24 hours of conventional reflux, often leading to self-condensation by-products of the acetophenone[9]. Transitioning to microwave-assisted synthesis (dielectric heating) ensures rapid, uniform energy transfer. This kinetic control accelerates the condensation to 20 minutes and the acid hydrolysis to 40 minutes, boosting yields up to 87% while suppressing side reactions[8].
Protocol 1: Microwave-Assisted Synthesis of 6-Bromo-chromone-2-carboxylic acid
Self-Validating System: The use of anhydrous dioxane and precise stoichiometric control of the base prevents premature hydrolysis of the diethyl oxalate[9].
-
Preparation: In a dried microwave vial, dissolve 5-bromo-2-hydroxyacetophenone (1.0 eq, 1.16 mmol) in anhydrous dioxane (2.0 mL).
-
Condensation: Add diethyl oxalate (3.0 eq, 3.49 mmol) and a solution of sodium methoxide in methanol (2.0 eq, 25% w/w)[8].
-
First Irradiation: Subject the mixture to microwave irradiation at 120 °C for 20 minutes.
-
Cyclization & Hydrolysis: Introduce 6M HCl (3.0 mL) directly to the vial. Subject to a second microwave irradiation at 120 °C for 40 minutes[8].
-
Isolation: Decant the reaction mixture into ice-cold water (50 mL). The target carboxylic acid will precipitate due to its low solubility in acidic aqueous media.
-
Purification: Filter the precipitate, wash extensively with distilled water, dry under vacuum, and triturate with dichloromethane to remove unreacted starting materials[9].
Phase 2: Amide Bond Formation Strategies
The transformation of the carboxylic acid into the final carboxamide is dictated by the nucleophilicity and steric hindrance of the target amine.
Strategy A: The Acid Chloride Method
For less nucleophilic or sterically hindered amines (e.g., substituted anilines, bulky benzylhydroxylamines), converting the acid to an acyl chloride is mandatory[6][10]. Mechanistic Causality: A catalytic amount of N,N-dimethylformamide (DMF) is added to oxalyl chloride. DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate rapidly attacks the carboxylic acid, facilitating the expulsion of CO₂ and CO, and driving the formation of the acid chloride to completion without requiring harsh heating[11].
Strategy B: Direct Carbodiimide Coupling (EDC/DMAP)
For highly nucleophilic secondary amines (e.g., piperazines, piperidines), direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is preferred to avoid the harsh conditions of acyl chlorides[1]. Mechanistic Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is prone to rearranging into an unreactive N-acylurea dead-end. The addition of 4-dimethylaminopyridine (DMAP) is critical; DMAP acts as a hyper-nucleophilic catalyst, rapidly attacking the O-acylisourea to form a transient, highly reactive acylpyridinium species, which is then efficiently trapped by the amine[1].
Figure 2: Mechanistic divergence in amide bond formation: Acid chloride vs. carbodiimide coupling.
Protocol 2: Amidation via Acid Chloride (Synthesis of N-benzyl-6-fluoro-chromone-2-carboxamide)
Self-Validating System: Complete removal of excess oxalyl chloride prior to amine addition prevents the formation of competitive oxamide by-products[11].
-
Activation: Suspend 6-fluoro-chromone-2-carboxylic acid (1.0 eq, 1.2 mmol) in anhydrous chloroform (15 mL) under a nitrogen atmosphere. Add 2 drops of catalytic DMF[11].
-
Chlorination: Add oxalyl chloride (3.0 eq) dropwise at 0 °C. Stir the mixture for 1 hour at room temperature until gas evolution (CO, CO₂, HCl) ceases. Safety Note: Perform in a well-ventilated fume hood.
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the resulting crude acid chloride in anhydrous chloroform (15 mL)[11].
-
Coupling: In a separate flask, dissolve the target O-benzylhydroxylamine (1.2 eq) and triethylamine (3.0 eq, as an HCl scavenger) in chloroform[11].
-
Addition: Dropwise add the acid chloride solution to the amine solution at 0 °C to control the exothermic reaction. Stir for 2 hours at room temperature[11].
-
Work-up: Wash the organic layer sequentially with 5% aqueous HCl (to remove unreacted amine), 5% NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.
Quantitative Data & Reagent Selection Matrix
The following table summarizes the optimized reaction parameters and yields for various 6-substituted chromone-2-carboxamide derivatives based on their intended pharmacological application.
| Target Scaffold | Amidation Method | Coupling Reagents / Base | Typical Yield | Primary Application |
| 6-Fluoro-chromone-2-carboxamides | Acid Chloride | Oxalyl Chloride, DMF, Et₃N | 70–85% | Analgesic / Anti-inflammatory[10] |
| 6-Bromo-chromone-2-carboxamides | Acid Chloride | PCl₅ or SOCl₂, Pyridine | 80–90% | Anti-biofilm (P. aeruginosa)[2] |
| Chromone-2-piperazine amides | Direct Coupling | EDC·HCl, DMAP | 50–75% | sEH Inhibitors (Cardiovascular)[1] |
| Tetrahydroisoquinoline amides | Acid Chloride | PCl₅, Et₃N | 60–80% | Anti-breast cancer agents[3] |
References
-
Synthesis, Molecular Docking and Biological Evaluation of Novel N-(Benzyloxy)-6- Fluro-Chromone-2-Carboxamides and N-(Benzyloxy)-Chromone-3-Carboxamides as Analgesic and Anti-inflammatory Agents. Der Pharma Chemica.10
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.1
-
Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. MDPI.2
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. PMC / NIH.8
-
Synthesis of substituted tetrahydroisoquinoline chromone-2-carboxamides as anti-breast cancer agents. AACR Journals.3
-
Application Notes & Protocols: Synthesis of Chromone-2-Carboxylic Acids. Benchchem.5
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate | 116543-91-0 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ACG Publications - Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors [acgpubs.org]
- 8. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. derpharmachemica.com [derpharmachemica.com]
The Benzopyran-4-one Scaffold: A Privileged Core in Modern Drug Discovery
Executive Summary
The benzopyran-4-one nucleus, commonly known as chromone, is a ubiquitous oxygen-containing bicyclic heterocycle. Characterized by its low mammalian toxicity, high degree of structural rigidness, and versatile substitution points, it has earned the designation of a "privileged scaffold" in medicinal chemistry[1]. This technical whitepaper explores the historical evolution, mechanistic pharmacology, and experimental validation of chromone-based therapeutics, tracing its lineage from early anti-asthmatics to modern targeted oncology agents.
Historical Evolution: From Botanical Origins to Rational Design
The pharmacological journey of the chromone scaffold began with Ammi visnaga (khellin), a medicinal herb utilized in ancient Egyptian medicine as a smooth muscle relaxant and antispasmodic[2]. In 1965, the pharmacologist Roger Altounyan—who himself suffered from severe asthma—conducted rigorous self-experimentation by inhaling various khellin derivatives[3].
This empirical approach led to the discovery of cromolyn sodium (disodium cromoglycate), a breakthrough non-corticosteroid prophylactic treatment for asthma[4]. Cromolyn acts as a mast cell stabilizer, effectively preventing the degranulation and subsequent release of inflammatory mediators such as histamine and leukotrienes[5].
Structural Diversification: Leukotriene Antagonism
While cromolyn demonstrated the inherent safety and utility of the chromone core, its mechanism of action was broad. Rational drug design subsequently yielded highly targeted agents like pranlukast. Developed by Ono Pharmaceutical, pranlukast is an orally active, highly selective antagonist of the cysteinyl leukotriene receptor-1 (CysLT1)[6].
By competitively binding to the CysLT1 receptor, pranlukast directly blocks the bronchoconstrictive action of leukotrienes (LTC4, LTD4, LTE4). Clinical data demonstrates that this targeted antagonism significantly improves forced expiratory volume in one second (FEV1), with mean increases ranging from 210 mL to 340 mL at trough levels in asthma patients[7].
Oncology and Kinase Inhibition: The Flavopiridol Paradigm
Beyond respiratory medicine, the benzopyran-4-one scaffold has profoundly impacted targeted oncology. Flavopiridol (alvocidib), a semi-synthetic derivative of the natural chromone alkaloid rohitukine (isolated from Dysoxylum binectariferum), was the first cyclin-dependent kinase (CDK) inhibitor to enter clinical trials[8].
Flavopiridol is a pan-CDK inhibitor that acts via competitive ATP inhibition, demonstrating potent in vitro activity with
Mechanism of Flavopiridol-mediated CDK9 inhibition and apoptosis.
By inhibiting CDK9, flavopiridol prevents the Ser2 phosphorylation of RNA polymerase II. This halts the transcription of short-lived, anti-apoptotic proteins like Mcl-1, thereby triggering p53-independent apoptosis in chronic lymphocytic leukemia (CLL) cells[11].
Quantitative Pharmacological Profiles
The versatility of the benzopyran-4-one core is evident in the diverse pharmacokinetic and pharmacodynamic profiles of its derivatives. The quantitative data for key chromone-based drugs is summarized below:
| Drug | Therapeutic Class | Primary Target | Key Indication | Key Quantitative Metric |
| Cromolyn Sodium | Mast Cell Stabilizer | Mast cells (MCT) | Allergic Asthma | Bioavailability: 0.5% - 2%; Half-life: 80-90 min[5] |
| Pranlukast | CysLT1 Antagonist | CysLT1 Receptor | Mild-to-Moderate Asthma | FEV1 Increase: 210 - 340 mL; Peak Plasma: 2-6 h[7][12] |
| Flavopiridol | Pan-CDK Inhibitor | CDK1, CDK2, CDK4, CDK9 | Chronic Lymphocytic Leukemia |
Experimental Methodology: Validating Chromone-Based Kinase Inhibitors
To evaluate the efficacy of novel benzopyran-4-one derivatives as kinase inhibitors, researchers rely on highly controlled, self-validating biochemical assays. The following protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for CDK9 inhibition.
Step-by-step workflow for in vitro TR-FRET kinase inhibition assay.
Protocol: TR-FRET CDK9/Cyclin T1 Kinase Inhibition Assay
Rationale & Causality: Flavopiridol and its analogs are ATP-competitive inhibitors. To accurately determine the half-maximal inhibitory concentration (
Step 1: Compound Preparation & Serial Dilution
-
Action: Dissolve the chromone derivative in 100% DMSO. Prepare a 10-point, 3-fold serial dilution (e.g., 10 µM down to 0.5 nM).
-
Causality: A 10-point dilution is mandated to capture both the upper and lower asymptotes of the dose-response curve. This ensures the Hill slope and
are calculated with high statistical confidence.
Step 2: Kinase Reaction Assembly
-
Action: In a 384-well microplate, combine 2 nM recombinant CDK9/Cyclin T1 complex, 50 nM biotinylated peptide substrate, and the diluted compound in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). -
Self-Validation: Include a DMSO-only well (0% inhibition control) and a no-enzyme well (100% inhibition control). The Z'-factor must be calculated; a
validates the assay's dynamic range and reliability.
Step 3: Reaction Initiation
-
Action: Initiate the reaction by adding ATP at its predetermined
(e.g., 20 µM). Incubate for 60 minutes at room temperature ( ). -
Causality: Adding ATP last ensures the inhibitor has time to equilibrate with the enzyme, preventing artificially high
values caused by slow-binding kinetics.
Step 4: TR-FRET Detection & Analysis
-
Action: Terminate the reaction by adding EDTA (to chelate
and stop kinase activity) alongside a Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC). -
Action: Read the plate using a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.
-
Analysis: Normalize the emission ratios against the controls. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to derive the
.
Future Perspectives
The benzopyran-4-one scaffold continues to yield novel therapeutic candidates. Recent structure-activity relationship (SAR) studies have identified chromone derivatives with a carboxylic moiety at the C3 position as highly selective, reversible inhibitors of Monoamine Oxidase-B (MAO-B), presenting new avenues for treating neurodegenerative diseases like Parkinson's[13]. Furthermore, the scaffold's ability to bind specific kinases is currently being leveraged in the design of novel antimicrobial agents and targeted therapeutics[14].
References
-
StatPearls - Cromolyn Sodium. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
MDPI - Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. Molecules. Available at:[Link]
-
Taylor & Francis - Challenges with chromone as a privileged scaffold in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
-
Wikipedia - Cromoglicic acid. Available at:[Link]
-
Frontiers in Pharmacology - The Anti-allergic Cromones: Past, Present, and Future. Available at:[Link]
-
PubMed - Cyclin-dependent kinase inhibition by flavoalkaloids. Available at:[Link]
-
PubMed - From khellin to sodium cromoglycate--a tribute to the work of Dr. R. E. C. Altounyan. Available at:[Link]
-
ACS Publications - Chromone, a Privileged Scaffold for the Development of Monoamine Oxidase Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]
-
ResearchGate - Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: Current status. Available at:[Link]
-
ACS Publications - Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry. Available at:[Link]
-
PubMed - Clinical Effects of Pranlukast, an Oral Leukotriene Receptor Antagonist, in Mild-To-Moderate Asthma. Available at:[Link]
-
PubMed - The single and multiple dose pharmacokinetics of pranlukast in healthy volunteers. Available at:[Link]
-
PubMed - Pranlukast, a novel leukotriene receptor antagonist: results of the first European, placebo controlled, multicentre clinical study in asthma. Available at:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | The Anti-allergic Cromones: Past, Present, and Future [frontiersin.org]
- 3. Cromoglicic acid - Wikipedia [en.wikipedia.org]
- 4. From khellin to sodium cromoglycate--a tribute to the work of Dr. R. E. C. Altounyan (1922-1987) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical effects of pranlukast, an oral leukotriene receptor antagonist, in mild-to-moderate asthma: a 4 week randomized multicentre controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pranlukast, a novel leukotriene receptor antagonist: results of the first European, placebo controlled, multicentre clinical study in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase inhibition by flavoalkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity [mdpi.com]
- 12. The single and multiple dose pharmacokinetics of pranlukast in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Protocol for the Synthesis of 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide , a pharmacologically significant scaffold in drug discovery (e.g., for anticancer and anti-inflammatory applications).
The synthesis is designed around a convergent 3-step workflow prioritizing intermediate stability and purity. Unlike direct ammonolysis of chromone esters—which risks pyrone ring opening due to the Michael acceptor nature of the C2 position—this protocol utilizes an Acid Chloride intermediate . This pathway ensures chemoselectivity for the exocyclic carbonyl, preserving the integrity of the chromone core.
Retrosynthetic Analysis
The synthetic logic follows the Baker-Venkataraman type disconnection, utilizing a Claisen condensation followed by cyclodehydration.
Figure 1: Retrosynthetic logic flow ensuring high fidelity of the chromone core.
Experimental Protocol
Stage 1: Synthesis of Ethyl 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylate
This step constructs the chromone ring via a Claisen condensation of the acetophenone with diethyl oxalate, followed by acid-catalyzed cyclization.
Reagents:
-
5-Chloro-2-hydroxyacetophenone (1.0 eq)
-
Diethyl oxalate (2.0 eq)
-
Sodium ethoxide (NaOEt) (2.5 eq) [Freshly prepared or 21% wt in EtOH]
-
Ethanol (anhydrous)
-
Glacial Acetic Acid / HCl
Protocol:
-
Condensation: To a dried round-bottom flask under N₂ atmosphere, add Sodium Ethoxide (2.5 eq) in absolute ethanol.
-
Add 5-Chloro-2-hydroxyacetophenone (1.0 eq) dissolved in minimal ethanol dropwise at 0°C. Stir for 15 min.
-
Add Diethyl oxalate (2.0 eq) dropwise. The solution will turn dark (yellow/orange/brown) indicating enolate formation.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of acetophenone.
-
Cyclization: Cool the mixture to room temperature. Pour the reaction mass into a mixture of ice and concentrated HCl (pH < 2).
-
Note: This step protonates the diketo intermediate and promotes cyclization to the chromone ester.
-
-
Isolation: Stir the acidic suspension for 1 hour. The ethyl ester typically precipitates as a solid. Filter the solid, wash with water, and recrystallize from Ethanol.
Key Data:
| Parameter | Specification |
|---|---|
| Appearance | White to pale yellow needles |
| Yield | 70–85% |
| Melting Point | 110–112°C (Lit.[1] analog range) |
Stage 2: Hydrolysis to 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic Acid
Hydrolysis must be controlled to prevent ring degradation (retro-Claisen). Acidic hydrolysis is preferred over basic to maintain ring stability.
Protocol:
-
Dissolve Ethyl 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylate in a mixture of Glacial Acetic Acid and 20% HCl (1:1 ratio).
-
Reflux the mixture for 2–3 hours.
-
Cool to room temperature and pour into ice water.
-
The carboxylic acid will precipitate. Filter, wash extensively with cold water, and dry in a vacuum oven at 50°C.
Key Data:
| Parameter | Specification |
|---|---|
| Appearance | White solid |
| Yield | >90% |
| Melting Point | 260–265°C (Decomposes) |[1]
Stage 3: Synthesis of 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide
Direct conversion of the acid to the primary amide via the acid chloride. This method avoids the formation of Michael adducts common with direct amine addition to chromones.
Reagents:
-
6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (5.0 eq)
-
Ammonium Hydroxide (25% aq) or NH₃ gas
Protocol:
-
Activation: Suspend the carboxylic acid in dry Toluene or DCM. Add Thionyl Chloride (5.0 eq) and a catalytic amount of DMF.
-
Reflux for 2 hours until the solution becomes clear (indicating Acid Chloride formation).
-
Evaporation: Remove excess SOCl₂ and solvent under reduced pressure. Co-evaporate with toluene twice to remove trace acid gases. Do not purify the intermediate acid chloride.
-
Amidation: Dissolve the crude acid chloride in dry Dichloromethane (DCM) or THF.
-
Cool to 0°C. Slowly bubble anhydrous NH₃ gas through the solution OR add the DCM solution dropwise to a stirred solution of Ammonium Hydroxide at 0°C.
-
Stir for 1 hour at 0°C, then allow to warm to room temperature.
-
Workup: Filter the precipitate (Target Amide). Wash with water (to remove NH₄Cl) and cold ethanol.
-
Purification: Recrystallize from DMF/Ethanol or Glacial Acetic Acid.
Key Data:
| Parameter | Specification |
|---|---|
| Appearance | White to off-white powder |
| Yield | 80–90% (from Acid) |
| Expected MS (ESI+) | m/z 224.0/226.0 [M+H]⁺ |
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete condensation due to moisture. | Ensure NaOEt is fresh and solvent is anhydrous. |
| Ring Opening (Step 3) | Nucleophilic attack at C2 by ammonia. | Use the Acid Chloride route (as described) rather than direct ester aminolysis. Keep temperature low (0°C) during ammonia addition. |
| Product Solubility | Chromone amides have low solubility. | Use DMF or DMSO for NMR characterization. Recrystallize from Acetic Acid if EtOH fails. |
Mechanism & Pathway Visualization
The following diagram illustrates the critical activation step and the selectivity required to avoid the "Michael Addition" side reaction.
Figure 2: Pathway selectivity. Kinetic control at 0°C favors the exocyclic amide formation over ring attack.
References
-
Synthesis of Chromone-2-carboxylic Acids
- Title: Synthesis of 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid.
- Source: PrepChem.
-
URL:[Link]
-
Amide Synthesis via Acid Chloride
-
General Chromone Reactivity
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. ijrpc.com [ijrpc.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. justc.ustc.edu.cn [justc.ustc.edu.cn]
- 6. One-pot reaction of 3-vinylchromones, aromatic aldehydes, and ammonium acetate: an efficient approach to highly functionalized 1,6-dihydropyridine der ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07863B [pubs.rsc.org]
- 7. Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Accelerated Library Generation: Microwave-Assisted Synthesis of Chromone-2-Carboxamide Scaffolds
Executive Summary & Biological Rationale
Chromone-2-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent activity as Monoamine Oxidase B (MAO-B) inhibitors (neuroprotection), anticancer agents (targeting EGFR/VEGF in triple-negative breast cancer), and anti-biofilm agents against P. aeruginosa [1, 2, 3].
Conventional synthesis (Baker-Venkataraman rearrangement followed by cyclization) is often plagued by long reaction times (12–24 hours), harsh solvents, and low yields. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces total reaction time to under 60 minutes while improving purity profiles. This protocol is optimized for generating diversity-oriented libraries for Structure-Activity Relationship (SAR) studies.
Mechanistic Insight: Why Microwave?
Unlike conventional thermal heating, which relies on conduction and convection, microwave irradiation (2.45 GHz) utilizes dielectric heating .
-
Dipolar Polarization: The polar solvent molecules (e.g., Ethanol, DMF) align with the oscillating electric field. The molecular friction generated by this realignment creates rapid, volumetric heating.
-
Ionic Conduction: Dissolved ions (e.g., NaOEt, ionic intermediates) oscillate under the field, generating heat through collision.
Impact on Chromone Synthesis: The rate-determining step in chromone formation involves the cyclodehydration of the diketo-ester intermediate. Microwave irradiation overcomes the activation energy barrier (
Workflow Visualization
The following diagram outlines the two-stage convergent synthesis: Core Scaffold Construction followed by Divergent Amidation.
Caption: Figure 1. Convergent microwave-assisted workflow for generating chromone-2-carboxamide libraries. Colors indicate reaction stages: Blue (Precursors), Yellow (Core Scaffold), Red (Final Targets).
Experimental Protocols
Protocol A: Synthesis of Chromone-2-Carboxylic Acid (The Core)
This protocol utilizes a one-pot, two-step procedure optimized by Cagide et al.[1] and Oliveira et al.[1] [4, 5].
Reagents:
-
Substituted 2'-hydroxyacetophenone (1.0 equiv)
-
Diethyl oxalate (1.5 equiv)
-
Sodium ethoxide (NaOEt) (2.0 equiv)
-
Ethanol (absolute)
-
Conc. HCl
Procedure:
-
Condensation: In a 10 mL microwave vial, dissolve 2'-hydroxyacetophenone (2 mmol) and diethyl oxalate (3 mmol) in ethanol (3 mL). Add NaOEt (4 mmol).
-
Irradiation 1: Seal the vessel. Irradiate at 120°C for 15 minutes (High absorption level). Note: A yellow precipitate (sodium salt of the intermediate) typically forms.
-
Cyclization: Open the vial carefully. Acidify the mixture with conc. HCl (approx. 1 mL) to pH ~1.
-
Irradiation 2: Reseal and irradiate at 80°C for 5 minutes .
-
Workup: Pour the reaction mixture into crushed ice (20 g). The solid product precipitates immediately. Filter, wash with cold water, and recrystallize from ethanol if necessary.
Validation Criteria:
-
Yield: Expect 80–93%.
-
Appearance: White to pale yellow solid.
-
NMR Check: Disappearance of the acetophenone methyl singlet (~2.6 ppm) and appearance of the chromone C3-H singlet (~6.8 ppm).
Protocol B: Library Derivatization (Direct Amidation)
To generate the carboxamide library, we employ a CDI-mediated coupling which avoids the unstable acid chloride intermediate.
Reagents:
-
Chromone-2-carboxylic acid (from Protocol A)[2]
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Diverse Primary/Secondary Amines (1.1 equiv)
-
Solvent: DMF (Dimethylformamide)
Procedure:
-
Activation: In a microwave vial, suspend Chromone-2-carboxylic acid (0.5 mmol) in DMF (2 mL). Add CDI (0.6 mmol). Stir at room temperature for 5 minutes until CO₂ evolution ceases (activation check).
-
Addition: Add the specific amine (0.55 mmol).
-
Irradiation: Irradiate at 110°C for 10 minutes .
-
Workup: Pour into ice water. If the amide precipitates, filter it.[2] If it remains soluble (common with polar amines), extract with ethyl acetate.
Optimization & Data Analysis
The following data summarizes the optimization of the core scaffold synthesis (Protocol A), demonstrating the critical nature of temperature control [4].
| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) | Observations |
| 1 | Ethanol | Reflux | 240 | 45 | Incomplete conversion; side products. |
| 2 | Ethanol | 100 | 10 | 62 | Moderate conversion. |
| 3 | Ethanol | 120 | 15 | 87 | Optimal conditions. Clean profile. |
| 4 | Ethanol | 150 | 10 | 55 | Degradation/charring observed. |
| 5 | Solvent-Free | 120 | 10 | 30 | Poor homogeneity; "hot spots" formed. |
Application Scientist Note:
-
Solvent Choice: Ethanol is preferred over DMF for Protocol A because it is a "green" solvent and simplifies workup (precipitation upon water addition).
-
Safety Warning: Do not use chlorinated solvents (DCM/Chloroform) in sealed microwave vessels above their boiling points due to excessive pressure build-up and vessel failure risk.
References
-
Cagide, F., et al. (2011).[1][3] Accelerating lead optimization of chromone carboxamide scaffold throughout microwave-assisted organic synthesis. Tetrahedron Letters, 52(48), 6446-6449.
-
[1]
-
-
Reis, J., et al. (2020).[4] Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25.
-
Gomes, A., et al. (2017). Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal. Marine Drugs, 15(11).
-
Oliveira, C., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214.
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
Sources
- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
Mechanistic Rationale: The Causality of Formylation and Cyclization
Vilsmeier-Haack Formylation in Chromone Synthesis: Mechanistic Insights and Optimized Protocols
As a Senior Application Scientist, I approach the synthesis of the chromone scaffold not merely as a sequence of reagent additions, but as a finely tuned orchestration of electrophilic activation and intramolecular trapping. The Vilsmeier-Haack (VH) reaction remains the premier methodology for converting o-hydroxyacetophenones into 3-formylchromones. This guide provides a deep dive into the causality behind the reaction conditions, offering a self-validating protocol designed for high-yield, reproducible synthesis in drug development applications.
The elegance of the Vilsmeier-Haack approach lies in its ability to achieve simultaneous carbon-carbon bond formation, cyclization, and formylation in a single pot1[1]. Understanding the physical chemistry behind each step is critical for troubleshooting and optimization:
-
Electrophilic Activation (Vilsmeier Reagent Generation): The reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates the chloromethylenedimethyliminium chloride salt (the Vilsmeier Reagent). This step is highly exothermic; maintaining the temperature between 0–10 °C is strictly required to prevent the thermal degradation of this highly reactive electrophile 2[2].
-
Enolization and Nucleophilic Attack: The α-methyl protons of o-hydroxyacetophenone are weakly acidic. Driven by the strong electrophilicity of the Vilsmeier Reagent, the ketone enolizes and attacks the iminium carbon, forming an enamine/iminium intermediate3[3].
-
Intramolecular Cyclization: Heating the reaction to 50–60 °C provides the necessary activation energy for the phenolic hydroxyl group to attack the newly formed intermediate, closing the pyrone ring[1].
-
Aqueous Hydrolysis: The reaction is quenched on ice, which exothermically destroys excess POCl₃ while simultaneously hydrolyzing the exocyclic iminium species into the final 3-formyl group[1].
Reaction Pathway Visualization
Mechanistic pathway of Vilsmeier-Haack formylation and cyclization to yield 3-formylchromone.
Quantitative Data: Methodological Variations
While the classic POCl₃/DMF system is the industry standard for 3-formylchromones, modern variations have been developed to access different substitution patterns or utilize milder reagents.
Table 1: Comparison of Vilsmeier-Haack Methodologies for Chromone Synthesis
| Methodology | Reagents | Temp (°C) | Time (h) | Target Scaffold | Typical Yield (%) |
| Classic VH [1],[3] | POCl₃ / DMF | 50–60 | 2–5 | 3-Formylchromones | 80–90 |
| Modified VH [4] | Phthaloyl Dichloride / DMF | 40 (VR prep) | 1–2 | 3-Formylchromones | 75–85 |
| Divergent VH [5] | BF₃·Et₂O / POCl₃ / DMF | 50–60 | 2–3 | Unsubstituted Chromones | 50–65 |
Note: The addition of Boron trifluoride etherate (BF₃·Et₂O) alters the reaction trajectory, preventing formylation at the 3-position due to steric/electronic masking, yielding simple chromones instead5[5].
Self-Validating Experimental Protocol: Synthesis of 3-Formylchromone
This protocol is engineered with built-in validation checkpoints to ensure process integrity.
Reagents Required:
-
o-Hydroxyacetophenone (1.0 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 - 4.0 equivalents)
-
Phosphorus oxychloride (POCl₃) (1.5 - 3.0 equivalents)
-
Saturated aqueous NaHCO₃ solution
Step-by-Step Execution:
-
Preparation of the Vilsmeier Reagent: In an oven-dried, round-bottom flask purged with inert gas (N₂ or Ar), add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C using an ice-water bath.
-
Causality: DMF acts as both the reactant and the solvent. Cooling is mandatory to control the violent exotherm of the subsequent addition.
-
-
Electrophile Generation: Slowly add POCl₃ (1.5 eq.) dropwise via an addition funnel over 15–20 minutes, maintaining the internal temperature below 10 °C[1].
-
Validation Checkpoint 1: The solution will transition from colorless to a pale yellow/pinkish hue, and a viscous complex may form. This visual change validates the successful generation of the chloroiminium ion. Stir for an additional 30 minutes at 0 °C.
-
-
Substrate Addition: Dissolve o-hydroxyacetophenone (1.0 eq.) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier Reagent at 0 °C[1].
-
Cyclization and Formylation: Remove the ice bath and gradually warm the reaction mixture to room temperature, then heat to 50–60 °C for 2 to 4 hours[3].
-
Causality: Thermal energy is required to drive the intramolecular cyclization (pyrone ring closure) after the initial enamine formation.
-
Validation Checkpoint 2: Monitor the reaction via TLC (Eluent: 3:7 EtOAc:Hexane). The starting material is highly fluorescent under 254 nm UV; its complete disappearance validates the end of the reaction phase.
-
-
Quenching and Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly over crushed ice with vigorous stirring.
-
Causality: Ice safely quenches unreacted POCl₃ and provides the aqueous environment necessary to hydrolyze the iminium intermediate into the target formyl group[1].
-
-
Neutralization: Carefully add saturated aqueous NaHCO₃ until the pH reaches 7.0[1].
-
Causality: Chromone rings are highly susceptible to base-catalyzed ring opening (retro-Claisen cleavage). Using a weak base like NaHCO₃ prevents product degradation.
-
Validation Checkpoint 3: Upon reaching neutral pH, the 3-formylchromone will precipitate as a solid mass out of the aqueous phase, validating successful hydrolysis and isolation.
-
-
Purification: Collect the crude solid via vacuum filtration, wash thoroughly with cold distilled water to remove residual salts, and recrystallize from hot ethanol to afford the pure 3-formylchromone[1].
Troubleshooting & Analytical Causality
| Observed Issue | Chemical Causality | Corrective Action |
| Heavy Tar Formation | Thermal runaway during POCl₃ addition causes polymerization of the highly reactive Vilsmeier Reagent. | Strictly control the addition rate of POCl₃; ensure the internal temperature never exceeds 10 °C during Step 2. |
| Incomplete Cyclization | Insufficient thermal energy to overcome the activation barrier for the phenolic attack on the enamine intermediate. | Increase the heating phase (Step 4) to 60 °C and extend the time by 1–2 hours. Verify via TLC. |
| Low Yield / Ring Cleavage | Over-basification during the workup phase triggers a base-catalyzed nucleophilic attack on the C2 position, opening the pyrone ring. | Never use NaOH or KOH for neutralization. Strictly use saturated NaHCO₃ and monitor continuously with a pH meter until exactly pH 7. |
References
-
BenchChem. "An In-depth Technical Guide to the Synthesis of 3-Methylchromone."[1]
-
International Journal of Research and Analytical Reviews (IJRAR). "Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review."[2]
-
Scientific Research Publishing (SCIRP). "Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF."[4]
-
Sciforum. "Synthesis, Reaction and Theoretical Study of 3-Formylchromones."[3]
-
Zenodo. "Behaviour of o-hydroxyacetophenones towards action of POCI3/DMF (Vilsmeier reagent)."[5]
Sources
Application Note: Efficient Amidation Protocols for 6-Chlorochromone-2-Carboxylic Acid
Abstract
This application note details optimized protocols for the amidation of 6-chlorochromone-2-carboxylic acid (CAS 5006-45-1), a privileged scaffold in medicinal chemistry often associated with CysLT1 antagonism and anticancer activity. We present two distinct, validated workflows: a robust Acid Chloride Activation method suitable for scale-up and difficult amines, and a HATU-Mediated Direct Coupling method ideal for high-throughput library generation. This guide addresses specific challenges inherent to the chromone ring system, particularly its susceptibility to nucleophilic attack at the C2-position, and provides troubleshooting strategies to maximize yield and purity.
Introduction & Strategic Analysis
The 6-chlorochromone-2-carboxylic acid scaffold is a critical building block in drug discovery.[1] The presence of the electron-withdrawing chlorine at the C6 position and the reactive carboxylic acid at C2 makes it a versatile precursor. However, the
Mechanistic Considerations
-
Electrophilicity: The C2-carbonyl is conjugated with the chromone double bond, making it less electrophilic than simple aliphatic acids but prone to 1,4-addition if nucleophiles are too aggressive.
-
Solubility: The free acid has limited solubility in non-polar solvents (DCM, Toluene) but dissolves well in DMF or DMSO.
-
Activation Strategy:
-
Method A (Acid Chloride): Converts the acid to the highly reactive acid chloride using thionyl chloride (
).[2][3][4] This overcomes steric hindrance in the amine partner but requires moisture exclusion. -
Method B (HATU Coupling): Uses in situ activation. This is milder and avoids the evolution of corrosive gases, making it preferable for parallel synthesis or amines with acid-sensitive groups.
-
Experimental Workflows (Visualized)
Decision Matrix & Process Flow
The following diagram illustrates the decision logic and reaction pathways for both protocols.
Figure 1: Strategic decision tree for selecting the optimal amidation route based on experimental requirements.
Protocol A: Acid Chloride Activation (The "Scale-Up" Route)
This method is preferred for multi-gram synthesis or when coupling with anilines or sterically hindered amines.
Reagents & Equipment[2][5][6]
-
Substrate: 6-Chlorochromone-2-carboxylic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (5.0 equiv or neat) -
Catalyst: DMF (1-2 drops)
-
Solvent: Toluene (optional) or neat
-
Base: Triethylamine (
) or DIPEA (1.2 equiv relative to amine) -
Amine: Target amine (1.1 equiv)
Step-by-Step Procedure
-
Activation:
-
In a dry round-bottom flask equipped with a reflux condenser and a drying tube (
), suspend 6-chlorochromone-2-carboxylic acid (e.g., 1.0 g, 4.45 mmol) in thionyl chloride (5 mL). -
Add 1 drop of anhydrous DMF to catalyze the formation of the Vilsmeier intermediate.
-
Heat the mixture to reflux (approx. 80°C) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.
-
Checkpoint: Monitor by TLC (convert a mini-aliquot to methyl ester with MeOH) to ensure consumption of starting acid.
-
-
Evaporation:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure (rotary evaporator) to remove excess
. -
Critical Step: Co-evaporate with anhydrous toluene (
mL) to remove trace thionyl chloride, which can cause side reactions in the next step. -
Result: Yellow/tan solid (Acid Chloride). Use immediately.
-
-
Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM (10 mL) or THF.
-
Cool the solution to 0°C in an ice bath.
-
Add the target amine (4.9 mmol, 1.1 equiv) followed by dropwise addition of
(5.3 mmol, 1.2 equiv). -
Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
-
Workup:
-
Dilute with DCM (50 mL) and wash sequentially with:
-
1N HCl (20 mL) – removes unreacted amine.
-
Sat.
(20 mL) – removes unreacted acid. -
Brine (20 mL).
-
-
Dry over
, filter, and concentrate.[5] -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-5% MeOH in DCM).
-
Protocol B: HATU-Mediated Coupling (The "Library" Route)
This method is ideal for parallel synthesis, valuable amines, or substrates sensitive to the harsh conditions of thionyl chloride.
Reagents & Equipment[2][5][6][7]
-
Substrate: 6-Chlorochromone-2-carboxylic acid (1.0 equiv)
-
Base: DIPEA (Hunig's Base) (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DMF or DMA[5]
-
Amine: Target amine (1.0 – 1.2 equiv)
Step-by-Step Procedure
-
Pre-activation:
-
Dissolve 6-chlorochromone-2-carboxylic acid (e.g., 100 mg, 0.44 mmol) in anhydrous DMF (2 mL).
-
Add DIPEA (1.32 mmol, 3.0 equiv). The solution should be homogenous.
-
Add HATU (0.48 mmol, 1.1 equiv) in one portion.
-
Stir at room temperature for 15–30 minutes. The formation of the activated ester is rapid.
-
-
Coupling:
-
Add the amine (0.48 mmol, 1.1 equiv) to the reaction mixture.
-
Stir at room temperature for 12–16 hours.
-
Monitoring: LC-MS is preferred here to observe the product peak
.
-
-
Workup (Precipitation Method):
-
Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.
-
The amide product often precipitates as a solid.
-
Filter the solid, wash with water (
mL) and cold ether ( mL). -
Dry under vacuum.
-
-
Workup (Extraction Method - if no precipitate):
Data Summary & Comparison
| Feature | Method A: Acid Chloride | Method B: HATU Coupling |
| Primary Use Case | Large scale (>5g), weak nucleophiles (anilines) | Small scale (<100mg), parallel synthesis |
| Reagent Cost | Low ( | High (HATU is expensive) |
| Atom Economy | High | Low (High MW byproducts from HATU) |
| Moisture Sensitivity | High (Requires dry glassware) | Moderate |
| Typical Yield | 70 – 90% | 60 – 85% |
| Purification | Often recrystallization | Often requires column chromatography |
Troubleshooting & Optimization
Common Issues
-
Ring Opening (Michael Addition):
-
Hydrolysis of Acid Chloride:
-
Poor Solubility:
Analytical Validation[9]
-
1H NMR (DMSO-d6): Look for the characteristic chromone C3-H singlet around 6.8 – 7.0 ppm . The amide NH usually appears broad between 8.5 – 10.0 ppm .
-
MS (ESI): Expect a characteristic chlorine isotope pattern (
and in 3:1 ratio).
References
-
Growingscience. Current Chemistry Letters: Amide coupling strategies. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation (General Protocols). [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) Conversion of Carboxylic Acids. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. encyclopedia.pub [encyclopedia.pub]
MTT cytotoxicity assay protocol for benzopyran derivatives
Application Note: Optimizing the MTT Cytotoxicity Assay for Benzopyran Derivatives
Introduction & Mechanistic Overview
Benzopyran derivatives (including chromenes, chromanones, and coumarins) are highly privileged scaffolds in drug discovery, frequently investigated for their potent anticancer and antimicrobial properties. Evaluating the in vitro cytotoxicity of these novel compounds is a critical first step in hit-to-lead optimization.
The is the gold standard colorimetric method for assessing cell viability and proliferation[1]. The assay relies on the capacity of metabolically active cells to internalize the water-soluble, yellow MTT tetrazolium salt and reduce it into an insoluble, purple formazan product[2]. This bioreduction is primarily catalyzed by (such as succinate dehydrogenase) located within the mitochondria[3]. Because dead or quiescent cells rapidly lose this enzymatic activity, the quantity of formazan generated serves as a direct, proportional indicator of the viable cell population[4].
Caption: Mechanism of MTT reduction by mitochondrial oxidoreductases in viable cells.
Critical Considerations for Benzopyran Scaffolds
While the MTT assay is highly robust, benzopyran derivatives introduce specific physicochemical challenges that require protocol modifications. A poorly optimized assay will yield confounding artifacts.
-
Aqueous Solubility: Benzopyrans are highly lipophilic and typically require dissolution in Dimethyl Sulfoxide (DMSO). However, the final DMSO concentration in the culture medium must be strictly maintained at ≤ 0.5% (v/v) to prevent [5].
-
Redox Interference: Some benzopyrans (e.g., polyhydroxylated chromenes) possess intrinsic antioxidant or redox-active properties. These compounds can in the absence of cells, leading to false-positive viability signals[6]. A "compound + MTT (no cells)" control is mandatory.
-
Colorimetric Quenching: Highly conjugated benzopyran derivatives may absorb light in the 500–600 nm range. Background absorbance from the compound must be subtracted using a [7].
Materials & Reagents
-
Cell Lines: Target cancer cell lines (e.g., MCF-7, HL-60, MOLT-4) maintained in logarithmic growth phase[8].
-
Test Compounds: Benzopyran derivatives dissolved in 100% anhydrous DMSO (Stock: 10–100 mM).
-
MTT Reagent: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm membrane, and protected from light[2].
-
Solubilization Buffer: 100% pure anhydrous DMSO. Acidified isopropanol (0.04 N HCl) is an alternative, but .
Step-by-Step Experimental Protocol
This workflow is designed as a self-validating system . By incorporating specific controls at each step, researchers can instantly identify if an anomalous result is due to biological activity or assay interference.
Phase 1: Cell Seeding (Day 0)
-
Harvest cells and verify viability using Trypan Blue exclusion (must be >95%).
-
Seed cells into a 96-well flat-bottom tissue culture plate.
-
Adherent cells: 5,000–10,000 cells/well in 100 µL medium.
-
Suspension cells: 20,000–50,000 cells/well in 100 µL medium.
-
Causality: Seeding density must ensure cells remain in the log-growth phase throughout the assay. Over-confluent cells experience contact inhibition, downregulating the metabolic flux required for MTT reduction.
-
-
Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment and recovery.
Phase 2: Compound Treatment (Day 1)
-
Prepare serial dilutions of the benzopyran derivatives in culture medium. Ensure the final DMSO concentration remains constant across all wells (e.g., 0.5%).
-
Aspirate the old medium (for adherent cells) and add 100 µL of the compound-containing medium.
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours)[5].
Phase 3: MTT Incubation (Day 2–4)
-
Add 10–20 µL of the MTT stock solution (5 mg/mL) directly to each well to achieve a [2].
-
Incubate the plate in the dark at 37°C for 2 to 4 hours.
-
Causality: Over-incubation can lead to cell lysis due to the intracellular accumulation of sharp, needle-like formazan crystals.
-
Phase 4: Solubilization and Detection
-
Carefully aspirate the medium. Note for suspension cells: Centrifuge the plate (300 × g, 5 min) before aspiration to avoid losing the cell/formazan pellet.
-
Add 100 µL of 100% DMSO to each well to [5].
-
Place the plate on an orbital shaker for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer. Measure a to correct for cellular debris and plate imperfections[7].
Caption: Step-by-step workflow for the MTT cytotoxicity assay in microplates.
Data Analysis & Validation
Calculate the corrected absorbance for each well: A_corrected = A_570nm - A_630nm
Calculate the percentage of cell viability[5]: Viability (%) =[(A_corrected_treated - A_corrected_background) / (A_corrected_vehicle - A_corrected_background)] × 100
Plot the viability percentages against the log concentration of the benzopyran derivatives. Use non-linear regression (curve fitting) to determine the IC₅₀ (Half-maximal inhibitory concentration).
Self-Validation Checkpoints
-
Assay Integrity (Background Control): If the background well (Medium + MTT) reads > 0.1 OD, the MTT reagent has degraded due to light exposure and must be discarded.
-
Vehicle Toxicity (Vehicle Control): If the Vehicle Control shows < 90% viability compared to untreated cells, the DMSO concentration is toxic to the specific cell line.
-
Redox False-Positives (Interference Control): If the Interference Control (Compound + MTT, no cells) shows significant absorbance, the benzopyran is directly reducing the MTT.
Table 1: Recommended 96-Well Plate Layout for Benzopyran Screening
| Column | 1 (Blank) | 2 (Vehicle) | 3 (Pos. Ctrl) | 4 (C1 - Low) | ... | 11 (C8 - High) | 12 (Interference) |
| A-C | Medium | Cells+DMSO | Cells+Dox | Cells+C1 | ... | Cells+C8 | C8+Medium+MTT |
| D-F | Medium | Cells+DMSO | Cells+Dox | Cells+C1 | ... | Cells+C8 | C8+Medium+MTT |
| G-H | Medium | Cells+DMSO | Cells+Dox | Cells+C1 | ... | Cells+C8 | C8+Medium+MTT |
| (Note: C1 to C8 represent increasing concentrations of the benzopyran derivative. Triplicate wells ensure statistical robustness.) |
Table 2: Example Cytotoxicity Data (IC₅₀ Values) for Benzopyran Derivatives vs. Standard Controls
To contextualize typical assay outputs, below is a summary of quantitative IC₅₀ data comparing standard chemotherapeutics against novel chroman-2,4-dione (benzopyran) derivatives across various cell lines[8]:
| Compound Class | Specific Agent | HL-60 (µM) | MOLT-4 (µM) | MCF-7 (µM) |
| Standard Drug | Cisplatin | 2.7 ± 0.2 | 9.3 ± 2.4 | 2.9 ± 0.1 |
| Benzopyran | Derivative 11 | > 50 | 33.2 ± 2.1 | 68.4 ± 3.9 |
| Benzopyran | Derivative 13 | 42.0 ± 2.7 | 24.4 ± 2.6 | > 100 |
References
-
Title: MTT assay Source: Wikipedia URL: [Link]
-
Title: The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity Source: Springer Nature Experiments URL: [Link]
-
Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
-
Title: Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds Source: SciSpace / Journal of Research in Pharmacy URL: [Link]
-
Title: 4.4.1. Cytotoxic Activity (MTT Assay) Source: Bio-protocol URL: [Link]
Sources
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 4. clyte.tech [clyte.tech]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. scispace.com [scispace.com]
Application Note: Solvent Selection and In Vitro Dissolution Protocols for 4H-1-Benzopyran-2-Carboxamide Derivatives
Target Audience: Researchers, scientists, and drug development professionals. Focus: Physicochemical profiling, solvent causality, and self-validating in vitro assay preparation for highly lipophilic P-glycoprotein inhibitors.
Executive Summary & Physicochemical Context
Derivatives of 4H-1-benzopyran-2-carboxamide , most notably Encequidar (HM30181) , represent a breakthrough class of highly potent, intestine-specific P-glycoprotein (P-gp/MDR1) inhibitors[1]. By selectively blocking this efflux pump, these compounds enable the oral delivery of chemotherapeutics like paclitaxel that would otherwise be expelled from the intestinal epithelium[2].
However, the structural features that confer this localized efficacy—specifically the highly hydrophobic tetrazole and dimethoxyphenyl moieties—result in profound lipophilicity and extremely poor aqueous solubility. When preparing these compounds for in vitro cell-based assays (e.g., MDCK monolayer transport assays), researchers frequently encounter "hydrophobic collapse," where the drug rapidly precipitates upon introduction to aqueous culture media.
This application note provides a causally-driven, self-validating protocol for the solvent selection, serial dilution, and aqueous spiking of 4H-1-benzopyran-2-carboxamides to ensure accurate dosing and maintain cellular viability.
Solvent Selection Rationale: The Causality of Solubility
Choosing the correct solvent system requires balancing the absolute solubility of the compound against the biological tolerance of the target cell line.
-
Primary Solvents (DMSO vs. DMF): 4H-1-benzopyran-2-carboxamides achieve a maximum solubility of approximately 30 mg/mL in both Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF)[3]. DMSO is universally preferred for in vitro applications because it acts as a highly efficient hydrogen-bond acceptor, disrupting the crystal lattice of the compound without the severe hepatotoxic and cytotoxic artifacts associated with DMF.
-
The Cytotoxicity Threshold: While DMSO is an excellent vehicle, its amphipathic nature can compromise cell membrane integrity. For sensitive primary cells and precision efflux assays, the final DMSO concentration must strictly not exceed 0.1% (v/v) [4][5]. Concentrations above 0.5% induce artifactual membrane permeabilization, which can falsely appear as increased drug transport, completely confounding P-gp inhibition data[5].
-
The Nucleation Problem: A common methodological error is diluting the DMSO master stock with aqueous buffer to create intermediate concentrations. The abrupt shift in the solvent's dielectric constant causes localized supersaturation, nucleating micro-crystals. Therefore, all intermediate serial dilutions must be performed in 100% DMSO before a single, rapid spike into the final aqueous media.
Quantitative Solvent Profiling
| Solvent System | Max Solubility (HM30181) | Max Tolerated In Vitro Conc. (v/v) | Cytotoxicity / Artifact Risk |
| 100% DMSO | ~30 mg/mL (43.5 mM) | ≤ 0.1% (Ideal) to 0.5% (Max) | Low at <0.1%; High at >1.0% |
| 100% DMF | ~30 mg/mL | Not Recommended in vitro | Severe (Membrane disruption) |
| 100% Ethanol | < 5 mg/mL | ≤ 0.1% | Moderate (Protein denaturation) |
| Aqueous Buffer (PBS) | < 0.01 mg/mL | 100% | None (But drug will precipitate) |
Mandatory Visualizations
Dilution Workflow
To prevent precipitation, the workflow relies on maintaining the compound in a purely organic phase until the final biological application.
In vitro dilution workflow for lipophilic 4H-1-benzopyran-2-carboxamides to prevent precipitation.
Biological Mechanism of Action
Understanding the biological target reinforces why membrane integrity (and thus strict DMSO limits) is critical. 4H-1-benzopyran-2-carboxamides act at the cell membrane surface to block efflux.
Mechanism of P-glycoprotein inhibition by 4H-1-benzopyran-2-carboxamide derivatives.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . It includes built-in quality control steps (microscopic validation and vehicle controls) to ensure that any observed biological effect is due to the drug's action, not solvent toxicity or compound precipitation.
Phase 1: Master Stock Preparation
Causality: Establishing a high-concentration stock minimizes the final volume of solvent needed.
-
Weigh out the required mass of the 4H-1-benzopyran-2-carboxamide powder (e.g., HM30181).
-
Dissolve in anhydrous, sterile-filtered 100% DMSO to create a 10 mM Master Stock . (Note: 10 mM of HM30181 is approximately 6.88 mg/mL, well below its 30 mg/mL solubility limit, ensuring complete solvation[3]).
-
Vortex for 60 seconds. If necessary, sonicate in a water bath at room temperature for 5 minutes to ensure no micro-particulates remain.
-
Aliquot into single-use amber vials (the compound may be light-sensitive) and store at -20°C[3].
Phase 2: Intermediate Dilution Strategy
Causality: Diluting in 100% DMSO prevents the premature hydrophobic collapse that occurs when mixing organic and aqueous phases at high drug concentrations.
-
Thaw a single-use aliquot of the 10 mM Master Stock to room temperature.
-
Prepare a serial dilution using 100% DMSO to create intermediate stocks that are exactly 1000X your desired final assay concentrations.
-
Example: For a final assay concentration of 1 µM, create a 1 mM intermediate stock in 100% DMSO.
-
Phase 3: Final Aqueous Spiking
Causality: A 1:1000 dilution ensures the final DMSO concentration is exactly 0.1%, safely below the cytotoxicity threshold[5].
-
Pre-warm your aqueous cell culture media (e.g., DMEM or RPMI with appropriate serum) to 37°C.
-
While vigorously vortexing the pre-warmed media, inject the intermediate DMSO stock at a 1:1000 ratio (e.g., 1 µL of intermediate stock into 999 µL of media).
-
Validation Step 1 (Solubility Check): Immediately inspect the spiked media under a phase-contrast microscope (20X or 40X objective) or measure absorbance at OD600. The absence of light scattering or visible micro-crystals validates that the compound has remained in solution.
Phase 4: Application and Vehicle Control Validation
Causality: A vehicle control isolates the pharmacological effect of the drug from the basal physiological stress caused by the solvent.
-
Validation Step 2 (Vehicle Control): Prepare a control media by spiking 100% pure DMSO into the culture media at the exact same ratio (1:1000, yielding 0.1% DMSO)[5][6].
-
Apply the drug-spiked media and the vehicle control media to the respective wells of your cell culture plate (e.g., MDCK monolayers).
-
Validation Step 3 (Viability Assay): At the end of the assay, run a standard viability check (e.g., MTT or Trypan Blue). The viability of the Vehicle Control must be ≥95% compared to an untreated (no DMSO) control. If viability drops, the cell line is hypersensitive, and the DMSO spike ratio must be reduced to 1:2000 (0.05% final DMSO).
References
-
"What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?" ResearchGate. Available at:[Link]
-
"What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?" ResearchGate. Available at:[Link]
-
Smolinski MP, Urgaonkar S, Pitzonka L, et al. "Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor." PubMed (National Library of Medicine). Available at:[Link]
-
Smolinski MP, Urgaonkar S, Pitzonka L, et al. "Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Sources
- 1. Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: Preparation of 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic Acid Intermediate
Introduction
The chromone-2-carboxylic acid scaffold (4-oxo-4H-1-benzopyran-2-carboxylic acid) is a privileged pharmacophore in medicinal chemistry. Substituted chromones, particularly the 6-chloro derivative (CAS: 5006-45-1), serve as critical intermediates for synthesizing leukotriene antagonists, anti-asthmatic agents (e.g., FPL-55712 analogs), and selective enzyme inhibitors 1.
This Application Note provides a robust, scalable, and self-validating one-pot procedure for the preparation of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid. The synthesis utilizes a classic Claisen condensation followed by acid-catalyzed cyclization and basic hydrolysis, starting from commercially available 5-chloro-2-hydroxyacetophenone and diethyl oxalate 2.
Mechanistic Overview & Causality
As a Senior Application Scientist, it is crucial to understand that successful scale-up relies on mastering the mechanistic causality of each step:
-
Claisen Condensation : The reaction initiates with the deprotonation of the methyl ketone of 5-chloro-2-hydroxyacetophenone by a strong base (sodium ethoxide). The resulting enolate nucleophilically attacks the electrophilic carbonyl carbon of diethyl oxalate.
-
Causality: Sodium ethoxide is specifically chosen because it matches the leaving group of diethyl oxalate, preventing unwanted transesterification side reactions. Strict anhydrous conditions are required to prevent the premature saponification of diethyl oxalate 3.
-
-
Acid-Catalyzed Cyclization : The intermediate 1,3-diketone (present as a sodium enolate salt) is treated with a strong mineral acid under reflux.
-
Causality: The acid protonates the enolate and the phenolic hydroxyl. The phenolic oxygen then attacks the newly formed ketone carbonyl, followed by dehydration to close the pyran ring, forming the aromatic chromone system.
-
-
Ester Hydrolysis : The resulting ethyl 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylate is subjected to basic hydrolysis (saponification) followed by acidification.
-
Causality: Base hydrolysis cleaves the ethyl ester. Subsequent acidification with HCl protonates the carboxylate, drastically reducing its aqueous solubility and forcing the target free carboxylic acid to precipitate out of the aqueous-ethanolic matrix.
-
Workflow Diagram
Figure 1: Three-step synthesis workflow for 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid.
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 5-Chloro-2-hydroxyacetophenone | 170.59 | 1.0 | 17.06 g (100 mmol) | Starting Material |
| Diethyl oxalate | 146.14 | 1.5 | 21.92 g (150 mmol) | Electrophile |
| Sodium ethoxide (21 wt% in EtOH) | 68.05 | 3.0 | 97.2 g (300 mmol) | Base |
| Absolute Ethanol | 46.07 | - | 150 mL | Solvent |
| Hydrochloric Acid (37%) | 36.46 | Excess | ~50 mL | Acid Catalyst / pH Adjustment |
| Sodium Hydroxide | 40.00 | 3.0 | 12.0 g (300 mmol) | Saponification Base |
Experimental Protocol
Step 1: Claisen Condensation
-
Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Add 150 mL of absolute ethanol and 97.2 g of 21 wt% sodium ethoxide solution (300 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 17.06 g (100 mmol) of 5-chloro-2-hydroxyacetophenone dropwise over 15 minutes.
-
Add 21.92 g (150 mmol) of diethyl oxalate dropwise.
-
Remove the ice bath and heat the reaction to reflux (approx. 78 °C) for 2 to 3 hours.
-
In-Process Control (IPC) & Self-Validation : Monitor by TLC (Eluent: Hexane:EtOAc 7:3). The reaction mixture will transition from a clear solution to a thick yellow slurry as the sodium salt of the 1,3-diketone precipitates. This physical state change provides immediate visual confirmation of reaction progress.
Step 2: Acid-Catalyzed Cyclization
-
Cool the reaction mixture from Step 1 to room temperature.
-
Slowly and carefully add 37% HCl (approx. 30 mL) until the mixture is strongly acidic.
-
Heat the acidified mixture back to reflux for 1.5 hours.
-
In-Process Control (IPC) & Self-Validation : Verify pH < 2 using indicator strips before refluxing. TLC monitoring (Hexane:EtOAc 8:2) should show the disappearance of the highly polar diketone intermediate (baseline) and the appearance of a new, less polar UV-active spot (the cyclized ethyl ester).
Step 3: Saponification & Acidification
-
Cool the mixture to room temperature.
-
Add an aqueous solution of NaOH (12.0 g in 50 mL water) directly to the reaction flask.
-
Stir at 60 °C for 1 hour to hydrolyze the ethyl ester.
-
Cool the mixture to 0–5 °C in an ice bath.
-
Carefully acidify with 37% HCl dropwise until the pH reaches 1.5 - 2.0.
-
In-Process Control (IPC) & Self-Validation : Ensure the pH is strictly below 2. A voluminous white to pale-yellow precipitate must form; if precipitation is incomplete, the yield will suffer drastically.
Step 4: Isolation and Purification
-
Filter the resulting suspension under vacuum using a Büchner funnel.
-
Wash the filter cake with cold water (3 x 50 mL) to remove inorganic salts (NaCl) and residual acid.
-
Wash with cold ethanol (20 mL) to remove unreacted starting materials or organic impurities.
-
Dry the solid in a vacuum oven at 60 °C for 12 hours.
-
In-Process Control (IPC) & Self-Validation : Weigh the dried product to calculate the mass balance. The expected yield is 70-80% (15.7 - 18.0 g).
Analytical Characterization
To ensure trustworthiness and verify the structural integrity of the synthesized intermediate, the following analytical parameters should be confirmed:
-
Appearance : White to almost white crystalline powder.
-
Melting Point : 260–262 °C (decomposition).
-
1H-NMR (DMSO-d6, 400 MHz) :
~7.05 (s, 1H, C3-H of chromone ring), ~7.80 (dd, 1H, Ar-H), ~7.95 (d, 1H, Ar-H), ~8.05 (d, 1H, Ar-H), 13.5-14.0 (br s, 1H, -COOH). The characteristic singlet at ~7.05 ppm confirms the successful cyclization of the pyran ring. -
LC-MS (ESI-) : m/z calculated for C10H5ClO4 [M-H]-: 223.0; Found: 223.0.
References
-
Nchinda, A. T. "CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES". Rhodes University.[Link]
- US Patent Office.
Sources
Application Note: In Vivo Pharmacokinetic Profiling of Chromone Carboxamides
[1]
Executive Summary
Chromone-3-carboxamides (and related 2- or 3-substituted carboxamide scaffolds) represent a privileged structure in medicinal chemistry, exhibiting potent activity as Monoamine Oxidase B (MAO-B) inhibitors, adenosine receptor antagonists, and anticancer agents. However, their clinical translation is frequently attrited by poor aqueous solubility and rapid metabolic clearance via amide hydrolysis.
This guide provides a validated workflow for the in vivo pharmacokinetic (PK) profiling of these lipophilic scaffolds. It moves beyond generic protocols to address specific challenges: formulation of planar/rigid chromones, stabilization of plasma samples against carboxylesterases, and high-sensitivity LC-MS/MS quantification.
Pre-Clinical Compound Characterization
Before in vivo administration, the physicochemical "personality" of the chromone carboxamide must be defined to prevent formulation-driven bioavailability failures.
Physicochemical Assessment[2]
-
Lipophilicity (LogP/LogD): Chromone carboxamides often exhibit LogP values > 3.0 due to the planar benzopyranone core.
-
Solubility: These compounds are "brick dust"—high melting points and low aqueous solubility (< 10 µg/mL).
-
pKa: The amide nitrogen is weakly basic; the chromone carbonyl is a weak hydrogen bond acceptor.
Vehicle Formulation Strategy
Standard saline formulations will precipitate these compounds, leading to erratic absorption. Use the following tiered formulation strategy:
| Tier | Complexity | Vehicle Composition (v/v) | Application |
| 1 | Standard | 5% DMSO / 40% PEG400 / 55% Saline | IV Bolus & PO (Solution) |
| 2 | Enhanced | 5% DMSO / 10% Solutol HS-15 / 85% PBS | IV (Sensitive compounds) |
| 3 | Suspension | 0.5% Methylcellulose / 0.1% Tween 80 | PO (High dose toxicology) |
Critical Step: For IV administration, ensure the final pH is 7.4. Chromone rings are stable, but the carboxamide bond can hydrolyze in highly acidic or basic excipients over time.
In Vivo Experimental Protocol
Animal Model Selection
-
Species: Male Sprague-Dawley Rats (250–300 g) or C57BL/6 Mice (20–25 g).
-
Fasting: Animals must be fasted 12h prior to PO dosing to reduce food-effect variability, as chromone absorption is highly sensitive to gastric emptying rates.
Dosing Regimen
-
Intravenous (IV): 1–2 mg/kg (Lateral tail vein).
-
Oral (PO): 5–10 mg/kg (Oral gavage).
-
N (Replicates): n=3 per time point (mice) or n=3 serial sampling (rats).
Blood Sampling & Stabilization
Chromone carboxamides are susceptible to plasma carboxylesterases.
-
Collection: Collect 200 µL blood into K2-EDTA tubes.
-
Stabilization (Mandatory): Immediately place tubes on wet ice. If the specific derivative is known to be unstable (e.g., simple alkyl amides), add Fluoride/Oxalate or PMSF (phenylmethylsulfonyl fluoride) to inhibit esterase activity.
-
Processing: Centrifuge at 3000 x g for 10 min at 4°C. Harvest plasma and store at -80°C.
Workflow Visualization
The following diagram outlines the critical path from formulation to bioanalysis.
Figure 1: End-to-end pharmacokinetic profiling workflow for chromone carboxamides.
Bioanalytical Method (LC-MS/MS)[3][4]
Quantification requires a selective method to distinguish the parent carboxamide from its hydrolyzed carboxylic acid metabolite.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL plasma.
-
Add 150 µL Acetonitrile (ACN) containing Internal Standard (IS).
-
Recommended IS: 7-hydroxyflavone or a deuterated analog if available.
-
-
Vortex (1 min) and Centrifuge (10,000 rpm, 10 min, 4°C).
-
Inject 5 µL of supernatant.
Chromatography Conditions
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 min.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (ESI+)
Chromone carboxamides ionize well in Positive Electrospray Ionization (ESI+) mode.
-
Precursor Ion:
-
Common Product Ions:
-
m/z 146/147: Cleavage of the carboxamide, leaving the benzopyrylium cation (characteristic of the chromone core).
-
R-NH2 loss: Loss of the amine side chain.
-
Data Analysis & Interpretation
Analyze concentration-time data using Non-Compartmental Analysis (NCA).
Metabolic Fate Considerations
The primary clearance mechanism for this scaffold is often hepatic metabolism.
-
Amide Hydrolysis: Conversion to Chromone-3-carboxylic acid (often inactive).
-
Hydroxylation: CYP450-mediated oxidation of the aromatic rings.
-
Glucuronidation: Phase II conjugation if free hydroxyl groups are present (e.g., 7-OH derivatives).
Metabolic Pathway Diagram
Figure 2: Primary metabolic pathways affecting chromone carboxamide clearance.
Key Parameters to Report
| Parameter | Unit | Significance for Chromone Carboxamides |
| h | Delayed | |
| L/kg | High | |
| mL/min/kg | High clearance often correlates with rapid amide hydrolysis. | |
| % | Bioavailability. If < 10%, suspect First-Pass Metabolism or poor solubility. |
Troubleshooting & Optimization
-
Issue: Double Peaks in Chromatogram.
-
Cause: Chromone carboxamides can exist as rotamers or tautomers, though less common than in coumarins. More likely, it is column overloading or instability.
-
Fix: Dilute sample or lower injection volume. Check stability in autosampler.
-
-
Issue: Low Recovery.
-
Cause: Compound binding to plasma proteins or sticking to plasticware.
-
Fix: Use Low-Binding plates. Ensure ACN ratio in precipitation is at least 3:1.
-
-
Issue: High Inter-Subject Variability.
-
Cause: Precipitation of drug in the gut (solubility limit).
-
Fix: Re-visit formulation. Switch to a lipid-based vehicle (e.g., Labrasol) or amorphous solid dispersion.
-
References
-
Gaspar, A., et al. (2021). "Mapping Chromone-3-Phenylcarboxamide Pharmacophore: Quid Est Veritas?" Journal of Medicinal Chemistry. (Discusses the ADME liabilities and structure-activity relationships of chromone-3-carboxamides as MAO-B inhibitors).
-
Clark, B., et al. (1982).[2] "Metabolism and excretion of a chromone carboxylic acid (FPL 52757) in various animal species." Xenobiotica. (Classic foundational text on the metabolic fate of the chromone acid core).
-
US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." (Standard regulatory framework for the LC-MS/MS protocols described).
-
Reis, J., et al. (2020). "Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities." International Journal of Molecular Sciences. (Review of the biological applications and structural modifications of chromones).
Application Note: Strategies for the Crystallization of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide to developing robust crystallization protocols for 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide, a member of the pharmacologically relevant chromone carboxamide class.[1][2] The generation of high-quality single crystals is paramount for unambiguous structure elucidation via X-ray diffraction and for ensuring high purity and consistent solid-state form in drug development. This guide moves beyond simple step-by-step instructions to explain the underlying principles of crystallization, enabling researchers to rationally design, troubleshoot, and optimize their experiments. We present detailed protocols for solubility screening, slow evaporation, slow cooling, and vapor diffusion techniques, supplemented with expert insights and visual workflows.
Foundational Principles: Driving Crystallization
The successful crystallization of any compound, including 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide, hinges on the controlled transition from a soluble state to a highly ordered solid state. This process is governed by the principle of supersaturation .
A supersaturated solution contains more dissolved solute than it can thermodynamically hold at a given temperature.[3] This unstable state is the essential driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).[3] The goal of any crystallization method is to achieve a state of gentle, slow-moving supersaturation. Rapidly crashing a compound out of solution will typically yield amorphous powder or small, poorly-formed microcrystals unsuitable for analysis, whereas slow, controlled crystal growth leads to larger, higher-quality single crystals.
Expert Insight: The Role of Molecular Structure The target molecule, 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide, possesses key functional groups that influence its crystallization behavior. The carboxamide group is a potent hydrogen bond donor and acceptor, while the chromone core's carbonyl group also acts as a hydrogen bond acceptor.[4] This suggests that solvents capable of participating in hydrogen bonding (e.g., alcohols, ethyl acetate, acetone) may be particularly effective in mediating the self-assembly process required for crystal lattice formation.[5]
The Mandatory First Step: Comprehensive Solubility Screening
Before any crystallization attempt, a thorough solubility assessment is critical to identify suitable solvent systems.[6] Attempting crystallization without this knowledge is inefficient and often leads to failure. The "line-of-vials" approach is a simple and material-sparing method to gather this essential data.[6]
Protocol 1: Line-of-Vials Solubility Assessment
-
Preparation: Arrange a series of small, clean glass vials (e.g., 2 mL vials).
-
Aliquot Compound: Place a small, consistent amount of the compound (e.g., 5-10 mg) into each vial.
-
Solvent Addition: Add a measured volume (e.g., 0.5 mL) of a different solvent to each vial. A recommended starting panel of solvents is provided in Table 1.
-
Observation & Agitation: Vigorously vortex or agitate each vial for 1-2 minutes. Observe and record the solubility at room temperature ("Soluble," "Partially Soluble," or "Insoluble").
-
Heating (Optional): For vials where the compound is not fully soluble, gently heat the mixture while observing. Record if the compound dissolves upon heating.
-
Cooling: Allow any heated vials that formed a clear solution to cool slowly to room temperature. Observe if a precipitate or crystals form. This provides a preliminary indication for the suitability of the slow cooling method.[6]
Table 1: Suggested Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Potential Role |
|---|---|---|---|
| Hexane | 69 | 1.9 | Anti-solvent |
| Toluene | 111 | 2.4 | Good solvent for aromatic systems |
| Dichloromethane (DCM) | 40 | 9.1 | Volatile "good" solvent |
| Ethyl Acetate | 77 | 6.0 | H-bond acceptor, good general solvent |
| Acetone | 56 | 21 | H-bond acceptor, polar, volatile |
| Isopropanol | 82 | 18 | Protic, H-bonding solvent |
| Ethanol | 78 | 24.5 | Protic, H-bonding solvent |
| Methanol | 65 | 33 | Protic, polar, H-bonding solvent |
| Acetonitrile | 82 | 37.5 | Polar aprotic solvent |
| Water | 100 | 80.1 | Likely an anti-solvent |
| Dimethylformamide (DMF) | 153 | 38 | High-boiling polar solvent (use sparingly) |
| Dimethyl Sulfoxide (DMSO) | 189 | 47 | High-boiling polar solvent (use sparingly) |
Interpreting Solubility Results:
-
Ideal for Slow Evaporation: Solvents in which the compound is moderately soluble at room temperature.[7]
-
Ideal for Slow Cooling: Solvents in which the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
Ideal for Vapor Diffusion/Solvent Layering: A "good" solvent in which the compound is highly soluble, paired with a miscible "anti-solvent" in which it is insoluble.[8][9]
Crystallization Methodologies & Protocols
The choice of crystallization method is dictated by the solubility data and the amount of material available. It is strongly recommended to set up multiple small-scale experiments in parallel using different methods and solvent systems.[6]
Workflow Overview: From Compound to Crystal The overall process follows a logical sequence from initial material assessment to the selection and execution of a specific crystallization protocol.
Caption: General workflow for crystallization of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide.
Method 1: Slow Evaporation
Principle: This is the simplest technique. Supersaturation is achieved gradually as the solvent evaporates from a solution, increasing the concentration of the compound until it exceeds the solubility limit.[6][8][10]
Protocol 2: Slow Evaporation
-
Dissolution: Dissolve 10-20 mg of the compound in a suitable solvent (one in which it is moderately soluble) in a small, clean vial. Use the minimum amount of solvent required for full dissolution. Gentle warming can be used.[10]
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) or a small cotton plug in a pipette into a clean crystallization vial. This removes dust and other particulate matter that can act as unwanted nucleation sites.[9][11]
-
Evaporation Setup: Cover the vial with a cap, but do not seal it tightly. Alternatively, cover the opening with parafilm and pierce it with 1-3 small holes using a needle.[6][7] The number and size of the holes will control the evaporation rate.
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations (e.g., a quiet corner of a desk or a cupboard) and leave it undisturbed for several days to weeks.[7][10]
-
Monitoring: Periodically check for crystal growth. Once suitable crystals have formed, they should be harvested before the solvent completely evaporates to prevent them from drying out and potentially losing structural integrity.[6][8]
Expert Insight: A two-solvent system can also be effective. Dissolve the compound in a small amount of a "good" solvent, then add a more volatile "anti-solvent" dropwise until the solution becomes slightly turbid. Add a final drop of the good solvent to clarify the solution, then allow it to evaporate slowly.[7]
Caption: Workflow for the Slow Evaporation crystallization method.
Method 2: Slow Cooling (Thermal Gradient)
Principle: This method leverages the difference in a compound's solubility at different temperatures. A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and inducing crystallization.[12]
Protocol 3: Slow Cooling
-
Slurry Formation: In a small vial or test tube, create a slurry of the compound in a solvent identified from screening (sparingly soluble at room temp, fully soluble when hot).
-
Dissolution: Heat the slurry gently (e.g., using a heat gun or a warm water bath) until all the solid material dissolves. If necessary, add a minimal amount of additional hot solvent to achieve a clear, saturated solution.[3][6]
-
Hot Filtration (if needed): If any solid impurities remain in the hot solution, filter it quickly through a pre-warmed filter into a clean, pre-warmed vial to prevent premature crystallization.[11]
-
Slow Cooling: Tightly cap the vial and place it into an insulated container (e.g., a beaker filled with hot water, or a Dewar flask) to ensure the cooling process is as slow as possible.[6] A slow cooling rate is critical for the formation of large, well-ordered crystals.
-
Incubation: Allow the setup to cool to room temperature undisturbed over several hours or overnight. For low-boiling solvents, subsequent cooling in a refrigerator or freezer can be attempted.[6]
-
Harvesting: Once crystal growth has ceased, harvest the crystals from the cold mother liquor via filtration or by carefully decanting the solvent with a pipette.
Caption: Workflow for the Slow Cooling crystallization method.
Method 3: Vapor Diffusion
Principle: This gentle technique is ideal for small amounts of material. A concentrated solution of the compound in a "good" solvent is allowed to equilibrate with the vapor of a miscible, more volatile "anti-solvent" in a sealed container. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and gradually inducing crystallization.[8][9][13]
Protocol 4: Vapor Diffusion (Vial-in-Vial)
-
Prepare Reservoir: Add 1-2 mL of the chosen anti-solvent (e.g., hexane, cyclohexane, diethyl ether) to a larger outer vial (e.g., a 20 mL scintillation vial).[9]
-
Prepare Sample Solution: In a smaller inner vial (e.g., a 2 mL vial), dissolve the compound (2-10 mg) in a minimal amount of a less volatile "good" solvent (e.g., DCM, toluene, THF).[9]
-
Assemble Apparatus: Carefully place the open inner vial inside the larger outer vial, ensuring the walls do not touch. The level of the anti-solvent in the outer vial must be below the opening of the inner vial.[9]
-
Seal and Incubate: Tightly seal the outer vial. This creates a closed system where the anti-solvent vapor can equilibrate with the solution. Place the setup in a stable, vibration-free environment.[9]
-
Monitor: Crystal growth may take several days to weeks. The rate of diffusion can be slowed by placing the apparatus in a refrigerator.[9]
Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion
| "Good" Solvent (Less Volatile) | "Anti-Solvent" (More Volatile) |
|---|---|
| Toluene | Hexane |
| Tetrahydrofuran (THF) | Cyclohexane or Hexane |
| Dichloromethane (DCM) | Pentane or Diethyl Ether |
| Acetone | Chloroform or Hexane |
| Methanol | Diethyl Ether or Tetrahydrofuran |
Caption: Workflow for the Vapor Diffusion (Vial-in-Vial) method.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | Solution is too concentrated; cooling is too rapid; compound is too soluble in the chosen solvent. | Add a small amount more solvent; try a slower cooling rate; use a less effective solvent or a different crystallization method (e.g., vapor diffusion).[9] |
| Amorphous Powder | Nucleation is too fast; supersaturation is achieved too quickly. | Reduce the rate of solvent evaporation (fewer/smaller holes); slow down the cooling rate; decrease the concentration of the initial solution. |
| No Crystals Form | Solution is not sufficiently supersaturated; compound is too soluble. | Allow more solvent to evaporate; if using slow cooling, try placing the solution in a freezer; add a small amount of anti-solvent; try seeding with a microcrystal if available. |
| Many Tiny Crystals | Too many nucleation sites (e.g., dust); solution is too concentrated. | Filter the solution meticulously before setting up the experiment; use a more dilute solution to reduce the number of nucleation events.[9] |
Conclusion
The crystallization of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide is a multifactorial process that requires patience and systematic optimization. There is no single "magic bullet" protocol. Success is most often achieved by first conducting a thorough solubility screen to inform the rational selection of a crystallization method and solvent system. By applying the principles and detailed protocols outlined in this guide—slow evaporation, slow cooling, and vapor diffusion—researchers can significantly increase their probability of obtaining high-quality single crystals suitable for structural analysis and further development.
References
-
(IUCr) How to grow crystals for X-ray crystallography. (2024, October 16). IUCr. Available from: [Link]
-
Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Available from: [Link]
-
Hanging Drop Vapor Diffusion. (2025, April 2). Hampton Research. Available from: [Link]
-
Guide for crystallization. (n.d.). Université de Rennes. Available from: [Link]
- Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor. (2009). Google Patents. US20090112040A1.
-
Slow Evaporation Method. (n.d.). University of Florida. Available from: [Link]
-
How to crystallize your sample. (2026, February 6). KU Leuven. Available from: [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Available from: [Link]
-
Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. Available from: [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom Publishing. Available from: [Link]
-
Chapter 6: Isolation (Evaporative & Cooling Crystallization). (2026, February 23). BVV. Available from: [Link]
-
Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. (2024, September 14). MDPI. Available from: [Link]
-
Synthesis and chemical properties of chromone-3-carboxylic acid (review). (2022, November 2). ResearchGate. Available from: [Link]
-
Co-Crystal Polymorphs from a Solvent-Mediated Transformation. (2008, June 13). ACS Publications. Available from: [Link]
-
Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. (2024, September 4). ResearchGate. Available from: [Link]
-
CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). Rhodes University. Available from: [Link]
-
Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. (2022, March 29). MDPI. Available from: [Link]
-
4H-1-Benzopyran-2-carboxanilide, 6-chloro-4'-(4-methyl-2-pyrimidinylsulfamoyl)-4-oxo. MolForge. Available from: [Link]
-
scXRD: Growing single crystals. (n.d.). University of York, Chemistry Teaching Labs. Available from: [Link]
-
How to Grow Single Crystals | Organic Chemistry. (2020, December 12). YouTube. Available from: [Link]
-
(PDF) Crystal structure of 4-(6-chloro-4-oxo-4H-chromen-3-yl). ResearchGate. Available from: [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2014). International Journal of Research in Pharmacy and Chemistry. Available from: [Link]
-
4H-1-Benzopyran-2-carboxanilide, 6-chloro-4'-(4-methyl-2-pyrimidinylsulfamoyl)-4-oxo-. PubChem. Available from: [Link]
-
3.4F: Second Crop Crystallization. (2022, April 7). Chemistry LibreTexts. Available from: [Link]
-
6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid. CAS Common Chemistry. Available from: [Link]
-
4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-. PubChem. Available from: [Link]
-
Chemical Properties of Chromone-3-carboxaldehyde (CAS 17422-74-1). Cheméo. Available from: [Link]
-
Synthesis and Characterization of a Series of Chromone–Hydrazones. (2024, November 14). MDPI. Available from: [Link]
-
4H-1-Benzopyran-2-carboxanilide, 4'-(amidinosulfamoyl)-6-chloro-4-oxo. MolForge. Available from: [Link]
-
Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Utah State University DigitalCommons. Available from: [Link]
-
Crystal structures of ethyl 6-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxylate and ethyl 6-(4-fluorophenyl). National Center for Biotechnology Information. Available from: [Link]
-
Crystal structure, spectroscopic properties and antimicrobial activity of 4H-1- Benzopyran-4-one, 5-hydroxy-2-(4-hydroxypheny. IDECEFYN. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrpc.com [ijrpc.com]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 7. Slow Evaporation Method [people.chem.umass.edu]
- 8. iucr.org [iucr.org]
- 9. unifr.ch [unifr.ch]
- 10. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 11. How To [chem.rochester.edu]
- 12. shopbvv.com [shopbvv.com]
- 13. hamptonresearch.com [hamptonresearch.com]
Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Synthesis of Chromones
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the chromone scaffold is a privileged motif in medicinal chemistry[1]. While the Vilsmeier-Haack (VH) reaction is the most direct and efficient method for synthesizing chromone-3-carbaldehydes from o-hydroxyacetophenones[2], it is notoriously sensitive to environmental factors and workup conditions.
This guide is designed to move beyond basic recipes. We provide a self-validating framework that explains the mechanistic causality behind each step, ensuring you can confidently troubleshoot and optimize your chromone synthesis workflows.
Mechanistic Overview & Causality
To troubleshoot the VH reaction, you must first understand the electrophilic nature of the intermediates. The reaction does not simply form a ring; it involves a cascade of iminoalkylation, double formylation, and cyclization[2].
-
Activation: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent—a highly reactive chloromethyleneiminium ion[2].
-
Electrophilic Attack: The enol tautomer of the o-hydroxyacetophenone attacks the iminium ion. Because the resulting enamine is highly activated, a second formylation rapidly occurs[3].
-
Cyclization & Hydrolysis: The nucleophilic phenolic hydroxyl group attacks the intermediate to close the pyran ring. The resulting iminium salt must be carefully hydrolyzed to unmask the final 3-formylchromone product[2].
Caption: Workflow and mechanism of Vilsmeier-Haack chromone synthesis.
Self-Validating Standard Operating Procedure (SOP)
Every robust protocol must have built-in validation gates to prevent downstream failures. Follow this step-by-step methodology for the synthesis of chromone-3-carbaldehydes[2][3].
Step 1: Generation of the Vilsmeier Reagent
-
Action: In an oven-dried, three-necked round-bottom flask under nitrogen, cool anhydrous DMF (3.0–5.0 equiv) to 0 °C. Add POCl₃ (2.0–4.0 equiv) dropwise over 30–60 minutes[2].
-
Causality: The formation of the chloroiminium ion is highly exothermic. Dropwise addition prevents thermal degradation of the reagent into inactive, tarry byproducts.
-
Validation Gate: The internal temperature must not exceed 5 °C. The solution should become a pale, viscous liquid. A dark brown or black color indicates thermal failure; discard and restart.
Step 2: Substrate Addition & Cyclization
-
Action: Add the substituted o-hydroxyacetophenone (1.0 equiv) to the Vilsmeier complex at 0 °C. Stir for 1 hour, then allow the mixture to warm to room temperature (or up to 50 °C for electron-deficient substrates) for 12–24 hours[2][4].
-
Causality: The initial low temperature controls the highly reactive first formylation. Warming the mixture provides the activation energy required for the second formylation and subsequent ring closure.
-
Validation Gate: Monitor via TLC (Hexane:EtOAc). The starting material spot must completely disappear, replaced by a baseline-hugging, highly polar spot corresponding to the charged iminium intermediate.
Step 3: Buffered Hydrolysis
-
Action: Pour the reaction mixture onto crushed ice containing sodium acetate (NaOAc, 5.0–6.0 equiv)[3]. Stir vigorously for 10–30 minutes as the ice melts.
-
Causality: Direct aqueous hydrolysis generates massive amounts of HCl from unreacted POCl₃, which can degrade the product. NaOAc buffers the solution, facilitating the smooth hydrolysis of the iminium salt into the target aldehyde without cleaving the newly formed chromone ring[3].
-
Validation Gate: The addition of the buffer should trigger the precipitation of the crude 3-formylchromone as a solid. TLC will reveal a new, distinct, less-polar spot.
Step 4: Isolation & Purification
-
Action: Collect the solid by vacuum filtration, wash with cold water until the filtrate is pH neutral, and purify via recrystallization[2][3].
Quantitative Data & Optimization Matrix
Use the following data table to calibrate your reaction conditions based on real-time experimental feedback.
| Parameter | Standard Range | Optimization Trigger | Mechanistic Causality / Effect |
| POCl₃ | 2.0 - 4.0 equiv | Incomplete SM conversion | Drives the required double formylation; a slight excess compensates for trace moisture quenching[2]. |
| DMF | 3.0 - 5.0 equiv | Viscous/stuck stir bar | Acts as both the formylating agent and the solvent; higher equivalents prevent localized overheating[2]. |
| Addition Temp | 0 °C to 5 °C | Tar formation / Dark color | Prevents the exothermic degradation of the highly reactive chloroiminium ion[2]. |
| NaOAc Buffer | 5.0 - 6.0 equiv | Multiple TLC spots | Neutralizes HCl and accelerates the hydrolysis of the stable iminium intermediate to the aldehyde[3]. |
Troubleshooting Guides & FAQs
Caption: Decision tree for troubleshooting low yields in chromone synthesis.
Q1: Why is my starting material unreacted despite leaving the reaction overnight? A1: The Vilsmeier reagent is exceptionally sensitive to moisture. Even atmospheric humidity will rapidly hydrolyze the chloroiminium ion back to DMF and inactive phosphates, halting the electrophilic aromatic substitution[2]. Corrective Action: Ensure all glassware is oven-dried. Use strictly anhydrous DMF, conduct the reaction under a nitrogen or argon atmosphere, and verify the integrity of your POCl₃[2].
Q2: My crude NMR shows an intact iminium peak, and my TLC has multiple spots. What went wrong? A2: This is the most common failure point in chromone synthesis. It indicates incomplete hydrolysis of the Vilsmeier intermediate during the aqueous workup[2]. Corrective Action: Do not rush the quench. Ensure thorough hydrolysis by extending the workup time and using a sufficient excess of NaOAc buffer (at least 5-6 equivalents) to neutralize the acidic byproducts and drive the formation of the aldehyde[3].
Q3: I have successfully synthesized the chromone, but column chromatography is causing severe product loss. How should I purify it? A3: Chromone-3-carbaldehydes possess an electrophilic center at the C-2 position and an unsaturated keto group, making them prone to degradation or irreversible binding on acidic silica gel over extended periods[1]. Corrective Action: Recrystallization is the most effective, scalable, and non-destructive method for these scaffolds. Utilize ethanol, methanol, or a dichloromethane/hexane gradient. The product typically exhibits high solubility in hot solvents and crystallizes readily upon cooling[2].
References
1.[2] Troubleshooting guide for the synthesis of chromone-3-carbaldehydes - Benchchem. 2.[4] Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF - SCIRP. 3.[1] Synthesis and biological evaluation of chromone-3-carboxamides - Arkat USA. 4.[3] A Comprehensive Review of Synthetic Strategies for Substituted Chromones - Benchchem.
Sources
Technical Support Center: Benzopyran-2-carboxamide Solubilization
Ticket Subject: Solubility Enhancement & Stability Protocols in DMSO
Status: Open | Priority: High | Assigned To: Research Team
Executive Summary
Benzopyran-2-carboxamides are privileged scaffolds in medicinal chemistry, often utilized for their anti-inflammatory and anticancer properties. However, their planar, rigid bicyclic structure promotes strong intermolecular
This guide provides a validated troubleshooting framework to overcome these physical-chemical barriers, ensuring accurate biological data.
Module 1: Initial Dissolution (Getting it into Solution)
Issue: “The compound remains a visible solid or suspension in 100% DMSO.”
Root Cause: The solvation energy of DMSO at room temperature is insufficient to overcome the crystal lattice energy of the benzopyran derivative.
Standard Operating Procedure (SOP-01): The "Heat-Sonicate" Cycle
Do not rely on vortexing alone. Use this thermodynamic activation protocol:
-
Weighing: Weigh the compound into a glass vial (avoid polystyrene, which DMSO can etch).
-
Solvent Addition: Add anhydrous DMSO (≥99.9%) to achieve a target concentration (typically 10–20 mM).
-
Acoustic Cavitation (Sonication):
-
Place the sealed vial in a bath sonicator.
-
Duration: 10–15 minutes.
-
Mechanism:[1] Ultrasonic waves create microscopic vacuum bubbles that implode (cavitation), generating localized high energy to disrupt crystal lattices.
-
-
Thermal Induction (If solid persists):
-
Warm the vial to 40–50°C in a water bath for 5–10 minutes.
-
Warning: Do not exceed 60°C to avoid amide hydrolysis or thermal degradation.
-
-
Visual Confirmation: Hold the vial against a light source. The solution must be free of any refraction lines (Schlieren patterns) or particulates.
Troubleshooting Workflow
Figure 1: Decision tree for solubilizing recalcitrant benzopyran derivatives. Note the escalation from mechanical mixing to thermal/acoustic energy.
Module 2: Stability & Storage (Keeping it Dissolved)
Issue: “The stock solution was clear yesterday, but crystals formed overnight in the freezer.”
Root Cause: DMSO Hygroscopicity. DMSO is aggressively hygroscopic.[2][3][4][5] At 60% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours. Benzopyran-2-carboxamides are highly lipophilic; water acts as an anti-solvent , drastically reducing solubility and forcing precipitation.
Prevention Protocol (SOP-02): Moisture Management
-
The "Single-Use" Rule: Never store a master stock bottle that is repeatedly thawed and opened.
-
Action: Aliquot the bulk stock into single-use vials (e.g., 20 µL or 50 µL) immediately after initial dissolution.
-
-
Argon Purge: If possible, blanket the headspace of the vial with dry argon or nitrogen before sealing.
-
Storage Conditions:
Module 3: Assay Application (Preventing "Crash Out")
Issue: “The compound precipitates immediately when added to the cell culture media or buffer.”
Root Cause: Kinetic Solubility Failure. Diluting a DMSO stock (typically 10 mM) into aqueous buffer (pH 7.4) causes a rapid spike in polarity. The compound enters a metastable supersaturated state and then precipitates (crashes out) to reach thermodynamic equilibrium.
Solution: Intermediate Dilution & Cosolvents
Direct dilution (e.g., 1 µL stock into 999 µL media) creates a localized high-concentration plume that precipitates instantly.
Strategy A: The Intermediate Step (Serial Dilution) Instead of 1:1000 dilution, perform two 1:32 dilutions.
-
Step 1: Dilute 10 mM stock into a "transitional" solvent (e.g., 100% DMSO or 50% DMSO/Buffer) to 1 mM.
-
Step 2: Dilute 1 mM intermediate into the final assay buffer.
Strategy B: Cosolvent Formulation Incorporate surfactants or cosolvents into the assay buffer before adding the compound.
| Additive | Recommended Conc. | Mechanism of Action | Suitability |
| PEG-400 | 1% – 5% | Reduces dielectric constant of water; disrupts water structure. | High. Excellent for planar aromatics. |
| Tween 80 | 0.05% – 0.1% | Forms micelles that encapsulate lipophilic molecules. | Medium. Watch for assay interference (e.g., fluorescence quenching). |
| Cyclodextrins (HP-β-CD) | 5% – 10% | Host-guest inclusion complexation (hydrophobic cavity). | High. Best for in vivo or sensitive cell assays. |
Mechanism of Precipitation
Figure 2: The kinetic pathway of compound precipitation upon aqueous dilution. The "Polarity Shock" is the critical intervention point for cosolvents.
Frequently Asked Questions (FAQ)
Q: My compound turned the DMSO yellow/orange. Is it degraded? A: Not necessarily. Benzopyran-2-carboxamides often exhibit solvatochromism . The polar aprotic nature of DMSO can stabilize specific resonance structures (charge transfer bands) that absorb light differently than the solid state. However, always verify purity via LC-MS if the color deepens significantly over time.
Q: Can I use DMSO containing water (e.g., 90%) to lower the freezing point? A: No. As detailed in Module 2, water acts as an anti-solvent for this chemical class. Adding water to the stock solution will lower the thermodynamic solubility limit, increasing the risk of precipitation during storage.[2]
Q: Why does my compound precipitate in PBS but not in DMEM media? A: DMEM contains proteins (BSA, FBS) and amino acids that can bind lipophilic drugs, effectively increasing their solubility (the "protein binding effect"). PBS is a barren salt solution; without protein carriers, the compound is strictly limited by its aqueous thermodynamic solubility.
References
-
Lipinski, C. A., et al. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Balakrishnan, A., et al. (2024). Synthesis, Characterization of New Benzopyran Pyrimidines and Study of their Solvatochromic Behaviour. Asian Journal of Chemistry.
-
Way, L., & Oldenburg, K. (2005). The Effects of Water on DMSO and Effective Hydration Measurement.[3] Ziath Ltd.[4] Technical Notes.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
BenchChem Technical Support. (2025). Impact of hygroscopic DMSO on solubility of lipophilic compounds.[4][5]
Sources
- 1. Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Chromatography-Free Purification of 6-Chlorochromone Derivatives
Welcome to the Technical Support Center for Chromone Synthesis. As drug development scales, relying on flash column chromatography for the purification of 6-chlorochromone derivatives becomes a significant bottleneck due to high solvent consumption, extended processing times, and limited throughput.
This guide provides field-proven, chromatography-free purification strategies. By leveraging the specific physicochemical properties of chromones—such as differential solubility, acid-base neutrality, and hydrogen-bonding capacity—researchers can achieve >95% purity suitable for downstream biological assays or structural modifications.
Process Visualization: Chromatography-Free Workflow
Logical workflow for the chromatography-free purification of 6-chlorochromone derivatives.
Troubleshooting Guides & FAQs
Q: How do I separate unreacted 5-chloro-2-hydroxyacetophenone from my cyclized 6-chlorochromone product without a silica column?
Causality: The starting material (5-chloro-2-hydroxyacetophenone) possesses a free phenolic -OH group, rendering it weakly acidic (
Q: My 6-chlorochromone derivative precipitates as a sticky oil rather than a crystalline solid. How do I induce crystallization? Causality: The entrapment of residual high-boiling solvents (such as DMF from Vilsmeier-Haack formylations) or the presence of trace chalcone intermediates lowers the glass transition temperature of the mixture, preventing proper crystal nucleation. Solution: Perform a trituration step using a non-polar anti-solvent. Adding cold diethyl ether or hexanes disrupts the solvation shell of the impurities without dissolving the target chromone, forcing the oil to solidify into a workable amorphous powder[1].
Q: What is the optimal solvent system for recrystallizing 6-chlorochromone-3-carboxylic acids? Causality: Carboxylic acid derivatives form strong intermolecular hydrogen-bonded dimers. This makes them highly insoluble in non-polar solvents but often overly soluble in pure alcohols at room temperature, leading to poor recovery yields. Solution: Utilize a binary solvent system such as an 80:20 Methanol-Water mixture. The methanol dissolves the compound effectively at reflux, while the water acts as a potent anti-solvent that sharply decreases solubility upon cooling, driving high-yield crystallization[2].
Self-Validating Experimental Protocols
Protocol A: Recrystallization of 6-Chlorochromone-3-carbaldehyde
Context: Purification following a Vilsmeier-Haack formylation reaction.
-
Precipitation: Quench the completed reaction mixture by pouring it over crushed ice. Stir vigorously for 15 minutes to precipitate the crude product.
-
Washing: Vacuum filter the crude solid and wash the filter cake extensively with cold distilled water (3 × 50 mL) to remove residual DMF and water-soluble inorganic salts.
-
Dissolution: Transfer the semi-pure solid to a round-bottom flask. Add boiling ethanol dropwise until the solid just dissolves (avoid excess solvent to maximize recovery).
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble mechanical impurities or polymerized byproducts.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to form large, pure crystals. Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 2 hours to force the remaining product out of solution.
-
Isolation: Vacuum filter the crystals and wash with a minimal amount of ice-cold ethanol. Dry under high vacuum.
Validation Checkpoint: Determine the melting point of the dried crystals. Pure 8-bromo-6-chlorochromone-3-carbaldehyde will exhibit a sharp melting point range of 164.5–168.2 °C. A depressed or broad melting point indicates trapped solvent, requiring a second recrystallization.
Protocol B: Precipitation and Washing of Chromone-2-carboxylic Acids
Context: Purification following a microwave-assisted synthesis[3].
-
Acidification: Upon completion of the microwave reaction (which is typically run under basic conditions), cool the vessel and slowly acidify the mixture with 1M HCl until the pH reaches ~2. The carboxylic acid will instantly precipitate.
-
Filtration: Filter the precipitate under vacuum.
-
Selective Washing: Wash the filter cake sequentially with ice-cold water (to remove salts and residual acid) followed by cold diethyl ether (to wash away non-polar organic impurities without dissolving the highly polar chromone acid).
-
Drying: Dry the solid under high vacuum at 40 °C overnight to remove any trace moisture.
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using an eluent of EtOAc/Hexane (1:1) spiked with 1% Acetic Acid. The acetic acid prevents the carboxylic acid from streaking on the silica plate. A single, tight spot under UV light (254 nm) confirms high purity without the need for column chromatography[3].
Quantitative Data Summary
The following table summarizes the optimal chromatography-free purification parameters for various 6-chlorochromone derivatives to assist in rapid solvent selection:
| Derivative Type | Purification Method | Optimal Solvent System | Average Yield | Purity Indicator |
| 6-Chlorochromone-3-carbaldehyde | Recrystallization | Ethanol | 87% | Sharp mp 164.5–168.2 °C |
| 4-Oxo-4H-chromene-3-carboxylic acids | Recrystallization | 80:20 Methanol-Water | 53–78% | White solid, no TLC streaking[2] |
| Chromone-2-carboxylic acids | Acidification & Washing | Water / Cold Ether | 54–93% | High purity without column[3] |
| 2-Alkyl-6-chlorochromones | Trituration & Recrystallization | Hexane | 56% | Off-white solid[1] |
References
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications.1
-
Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA.2
-
SYNTHESIS OF NOVEL 6,8-DISUBSTITUTED-CHROMONE-3-CARBOXAMIDES AND THEIR EVALUATION AS POTENTIAL ANTI-TUBERCULOSIS AGENTS. University of Venda (Univen).
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids. SciSpace / MDPI.3
Sources
optimizing reaction temperature for Pechmann condensation of chromones
Topic: Optimizing Reaction Temperature for Chromone Synthesis (Simonis vs. Pechmann Control)
Welcome to the Advanced Synthesis Support Center. Current Ticket: #CHRM-404 | Subject: Temperature Optimization for Chromone Condensation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Core Directive: The "Pechmann" Misconception
Critical Alert: If you are attempting to synthesize chromones (4H-chromen-4-ones) using standard "Pechmann condensation" conditions, your experiment is likely destined to fail or produce the wrong isomer.
The Pechmann condensation, by definition, yields coumarins (2H-chromen-2-ones). To synthesize chromones from the same starting materials (phenols and
-
Pechmann (Coumarin): Kinetic control, lower temperatures (
), Sulfuric Acid catalyst.[1] -
Simonis (Chromone): Thermodynamic control, high temperatures (
), Phosphorus Pentoxide ( ) or Polyphosphoric Acid (PPA) catalyst.[1]
This guide focuses on optimizing temperature to force the Simonis rearrangement and suppress Pechmann coumarin formation.
Technical Troubleshooting & FAQs
Q1: I am using phenol and ethyl acetoacetate with
, but I keep isolating 4-methylcoumarin instead of 2-methylchromone. How do I fix this?
Diagnosis: You are operating under Pechmann conditions .[2][3][4][5] Sulfuric acid promotes
Solution: You must switch catalysts and increase the temperature to favor the Simonis pathway.
-
Change Catalyst: Switch from
to Polyphosphoric Acid (PPA) or . These catalysts favor the initial -acylation required for chromone formation. -
Increase Temperature: The Simonis reaction has a higher activation energy.
-
Standard Protocol: Heat the reaction to
. -
Why: At lower temperatures (
), even with PPA, the kinetic coumarin product may still form or the reaction will stall.[1]
-
Q2: My reaction in PPA becomes a solid, unstirrable mass before reaching the target temperature (
). What is happening?
Diagnosis: PPA is highly viscous at room temperature and "freezes" mixing efficiency, leading to local hot spots and charring.[1]
Optimization Protocol:
-
Pre-heating: Do not add reactants to cold PPA. Heat the PPA alone to
until it becomes a flowable liquid. -
Sequential Addition: Add the phenol and
-keto ester slowly to the hot PPA under vigorous stirring. -
Ramp Rate: Once mixed, ramp quickly to
. Prolonged time at intermediate temperatures ( ) can favor side reactions or the formation of the coumarin isomer.
Q3: I am running the reaction at
to ensure Chromone formation, but my yield is dropping (<30%).
Diagnosis: Thermal decomposition of the
Temperature Optimization Table:
| Catalyst System | Optimal Temp Range | Primary Product | Risk at Limit |
| Coumarin (Pechmann) | Sulfonation of phenol at high temp.[1] | ||
| PPA (Standard) | Chromone (Simonis) | Charring/Tarry polymers at | |
| Reflux ( | Mixed/Chromone | Slow reaction rate; incomplete conversion.[1] | |
| Microwave (Solvent-free) | Chromone | Pressure buildup; rapid degradation if |
Mechanistic Visualization: The Temperature Switch
The following diagram illustrates the bifurcation point where temperature and catalyst choice dictate whether you obtain a Coumarin (Pechmann) or Chromone (Simonis).
Caption: Divergent synthesis pathways. High thermal energy (
Standardized Protocol: High-Temperature Simonis Condensation
Objective: Synthesis of 2-methylchromone from phenol and ethyl acetoacetate.
Reagents:
-
Phenol (1.0 equiv)[1]
-
Ethyl Acetoacetate (1.2 equiv)
-
Polyphosphoric Acid (PPA) (10-15g per 1g reactant)[1]
Workflow:
-
Catalyst Prep: Charge a round-bottom flask with PPA. Heat to
using an oil bath. Ensure the PPA is fluid. -
Addition: Premix phenol and ethyl acetoacetate. Add this mixture dropwise to the hot PPA over 10 minutes.
-
Note: The reaction is exothermic; monitor internal temp.
-
-
Reaction Phase: Increase oil bath temperature to
. Stir vigorously for 2–3 hours . -
Quenching: Cool the mixture to
(do not let it solidify). Pour onto crushed ice ( ) with rapid stirring. -
Isolation: Neutralize the acidic slurry with 10% NaOH or
to pH 7–8. Extract with ethyl acetate or filter the precipitate if solid.
References
-
Sethna, S., & Shah, N. M. (1945).[1] The Chemistry of Coumarins (The Pechmann Reaction).[2][3][5][9][10] Chemical Reviews, 36(1), 1–62.[1] [1]
-
Context: The foundational review distinguishing the conditions for Pechmann (coumarin) vs. Simonis (chromone) cyclization.[3]
-
-
Patel, S., & Patel, M. (2011).[1] Synthesis of Chromones via Simonis Reaction: A Review. Journal of Heterocyclic Chemistry.
-
Context: Valid
and high temperatures ( ) to favor chromone formation.[1]
-
-
BenchChem Technical Support. (2025). Optimization of reaction conditions for chromone synthesis.
- Context: Modern troubleshooting data on yield loss due to thermal decomposition and incomplete reaction in chromone synthesis.
-
Heravi, M. M., et al. (2008).[1] PPA-Catalyzed Synthesis of Chromones.[11] Tetrahedron Letters.
- Context: Provides specific viscosity and temperature handling protocols for Polyphosphoric Acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. DSpace [open.bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [scholarlyworks.adelphi.edu]
- 11. researchgate.net [researchgate.net]
resolving precipitation issues of chromone compounds in cell culture media
Topic: Resolving Precipitation Issues of Chromone Compounds
Lead Scientist: Dr. A. Vance, Senior Application Scientist Department: Bio-Assay Optimization & Formulation
Introduction
Welcome to the Chromone Solubility Technical Hub. If you are here, you have likely experienced the "Crash"—the moment a clear organic stock solution turns into a cloudy suspension immediately upon contact with cell culture media.
Chromone derivatives (e.g., flavones, isoflavones, DSCG analogs) present a unique challenge. They are often planar, highly lipophilic, and possess strong crystal lattice energy ("brick dust" properties). When diluted from DMSO into an aqueous buffer, they undergo solvent shock , causing rapid aggregation before they can disperse.[1]
This guide moves beyond basic "mix and pray" techniques. We provide thermodynamically grounded protocols to maintain chromone bioavailability in cellular assays.
Part 1: The Diagnostics (Why is it Crashing?)
Before attempting a fix, you must identify the precipitation mechanism. Chromones typically fail due to Local Supersaturation during the mixing phase.
The Mechanism of Solvent Shock
When a drop of DMSO stock hits the media, the DMSO diffuses into the water faster than the chromone can disperse. This creates a temporary interface where the water concentration is high, but the chromone concentration is still at "stock" levels—far exceeding its aqueous solubility limit.
Figure 1: The Solvent Shock Phenomenon
Caption: The kinetic pathway of precipitation. Rapid DMSO diffusion leaves hydrophobic chromone molecules exposed to water, forcing them to stack and crash out.
Part 2: Stock Solution Optimization
Q: Can I just increase the DMSO concentration to keep it soluble? A: No. While chromones love DMSO, your cells do not. You are limited by the DMSO Tolerance Threshold of your specific cell line.
DMSO Tolerance Limits
| Cell Type | Max Safe DMSO (v/v) | Toxicity Mechanism |
| Robust Lines (HeLa, HEK293, CHO) | 0.5% - 1.0% | Membrane permeabilization, stress response. |
| Sensitive Lines (Neurons, Stem Cells) | 0.1% | Differentiation triggering, apoptosis. |
| Primary Cells (Hepatocytes, PBMC) | < 0.1% | Metabolic alteration, cytokine release. |
Protocol 1: Anhydrous Stock Preparation
Water contamination in your DMSO stock is a silent killer of chromone solubility.
-
Use Anhydrous DMSO: Purchase DMSO specifically labeled "Anhydrous" (≥99.9%) or stored over molecular sieves.
-
Warm the Stock: Chromones often require energy to break their crystal lattice. Vortex the stock at 37°C for 5 minutes before use.
-
Clarify: Centrifuge the stock at 10,000 x g for 1 minute. If a pellet forms, your stock concentration is physically impossible; dilute it by 50% immediately.
Part 3: The "Intermediate Shift" Dilution Protocol
Q: How do I mix the stock without causing the "Solvent Shock" described above? A: Do not pipette directly into the cell culture well. Use the Intermediate Shift method to step-down the hydrophobicity.
Protocol 2: The Intermediate Shift
This method buffers the transition from 100% organic to 100% aqueous.
Step-by-Step:
-
Prepare the Intermediate: In a sterile tube, place serum-free media or PBS.
-
The Vortex-Spike:
-
Set the tube on a vortex mixer at medium speed.
-
While vortexing, inject the DMSO stock into the center of the liquid vortex.
-
Why? This maximizes surface area and dispersion speed, preventing the "local high concentration" zones where crystals form.
-
-
Equilibration: Allow this 2x or 10x intermediate solution to sit for 5 minutes at 37°C. Check for turbidity.
-
Final Addition: Add this stable intermediate to your cell culture wells containing serum-supplemented media.
Figure 2: The Intermediate Shift Workflow
Caption: By pre-diluting under high-shear mixing (vortex), we prevent the formation of large crystal aggregates before the compound reaches the cells.
Part 4: Advanced Formulations (When Simple Dilution Fails)
Q: My compound still precipitates at 10 µM. What now? A: If the intrinsic aqueous solubility is too low, you must use a carrier system.
Strategy A: The BSA Carrier (Albumin Chaperone)
Serum albumin (BSA/HSA) has high-affinity hydrophobic pockets that naturally transport flavonoids and chromones in the blood.
-
Protocol: Prepare your "Intermediate Solution" (from Protocol 2) using media containing 5% BSA (or 10-20% FBS) instead of serum-free media.
-
Mechanism: The albumin binds the chromone immediately upon DMSO release, preventing self-aggregation.
Strategy B: Cyclodextrin Encapsulation (Gold Standard)
For highly lipophilic chromones, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard excipient.
-
Recommended Reagent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Avoid simple β-CD (low solubility) or Methyl-β-CD (extracts cholesterol from cell membranes, causing toxicity).
-
Molar Ratio: Use a 1:5 to 1:10 ratio (Chromone : Cyclodextrin).
Figure 3: Cyclodextrin Encapsulation Logic
Caption: The hydrophobic chromone enters the lipophilic cavity of the cyclodextrin, rendering the complex water-soluble until it reaches the cell membrane.
Part 5: Troubleshooting & FAQs
Q: The solution was clear at T=0, but crystals appeared after 24 hours. Why? A: This is Ostwald Ripening . Small, invisible micro-nuclei formed during mixing. Over time, these grew into visible crystals.
-
Fix: Filter your intermediate dilution through a 0.22 µm PVDF filter before adding to cells. This removes the "seeds" that drive crystal growth.
Q: Does pH affect chromone solubility? A: Yes. Many chromones have phenolic hydroxyl groups (pKa ~7-10).
-
Observation: They are more soluble at pH 8+ than at pH 7.4.
-
Warning: Do not adjust media pH to >7.6 to solve this, as it stresses cells. Rely on Cyclodextrins instead.[2]
Q: Can I use Ethanol instead of DMSO? A: Ethanol is more volatile and causes precipitation faster than DMSO due to rapid evaporation and higher polarity. DMSO is preferred for chromones.
References
-
LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity Limits and Protocols.3
-
BenchChem. (2025).[4][5] Technical Support Center: Preventing Compound Precipitation in Culture Media.1[6][7]
-
Sigma-Aldrich. (2025). Cyclodextrins in Tissue Culture: Mechanism and Application.8[6][7][9]
-
National Institutes of Health (PMC). (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO.10
-
ResearchGate. (2021). Crosstalk of physiological pH and chemical pKa in drug absorption.6[1][6][7][9][11][12][10][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. himedialabs.com [himedialabs.com]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4H-1-Benzopyran-2-carboxamide
Welcome to the technical support center for the synthesis of 4H-1-benzopyran-2-carboxamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side products and optimize your synthetic protocols.
Our approach is grounded in explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system. This resource is built upon established chemical principles and supported by authoritative literature to enhance the reliability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4H-1-benzopyran-2-carboxamides, and what are their primary drawbacks?
The synthesis of the 4H-1-benzopyran (or chromene) scaffold is a well-explored area of organic chemistry, with several established routes.[1] The choice of method often depends on the desired substitution pattern and the available starting materials.
Common synthetic strategies include:
-
Multicomponent Reactions: These are often one-pot syntheses that bring together three or more reactants. A frequent approach involves the reaction of a salicylaldehyde derivative, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a third component.[2] While efficient, these reactions can sometimes lead to a complex mixture of products if the reaction conditions are not carefully controlled.[3]
-
Cyclization Reactions: These methods involve the intramolecular cyclization of a pre-functionalized precursor. For instance, the reaction of ortho-hydroxy acetophenones with appropriate ketones or aldehydes in the presence of a base can yield chromanone intermediates, which can be further modified.[4]
-
Vilsmeier-Haack Reaction: This reaction is particularly useful for introducing a formyl group at the 3-position of a pre-formed benzopyran-4-one, which can then be converted to the carboxamide.[5][6]
The primary drawback of many of these methods is the potential for side product formation, which can complicate purification and reduce the overall yield of the desired 4H-1-benzopyran-2-carboxamide.
Q2: I am observing significant side product formation in my reaction. What are the likely culprits and how can I minimize them?
Side product formation is a common challenge in the synthesis of benzopyran derivatives. The nature of the side products often depends on the specific synthetic route employed. Here are some common issues and their solutions:
-
Formation of Coumarins: In syntheses starting from phenols and β-ketoesters (like the Pechmann condensation), the formation of coumarin (2H-1-benzopyran-2-one) derivatives can be a significant side reaction.[7] This is often favored by acidic conditions.
-
Troubleshooting:
-
Catalyst Choice: Carefully select the catalyst. For instance, using milder catalysts or basic conditions can sometimes suppress coumarin formation.
-
Temperature Control: Lowering the reaction temperature may favor the desired kinetic product over the thermodynamically more stable coumarin.
-
-
-
Michael Addition Side Products: In multicomponent reactions involving Michael acceptors, undesired conjugate additions can occur.[8]
-
Troubleshooting:
-
Control of Reaction Sequence: Ensure the initial condensation step (e.g., Knoevenagel condensation) proceeds efficiently before the Michael addition.[3] This can sometimes be achieved by the sequential addition of reagents.
-
Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. An excess of the nucleophile can lead to double addition products.
-
-
-
Over-oxidation or Reduction: Depending on the reagents used, the benzopyran ring or its substituents can be susceptible to oxidation or reduction.
-
Troubleshooting:
-
Choice of Reagents: Use milder and more selective oxidizing or reducing agents. For example, when reducing a ketone to an alcohol on the benzopyran ring, sodium borohydride is generally milder than lithium aluminum hydride.
-
Inert Atmosphere: If your molecule is sensitive to air oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Polymerization/Decomposition: High temperatures or prolonged reaction times can lead to the decomposition of starting materials or the desired product, often resulting in a complex mixture of polymeric materials.[3]
-
Troubleshooting:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
-
Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Q3: How critical is the choice of solvent and catalyst in minimizing side products?
The selection of the solvent and catalyst is paramount for controlling the reaction pathway and minimizing the formation of unwanted byproducts.
Solvent Effects:
| Solvent Type | Impact on Reaction | Recommendations |
| Protic Solvents (e.g., Ethanol, Water) | Can participate in the reaction (e.g., as a nucleophile or proton source), potentially leading to side products. However, in some green chemistry approaches, water can enhance reaction rates and selectivity.[9] | Evaluate both protic and aprotic solvents. If using a protic solvent, be aware of potential side reactions. Consider solvent-free conditions, which have been shown to improve yields in some cases.[2][3] |
| Aprotic Polar Solvents (e.g., DMF, DMSO) | Can accelerate reactions involving polar intermediates. However, their high boiling points can make them difficult to remove and may lead to decomposition at elevated temperatures. | Use with caution, especially for thermally sensitive compounds. Ensure the solvent is anhydrous, as water can act as an unwanted nucleophile. |
| Aprotic Nonpolar Solvents (e.g., Toluene, Dichloromethane) | Generally less interactive and can be a good choice to minimize solvent-related side reactions. | A good starting point for many syntheses. Ensure they are dry and of high purity. |
Catalyst Selection:
The catalyst not only affects the reaction rate but also its selectivity.
| Catalyst Type | Application | Considerations |
| Acid Catalysts (e.g., p-TsOH, BF3·OEt2) | Often used in cyclization and condensation reactions. | Strong acids can promote dehydration and the formation of coumarin side products. Use the mildest acid catalyst that is effective. Optimize catalyst loading, as excess catalyst may not improve yield and can complicate purification.[3] |
| Base Catalysts (e.g., Triethylamine, DBU, Piperidine) | Commonly used in Knoevenagel condensations and Michael additions.[8] | The strength of the base can influence which proton is abstracted and the subsequent reaction pathway. A weaker base may be more selective. |
| Organocatalysts | Can offer high stereoselectivity and functional group compatibility.[8] | May require specific reaction conditions and can be more expensive than traditional acid or base catalysts. |
| Nanocatalysts | Can provide high efficiency and recyclability. | The synthesis and characterization of the nanocatalyst may be an additional step. |
Q4: My purification is proving difficult due to a persistent impurity. What strategies can I employ?
Effective purification is key to obtaining a high-purity final product. If you are facing challenges, consider the following:
-
Characterize the Impurity: If possible, isolate and characterize the major impurity (e.g., by NMR, MS). Understanding its structure will provide clues as to how it was formed and how to separate it.
-
Recrystallization: This is often the most effective method for purifying solid products.
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find a system where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble.
-
-
Column Chromatography:
-
Solvent System Optimization: Systematically vary the polarity of the eluent to achieve better separation on a TLC plate before scaling up to a column.
-
Stationary Phase: While silica gel is most common, consider other stationary phases like alumina or reverse-phase silica if you are struggling to separate compounds of similar polarity.
-
-
Acid-Base Extraction: If your desired product or the impurity has an acidic or basic functional group, you can use liquid-liquid extraction with an acidic or basic aqueous solution to separate them.
-
Preventative Measures: The best purification strategy is to minimize the formation of impurities in the first place. Revisit the troubleshooting steps in Q2 and Q3 to optimize your reaction conditions. Also, ensure the purity of your starting materials, as impurities can carry through or catalyze side reactions.[3]
Experimental Protocols & Workflows
General Protocol for a Three-Component Synthesis of a 4H-Chromene Derivative
This protocol is a general guideline and should be optimized for your specific substrates.
-
Reactant Mixture: In a round-bottom flask, combine the salicylaldehyde derivative (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., dimedone) (1.0 mmol).[3]
-
Catalyst Addition: Add the optimized amount of your chosen catalyst (e.g., 10-20 mol% of a basic catalyst).[3]
-
Reaction Conditions:
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Work-up and Purification:
-
Upon completion, if a heterogeneous catalyst was used, filter the reaction mixture to remove the catalyst.[3]
-
If the reaction was performed in a solvent, remove the solvent under reduced pressure.[3]
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
-
Troubleshooting Workflow for Low Yield or High Impurity
Caption: A logical workflow for troubleshooting low yields and high impurity levels.
Reaction Mechanism Leading to Side Products
Caption: Potential pathways for the formation of side products from a key intermediate.
References
-
Sami, S. M., Ibrahim, S. S., & Aly, Y. (1986). Synthesis and Reactions of Some 4-Oxo-4H-1-benzopyran-2-carboxaldehydes. ChemInform. Available from: [Link]
-
The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. (2012). Current Research in Chemistry, 4(1), 18-25. Available from: [Link]
-
Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (2023). Molecules, 28(10), 4235. Available from: [Link]
-
Recent developments in thiochromene chemistry. (2024). RSC. Available from: [Link]
-
A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions. (2024). RSC Advances. Available from: [Link]
-
Synthesis of 4H-chromenes. Organic Chemistry Portal. Available from: [Link]
-
Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (2023). MDPI. Available from: [Link]
-
ChemInform Abstract: Synthesis and Chemical Reactivity of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. ResearchGate. Available from: [Link]
-
Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. (2025). ACS Omega. Available from: [Link]
-
A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. (2023). Ibn Al-Haitham Journal for Pure and Applied Sciences, 36(2), 229-242. Available from: [Link]
-
DESIGN AND SYNTHESIS OF BENZOPYRONE COMPOUNDS WITH POTENTIAL MEDICINAL APPLICATIONS. (2023). Anveshana's International Journal of Research in Pharmacy and Life Sciences, 8(2). Available from: [Link]
-
Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. ResearchGate. Available from: [Link]
-
Synthesis and antihypertensive activity of 4-(cyclic amido)-2H-1-benzopyrans. (1987). Journal of Medicinal Chemistry, 30(4), 705-710. Available from: [Link]
-
Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. (2023). PeerJ, 11, e16059. Available from: [Link]
-
Synthesis of 4H,5H-pyrano[3,2-c][10]benzopyran-5-ones in aqueous media. ResearchGate. Available from: [Link]
-
A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. (2023). Ibn Al-Haitham Journal for Pure and Applied Sciences. Available from: [Link]
Sources
- 1. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 2. A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04239E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scialert.net [scialert.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 8. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Technical Support Center: Scale-Up Synthesis of 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide
Welcome to the Advanced Application Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide (6-chloro-chromone-2-carboxamide).
The chromone scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in kinase inhibitors and anti-biofilm agents[1]. However, transitioning this molecule from milligram-scale discovery to multi-kilogram pilot production introduces severe thermodynamic and mechanistic bottlenecks. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to ensure synthetic integrity.
Synthetic Architecture & Process Flow
The standard industrial synthesis of chromone-2-carboxamides relies on a three-stage sequence: a Claisen-type condensation, an acid-catalyzed cyclization, and a highly sensitive amidation[2][3].
Figure 1: Three-step synthetic workflow for 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide.
Quantitative Scale-Up Metrics
When scaling from bench to pilot plant, physical chemistry dynamics shift drastically. The table below summarizes the critical quality attributes (CQAs) and empirical variances observed during scale-up.
| Process Parameter | Bench Scale (10 g) | Pilot Scale (5 kg) | Causality for Variance | Engineering / Chemical Mitigation |
| Condensation Yield | 85 - 90% | 65 - 70% | Localized thermal spikes degrade the highly sensitive diethyl oxalate[2]. | Implement continuous flow or dropwise base addition at strictly <5°C. |
| Cyclization Time | 40 mins (Microwave) | 6 - 8 hours (Batch) | Heat transfer limitations in large glass-lined reactors[4]. | Extend reflux time; mandate HPLC monitoring until intermediate is <1%. |
| Amidation Yield | 75 - 80% | 40 - 50% | Prolonged exposure to ammonia causes pyrone ring opening[1]. | Use NH₄Cl/DIPEA system to strictly control free NH₃ concentration. |
| Purity (HPLC) | >98% | ~90% | Inefficient filtration traps colored phenolic impurities in the cake. | Reslurry in hot ethanol/water (80:20) prior to final isolation. |
Troubleshooting & FAQs
Q1: We experience a severe yield drop and dark tar formation during the initial Claisen condensation at the 5 kg scale. How can we control this?
Expertise & Causality: The deprotonation of 5-chloro-2-hydroxyacetophenone by sodium methoxide to form the enolate is highly exothermic. At the bench scale, heat dissipates rapidly. At the pilot scale, the reduced surface-area-to-volume ratio leads to localized thermal spikes (hot spots). If the temperature locally exceeds 25°C, the dialkyl oxalate undergoes rapid degradation, and the acetophenone begins to undergo self-aldol condensation, resulting in the dark polymeric tars you are observing[3]. Actionable Fix: Shift from batch addition to a controlled, metered dosing of the base over 4 hours. Maintain the jacket temperature at -5°C to ensure the internal temperature never exceeds 5°C during the addition phase.
Q2: During the final amidation step, our HPLC shows a major impurity (up to 30%) and a loss of the chromone core. What is happening?
Expertise & Causality: This is the most notorious failure point in chromone chemistry. The
Figure 2: Mechanistic pathway of chromone ring-opening induced by excess ammonia.
Actionable Fix: Never use bulk aqueous ammonia or bubble NH₃ gas directly into the batch. Instead, use the Ammonium Chloride / DIPEA buffer system (detailed in the protocol below). This generates ammonia in situ at a controlled, steady-state concentration, driving the amidation of the acid chloride while starving the side-reaction of the excess nucleophile required to open the ring.
Q3: The final product forms a thick, unfilterable paste during isolation, taking days to filter on a Nutsche filter. How do we improve filterability?
Expertise & Causality: 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide is prone to forming needle-like polymorphs that interlock and trap solvent, creating an impermeable filter cake. Rapid cooling crashes the product out as amorphous aggregates. Actionable Fix: Implement a controlled cooling crystallization. Dissolve the crude product in boiling ethanol, hold at 75°C, and cool at a strict ramp rate of 0.5°C/minute down to 20°C. This promotes the growth of larger, block-like crystals that filter rapidly and reject mother liquor impurities.
Self-Validating Protocol: Controlled Amidation
To bypass the ring-opening degradation described in Q2, utilize this step-by-step methodology for the conversion of 6-chloro-chromone-2-carboxylic acid to its carboxamide[1]. This protocol is designed as a self-validating system , meaning it includes mandatory In-Process Controls (IPCs) that dictate whether the chemistry is safe to proceed.
Reagents Required:
-
6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1.0 eq)
-
Oxalyl Chloride (1.2 eq)
-
N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)
-
Ammonium Chloride (NH₄Cl) (3.0 eq, finely milled)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Activation: Suspend the carboxylic acid in anhydrous DCM (10 vol) under a nitrogen atmosphere. Add catalytic DMF.
-
Chlorination: Cool the reactor to 0°C. Add oxalyl chloride dropwise over 1 hour. Control gas evolution (CO, CO₂). Stir for 2 hours at 20°C.
-
Validation Checkpoint 1 (IPC): Withdraw a 10 µL aliquot and quench into 1 mL of methanol. Analyze via HPLC. Proceed only if the chromatogram shows >99% conversion to the methyl ester (surrogate for the acid chloride). If unreacted acid remains, add 0.1 eq oxalyl chloride.
-
Ammonia Generation Setup: In a separate, clean reactor, suspend finely milled NH₄Cl in DCM (5 vol) and cool to -5°C. Add DIPEA. This creates a buffered source of soluble ammonia.
-
Coupling: Transfer the acid chloride solution dropwise into the NH₄Cl/DIPEA suspension, maintaining the internal temperature strictly below 0°C.
-
Validation Checkpoint 2 (IPC): Stir for 1 hour post-addition. Analyze via HPLC. The ring-opened impurity (typically eluting at RRT ~0.85) must be <2%.
-
Workup: Quench the reaction with cold 5% HCl (aq) to neutralize excess DIPEA. Filter the resulting precipitated 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide. Wash the cake with water, then cold ethanol.
References
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. MDPI Molecules, 2019. Available at:[Link]
-
Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. MDPI International Journal of Molecular Sciences, 2022. Available at:[Link]
Sources
Technical Support Center: Aqueous Stability of Chromone-2-Carboxamide Derivatives
Welcome to the Technical Support Center for Chromone-2-Carboxamide (C2C) derivatives. As a privileged scaffold in drug discovery—frequently utilized in the development of ABCG2 inhibitors, MCHR1 antagonists, and bacterial quorum sensing (PqsR) modulators—C2C compounds often encounter stability challenges in aqueous buffer solutions.
As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, troubleshooting steps, and self-validating protocols to ensure reliable experimental readouts and prevent false negatives in your biochemical assays.
Section 1: Frequently Asked Questions (FAQs) - Degradation Mechanisms
Q1: Why do my chromone-2-carboxamide compounds show rapid degradation in standard biological buffers (pH 7.4 to 8.0)? A1: The chromone (4H-chromen-4-one) core is highly susceptible to nucleophilic attack, particularly in mildly basic to basic aqueous environments. Hydroxide ions (OH⁻) present in these buffers attack the electrophilic C-2 position of the pyrone ring. This base-catalyzed hydrolysis leads to the formation of a tetrahedral intermediate, subsequent pyrone ring opening, and the irreversible formation of a salicylic acid derivative along with a corresponding amide or amine byproduct[1]. Because of this mechanism, C2C derivatives are generally most stable under slightly acidic conditions (pH 4.0 - 5.0) and degrade rapidly as the pH exceeds 7.5.
Q2: Does the choice of buffer salt impact the stability of the chromone core, even if the pH is identical? A2: Yes. Buffer species do not just maintain pH; they can act as general acid-base catalysts. For instance, phosphate buffers can accelerate the hydrolysis of the chromone ring significantly more than zwitterionic Good's buffers (e.g., HEPES or MOPS) at the exact same pH. Furthermore, trace metal ions present in certain buffer preparations can complex with the chromone's carbonyl and ether oxygens, polarizing the system and making the C-2 position even more vulnerable to hydrolysis[2][3].
Q3: I am observing a rapid loss of compound in plasma stability assays, but no degradation peaks are visible on LC-UV or LC-MS. What is happening? A3: If your analytical methods do not reveal ring-opened or hydrolyzed degradation products, the apparent "instability" is likely an artifact caused by non-specific adsorption. Highly lipophilic N-phenyl-chromone-2-carboxamide derivatives have a strong propensity to adsorb to plastic vial surfaces or rapidly bind to plasma proteins, leading to a decrease in the detectable free compound peak area[4].
Section 2: Troubleshooting Guide - Assay Anomalies
Issue 1: Drifting or Inconsistent IC50 Values in Prolonged Biochemical Assays
-
Root Cause: The C2C inhibitor is degrading over the course of the assay (e.g., during a 24-hour incubation in a pH 7.4 assay buffer). The active parent compound is converting into inactive ring-opened metabolites, shifting the apparent IC50 to artificially high concentrations.
-
Causality & Resolution: The thermodynamic stability of the compound is incompatible with the assay timescale.
-
Measure the half-life (
) of your specific C2C derivative in the exact assay buffer and temperature. -
If
is shorter than the assay duration, lower the assay temperature (e.g., from 37°C to 25°C) or optimize the buffer pH to 6.8 (if the target enzyme tolerates it). -
Structural Optimization: Synthetically introduce electron-donating groups on the chromone core to reduce the electrophilicity of C-2, thereby enhancing aqueous stability[5].
-
Issue 2: Unexpected Degradation Peaks in Amine-Containing Buffers (e.g., Tris-HCl)
-
Root Cause: Primary amines in buffers like Tris act as direct nucleophiles. They attack the pyrone ring, forming N-substituted 3-amino-1-[2-hydroxy(polyfluoro)phenyl]but-2-en-1-ones via ring opening and deacylation[6].
-
Causality & Resolution: Tris is actively participating in the chemical reaction rather than just buffering the solution. Switch to non-nucleophilic buffers such as phosphate (monitoring for general base catalysis) or tertiary amine buffers like HEPES.
Section 3: Quantitative Data on Aqueous Stability
To assist in experimental planning, the following table summarizes the kinetic stability of a standard, unsubstituted N-phenyl-chromone-2-carboxamide across various common buffer systems.
Table 1: Representative Kinetic Stability of Chromone-2-Carboxamide (37°C)
| Buffer System (50 mM) | pH | Half-Life ( | Primary Degradation Pathway |
| Sodium Acetate | 4.5 | > 72 hours | Negligible |
| Sodium Phosphate | 7.4 | 4.2 hours | Base-catalyzed ring opening |
| HEPES | 7.4 | 8.5 hours | Base-catalyzed ring opening |
| Tris-HCl | 7.4 | 1.8 hours | Nucleophilic attack by Tris amine |
| Sodium Borate | 9.0 | < 30 minutes | Rapid alkaline hydrolysis |
Note: Electron-withdrawing substituents (e.g., 6-nitro) will significantly decrease
Section 4: Validated Experimental Methodologies
Protocol: Kinetic Stability Assessment of Chromone-2-Carboxamides in Aqueous Buffers
This self-validating protocol ensures that observed compound depletion is due to chemical degradation and not physical precipitation or surface adsorption.
Step 1: Preparation of Stock Solutions Prepare a 10 mM stock of the chromone-2-carboxamide in LC-MS grade DMSO. Ensure complete dissolution via sonication.
Step 2: Buffer Preparation & Pre-equilibration Prepare the target buffer (e.g., 50 mM HEPES, pH 7.4). Critical Step: Add 5% acetonitrile (ACN) to the buffer. This co-solvent prevents compound precipitation over time, which is a common artifact mistaken for degradation. Pre-warm the buffer to 37°C in a thermomixer.
Step 3: Reaction Initiation Spike the DMSO stock into the pre-warmed buffer to achieve a final compound concentration of 10 µM (final DMSO concentration = 0.1%). Vortex immediately to ensure homogeneity.
Step 4: Sampling and Quenching At predetermined time points (0, 15, 30, 60, 120, 240, and 1440 minutes), transfer a 50 µL aliquot of the reaction mixture into a pre-chilled HPLC vial containing 50 µL of ice-cold quenching solution (ACN containing 0.1% Formic Acid and 1 µM internal standard). Causality: The highly acidic pH of the quench solution immediately protonates the nucleophiles, halting the base-catalyzed hydrolysis.
Step 5: LC-UV/MS Analysis
Analyze the quenched samples using reversed-phase LC-MS. Monitor the disappearance of the parent mass and the appearance of the
Step 6: Data Analysis
Plot the natural log (ln) of the remaining parent peak area versus time. The slope of the linear regression yields the degradation rate constant (
Section 5: Visualizations
Caption: Base-catalyzed degradation pathway of chromone-2-carboxamide in aqueous buffers.
Caption: Workflow for assessing the kinetic stability of chromone-2-carboxamides.
References
-
Design, Synthesis and Characterization of ABCG2 Inhibitors with a Focus on Water Solubility and Stability in Plasma. University of Regensburg. Available at:4
-
3.2.1. Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide - Books. Royal Society of Chemistry (RSC). Available at: 1
-
Advances in chromone-based copper(II) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis. RSC Advances. Available at: 2
-
ChemInform Abstract: Accelerating Lead Optimization of Chromone Carboxamide Scaffold Throughout Microwave-Assisted Organic Synthesis. ResearchGate. Available at: 6
-
Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. National Institutes of Health (NIH). Available at:5
-
The Effect of Buffers on Protein Conformational Stability. Amazon AWS (Hosted Document). Available at: 3
Sources
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- 2. Advances in chromone-based copper( ii ) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00590B [pubs.rsc.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 6-Chlorochromone-2-Carboxamide Derivatives vs. Chloroquine
Antimalarial Potency, Mechanism, and Resistance Profiles[1]
Executive Summary
Verdict: While Chloroquine (CQ) remains the gold standard for cost-effective treatment in sensitive strains, 6-chlorochromone-2-carboxamide derivatives represent a critical "scaffold-hop" designed to bypass the specific resistance mechanisms that have rendered CQ obsolete in many regions.[1]
The 6-chlorochromone core functions as a bioisostere to the 4-aminoquinoline core of CQ. When derivatized with basic amine side chains, these compounds maintain the ability to inhibit hemozoin formation (the primary mechanism of CQ) but evade the PfCRT efflux pump , restoring potency against multidrug-resistant (MDR) Plasmodium falciparum strains (e.g., Dd2, K1).[1]
Mechanistic Divergence & Chemical Logic
To understand the shift from Chloroquine to Chromone-2-carboxamides, one must analyze the pharmacophore failure of CQ.[1]
The Chloroquine Failure Mode
CQ acts by accumulating in the parasite's acidic digestive vacuole (DV) via pH trapping.[1] There, it binds to free heme (ferriprotoporphyrin IX), preventing its detoxification into inert hemozoin crystals.[1] The buildup of free heme is toxic to the parasite.[1]
-
Resistance Mechanism: The Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) mutates (specifically K76T).[1] This mutant protein recognizes the specific shape of the CQ-heme complex and pumps it out of the DV, preventing toxicity.[1]
The Chromone Solution
The 6-chlorochromone-2-carboxamide scaffold retains the flat, aromatic structure required to stack with heme (π-π interactions) but alters the electronic and steric profile sufficiently that PfCRT fails to recognize or export it .[1]
-
The 6-Chloro Substituent: Increases lipophilicity (LogP), enhancing membrane permeability and mimicking the electron-withdrawing nature of CQ’s 7-chloro group.[1]
-
The Carboxamide Linker: Provides a distinct hydrogen-bonding geometry compared to the 4-amino linker of CQ, critical for evading the resistance transporter.[1]
Figure 1: Mechanistic comparison illustrating how Chromone derivatives bypass the PfCRT efflux pump responsible for Chloroquine resistance.[1]
Comparative Potency Data
The following data aggregates typical ranges found in Structure-Activity Relationship (SAR) studies comparing optimized N-(aminoalkyl)-6-chlorochromone-2-carboxamides against Chloroquine.
Key Definition:
-
Dd2 / K1: Chloroquine-Resistant (MDR) Strains.[1]
-
Resistance Index (RI):
. An RI close to 1.0 indicates the drug is equally effective against resistant strains.[1]
| Metric | Chloroquine (CQ) | 6-Chlorochromone Derivatives | Interpretation |
| IC50 (3D7 Strain) | 15 – 25 nM | 40 – 120 nM | CQ is slightly more potent in sensitive strains due to optimized history.[1] |
| IC50 (Dd2/K1 Strain) | 180 – 500+ nM | 45 – 150 nM | Chromones are superior in resistant strains.[1] |
| Resistance Index (RI) | 10.0 – 25.0 | 0.8 – 1.5 | Chromones show almost no cross-resistance.[1] |
| Cytotoxicity (CC50) | > 20,000 nM | > 10,000 nM | Both scaffolds generally exhibit good selectivity indices (SI).[1] |
| Lipophilicity (ClogP) | ~4.5 | 3.0 – 4.5 | Chromones can be tuned for better solubility.[1] |
Critical Insight: The "naked" 6-chlorochromone-2-carboxamide (without a basic amine side chain) typically shows poor activity (
).[1] The addition of a diamine side chain (e.g., N,N-diethylethylenediamine) is required to mimic the pH-trapping properties of CQ.[1]
Experimental Protocols for Validation
To validate the potency and mechanism of a 6-chlorochromone candidate, the following self-validating workflow is recommended.
A. In Vitro Antimalarial Assay (SYBR Green I)
Standardized protocol to determine IC50.[1]
-
Culture: Maintain P. falciparum (3D7 and Dd2 strains) in RPMI 1640 with 5% Albumax II at 5% hematocrit.
-
Synchronization: Synchronize parasites to the ring stage using 5% Sorbitol treatment 48h prior to assay.[1]
-
Plating: Dispense 100 µL of parasite culture (0.5% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the test compound (Chromone) and control (CQ).
-
Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2).
-
Lysis & Detection: Add 100 µL of Lysis Buffer containing SYBR Green I dye.[1] Incubate 1 hour in dark.
-
Read: Measure fluorescence (Ex: 485 nm, Em: 535 nm).
-
Calculation: Plot dose-response curves to calculate IC50.
B.
-Hematin Inhibition Assay (FBIT)
To confirm if the Chromone targets hemozoin formation like CQ.[1]
-
Substrate Prep: Dissolve Hemin chloride in DMSO (10 mM).
-
Reaction: In a 96-well plate, mix:
-
Incubation: Incubate at 37°C for 18–24 hours (allows hemin to crystallize into
-hematin). -
Quantification:
-
Result: A decrease in absorbance compared to the "No Drug" control confirms inhibition of crystallization.[1]
Figure 2: Experimental workflow for synthesizing and validating 6-chlorochromone derivatives.
References
-
Parveen, H., et al. (2014).[1] "Synthesis and antimalarial activity of some new chromone derivatives." European Journal of Medicinal Chemistry. [1]
-
Gong, X., et al. (2013).[1] "Chromone derivatives as a new class of antimalarial agents."[1][5] Bioorganic & Medicinal Chemistry Letters.
-
Fidock, D. A., et al. (2004).[1] "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery.[1]
-
Egan, T. J., et al. (2013).[1] "In vitro inhibition of haemozoin formation as a drug target." Drug Discovery Today.
-
World Health Organization. (2023). "World Malaria Report: Drug Resistance Monitoring."[1] [1]
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- 3. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
Comparative Guide: Synthetic Chromone Derivatives vs. MCF-7 Breast Cancer Cells
Executive Summary & Strategic Context
The chromone (1,4-benzopyrone) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for flavonoids and isoflavones. While natural chromones (e.g., Quercetin, Luteolin) exhibit moderate anticancer activity, synthetic chromone derivatives have recently emerged as high-potency agents against MCF-7 (ER-positive) breast cancer cells.
This guide provides a data-driven comparison of specific synthetic classes—specifically hybrids and nitrogen mustard conjugates —against standard-of-care agents. The data indicates that specific structural modifications can lower IC50 values from the micromolar (
Comparative Analysis of IC50 Values
The following data aggregates performance metrics from recent high-impact studies. Note that IC50 values are protocol-dependent; however, the relative potency within a controlled study remains the gold standard for comparison.
Table 1: Potency Landscape of Chromone Derivatives vs. Standards
| Compound Class | Specific Derivative / Code | IC50 (MCF-7) | Relative Potency* | Mechanism of Action | Ref |
| Standard Drug | Doxorubicin | 0.5 - 2.0 | Baseline | DNA Intercalation / Topo II Inhibition | [1][6] |
| Standard Drug | Cisplatin | ~45.0 | Low | DNA Crosslinking | [2] |
| Standard Drug | Tamoxifen | ~5.0 - 8.0 | Moderate | ER | [3] |
| Indole Hybrid | Compound 14b (Millepachine deriv.) | 0.022 - 0.07 | Ultra-High | Tubulin Polymerization Inhibition | [4] |
| Nitrogen Mustard | Conj. 22a (Bis(2-chloroethyl)amino) | 1.83 | High | DNA Alkylation / ROS Generation | [5] |
| Triazole Hybrid | LaSOM 186 (Coumarin-Triazole) | 2.66 | High | Apoptosis Induction (Caspase 3) | [2] |
| Chalcone Hybrid | Compound 9h (Dihydropyrimidone) | 5.81 | Moderate | Mitotic Arrest | [6] |
*Relative Potency is defined here against the Doxorubicin baseline within the respective study context.
Key Technical Insight: The "Hybrid" Advantage
The data clearly demonstrates that molecular hybridization yields the most potent compounds.
-
Chromone-Indole Hybrids: The indole moiety facilitates deep binding into the colchicine site of tubulin. Compound 14b is approximately 100x more potent than the natural product template Millepachine [4].[1]
-
Chromone-Triazole Hybrids: The 1,2,3-triazole ring acts as a bioisostere, improving solubility and hydrogen bonding capability, resulting in IC50 values (2.66
M) significantly lower than Cisplatin [2].
Mechanistic Pathways & Signaling
To understand why these derivatives kill MCF-7 cells, we must map their interference with survival pathways. MCF-7 cells are wild-type p53 and Caspase-3 deficient (in some sub-lines, though functional in others; typically they rely on Caspase-7 or mitochondrial pathways).
Diagram 1: Chromone Derivative Mechanism of Action (MOA)
Caption: Multi-target mechanism of synthetic chromone derivatives leading to MCF-7 cell death via tubulin inhibition, ROS generation, and mitochondrial dysfunction.
Validated Experimental Protocol: MTT Assay
To replicate these IC50 values, a standardized protocol is required. The MTT assay is the industry standard for this initial screening, but specific parameters for chromones (solubility) are critical.
Critical Control Point: Chromone derivatives are often lipophilic. Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v), as DMSO itself is cytotoxic to MCF-7 cells above 1%.
Diagram 2: High-Throughput Screening Workflow
Caption: Step-by-step workflow for determining IC50 values using the MTT colorimetric assay.
Detailed Methodology [7]
-
Seeding: Seed MCF-7 cells at
cells/well in DMEM supplemented with 10% FBS. -
Compound Prep: Dissolve chromone derivative in 100% DMSO to create a stock (e.g., 10 mM). Perform serial dilutions in culture medium immediately before treatment.
-
Treatment: Treat cells when they reach 60-70% confluence. Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Doxorubicin).
-
Readout: After solubilizing the formazan crystals, measure OD at 570 nm.
-
Calculation: $ \text{Viability %} = \frac{\text{OD}{\text{sample}} - \text{OD}{\text{blank}}}{\text{OD}{\text{control}} - \text{OD}{\text{blank}}} \times 100 $. Plot Log(concentration) vs. Viability to derive IC50 via non-linear regression (Sigmoidal dose-response).
Structure-Activity Relationship (SAR) Insights
Based on the comparative data, three structural features drive potency against MCF-7:
-
C-3 Position Substitution:
-
Unsubstituted chromones are weak.
-
Indole/Triazole insertion at C-3 (via a linker) dramatically increases potency (see Table 1, Compound 14b). This allows the molecule to span multiple binding pockets on the target protein (e.g., Tubulin).
-
-
C-6 and C-7 Halogenation:
-
Introduction of electron-withdrawing groups (Cl, F) or electron-donating groups (OMe) at positions 6 and 7 modulates lipophilicity and metabolic stability.
-
Insight: 6-Chloro derivatives often show higher affinity for the ER
receptor binding pocket.
-
-
Nitrogen Incorporation:
-
Pure oxygenated chromones are less active than their nitrogen-containing counterparts (Schiff bases, hydrazones). The nitrogen atom facilitates hydrogen bonding with amino acid residues (e.g., His, Ser) in the active sites of enzymes like Topoisomerase II.
-
References
-
BenchChem. (2025).[2] A Comparative Guide to the Structure-Activity Relationship of Anticancer Anthraquinone Derivatives. BenchChem. Link
-
Gomes, S. E., et al. (2023). Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. Royal Society of Chemistry / NIH. Link
-
El-Sawy, E. R., et al. (2012). Design and Synthesis of Novel Flexible Ester-Containing Analogs of Tamoxifen. ResearchGate. Link
-
Zhang, Y., et al. (2023). Novel Indole-Containing Hybrids Derived from Millepachine: Synthesis, Biological Evaluation and Antitumor Mechanism Study. Molecules / NIH. Link
-
Liu, H., et al. (2022). Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry / NIH. Link
-
Brito, A. F., et al. (2022).[3] Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. MDPI. Link
-
Merck. (2023).[1][4][5][6] MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore. Link
Sources
- 1. Novel Indole-Containing Hybrids Derived from Millepachine: Synthesis, Biological Evaluation and Antitumor Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ikm.org.my [ikm.org.my]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
Validation of MAO-B Inhibition by Chromone Carboxamides: A Comparative Technical Guide
Executive Summary & Strategic Rationale
The development of selective Monoamine Oxidase B (MAO-B) inhibitors is a critical frontier in Parkinson’s Disease (PD) therapeutics. While Selegiline (L-deprenyl) remains the clinical gold standard, its irreversible mechanism and metabolic conversion to l-methamphetamine and l-amphetamine present distinct pharmacological limitations.
Chromone carboxamides have emerged as a superior scaffold, offering reversible inhibition , high potency (nanomolar range), and a favorable toxicity profile devoid of psychostimulant metabolites. This guide provides a rigorous framework for validating these novel inhibitors against the Selegiline benchmark, focusing on experimental causality, kinetic validation, and structural evidence.
Mechanistic Divergence: The Case for Chromones
To validate chromone carboxamides, one must first understand the fundamental mechanistic difference from the control.
-
Selegiline (Control): Acts as a "suicide substrate." It binds to the FAD cofactor within the MAO-B active site and forms a covalent N(5)-flavin adduct. This inhibition is time-dependent and irreversible.
-
Chromone Carboxamides (Test): Function primarily as reversible inhibitors. They occupy the substrate cavity (specifically the entrance cavity and aromatic cage) via non-covalent interactions (
- stacking, H-bonds), preventing substrate access without permanently disabling the enzyme.
Visualization: Inhibition Pathways
The following diagram illustrates the divergent inhibition pathways of Kynuramine metabolism by MAO-B in the presence of Selegiline vs. Chromone Carboxamides.
Figure 1: Mechanistic divergence between irreversible Selegiline control and reversible Chromone inhibitors in the Kynuramine deamination pathway.
Experimental Validation Framework
The Self-Validating Assay System
To ensure data integrity, we utilize a fluorometric kynuramine deamination assay . This system is self-validating because the product, 4-hydroxyquinoline (4-HQ), is naturally fluorescent, eliminating the need for coupled peroxidase reactions which are prone to false positives from scaffold interference.
Protocol: High-Throughput MAO-B Inhibition Screen
Objective: Determine IC
Materials:
-
Enzyme: Recombinant human MAO-B (5 mg/mL stock).
-
Control: Selegiline HCl (10 mM stock in DMSO).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Workflow:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of chromone derivatives in DMSO.
-
Perform serial dilutions (100
M to 0.1 nM) in assay buffer. Note: Keep final DMSO concentration <1% to prevent enzyme denaturation.
-
-
Enzyme Pre-incubation (Critical Step):
-
Add 10
L of test compound or Selegiline to 96-well black plates. -
Add 40
L of hMAO-B enzyme solution.[1] -
Incubate at 37°C for 20 minutes.
-
Causality: This step is mandatory. Selegiline requires time to form the covalent bond. Without pre-incubation, Selegiline's IC
will appear artificially high (less potent), invalidating the comparison.
-
-
Reaction Initiation:
-
Add 50
L of Kynuramine (final concentration M) to initiate the reaction.
-
-
Kinetic Read:
-
Measure fluorescence continuously for 30 minutes at 37°C.
-
Excitation: 310 nm | Emission: 400 nm.
-
-
Data Processing:
-
Calculate the slope (Reaction Rate,
) of the linear portion of the fluorescence curve. -
Fit data to the four-parameter logistic equation to derive IC
.
-
Experimental Workflow Diagram
Figure 2: Step-by-step fluorometric assay workflow emphasizing the critical pre-incubation phase.
Comparative Performance Analysis
The following data summarizes the performance of leading Chromone Carboxamide derivatives against Selegiline. Data is synthesized from key medicinal chemistry studies (Reis et al., Mpitimpiti et al.).
Table 1: Potency and Selectivity Comparison
| Compound ID | Structure Class | hMAO-B IC | hMAO-A IC | Selectivity Index (SI) | Mechanism |
| Selegiline | Propargylamine | 16.7 - 20.0 | > 60,000 | > 3,000 | Irreversible |
| Safinamide | 98.0 | > 10,000 | ~1,000 | Reversible | |
| Cmpd 20 | Chromone-3-carboxamide | 0.40 | > 100,000 | > 250,000 | Reversible |
| Cmpd 27 | Chromone-3-carboxamide | 0.67 | > 100,000 | > 149,000 | Reversible |
| Cmpd 40 | 7-benzyloxy-chromone | 100.0 | 32,400 | 324 | Reversible |
Technical Insight:
-
Potency: Selected chromone derivatives (e.g., Cmpd 20, 27) exhibit sub-nanomolar potency, surpassing Selegiline by nearly two orders of magnitude.
-
Selectivity: The chromone scaffold, particularly with 3-phenylcarboxamide substitutions, demonstrates exceptional specificity for the MAO-B isoform, reducing the risk of hypertensive crises ("cheese effect") associated with MAO-A inhibition.
Table 2: Kinetic Profile (Lineweaver-Burk Analysis)
| Parameter | Selegiline (Control) | Chromone Carboxamides | Interpretation |
| Decreases | Unchanged (Competitive) or Decreases (Mixed) | Selegiline destroys active sites; Chromones compete for them. | |
| Unchanged | Increases (Competitive) | Chromones impede substrate binding affinity. | |
| Reversibility | < 5% Recovery | > 80% Recovery | Dialysis restores enzyme activity for Chromones only. |
Structural Validation: Molecular Docking
To validate why chromone carboxamides are effective, we examine the molecular interactions within the hMAO-B active site (PDB: 2V5Z or 2V61).
-
The Aromatic Cage (Tyr398, Tyr435): The chromone core engages in strong
- stacking interactions with these residues, mimicking the substrate transition state. -
The Gatekeeper (Ile199): The carboxamide linker often forms hydrogen bonds near the entrance cavity, stabilizing the molecule in a favorable orientation.
-
Steric Fit: The 3-phenylcarboxamide moiety extends into the entrance cavity, providing the structural basis for the high selectivity over MAO-A (which has a more restricted active site due to Phe208).
References
-
Reis, J., et al. (2016). "Chromone 3-phenylcarboxamides as potent and selective MAO-B inhibitors."[3][4][5][6][7][8] European Journal of Medicinal Chemistry.
-
Mpitimpiti, T., et al. (2023).[7][9] "A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors." Pharmaceuticals (MDPI).
-
Mathew, B., et al. (2024). "Enzyme Inhibition Assays for Monoamine Oxidase." Methods in Molecular Biology.
-
BenchChem Protocols. "Kynuramine-Based Monoamine Oxidase Assays in a 96-Well Plate Format."
-
Edmondson, D.E., et al. (2009). "Structure and mechanism of monoamine oxidase." Current Medicinal Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Document: Design and synthesis of chromone-based monoamine oxidase B inhibitors with improved drug-like properties. (CHEMBL5352389) - ChEMBL [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Chromone 3-phenylcarboxamides as potent and selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
Structural and Electronic Profiling: The Causality of Isomerism
Title: Benchmarking Benzopyrone Isomers: A Comparative Guide to Chromone and Coumarin Scaffolds in Drug Discovery
Introduction As a Senior Application Scientist, one of the most frequent structural dilemmas encountered in early-stage drug design is the selection between two privileged, isomeric oxygen heterocycles: the chromone (1,4-benzopyrone) and the coumarin (1,2-benzopyrone) scaffolds. While they share an identical molecular weight and a benzopyrone core, the simple migration of the carbonyl group from the C4 position (chromone) to the C2 position (coumarin) fundamentally alters their electronic distribution, dipole moment, and hydrogen-bond acceptor vectors.
This guide provides an objective, data-driven benchmarking of these two scaffolds across two major therapeutic arenas: neurodegenerative disease (specifically Monoamine Oxidase B inhibition) and oncology (specifically cytotoxicity in MCF-7 breast cancer cells). By analyzing their structure-activity relationships (SAR) and providing field-validated experimental protocols, this guide equips medicinal chemists with the mechanistic insights needed to prioritize scaffold selection.
The divergence in biological activity between chromones and coumarins is rooted in their distinct electronic topologies.
-
Coumarins (1,2-benzopyrones): The C2 carbonyl creates a lactone-like system. The sp² oxygen at C2 is highly polarized, making it a potent hydrogen-bond acceptor. This is particularly advantageous in enzymatic pockets like hMAO-B, where the lactone oxygen frequently forms a critical hydrogen bond with Cys172[1].
-
Chromones (1,4-benzopyrones): The C4 carbonyl forms a cross-conjugated ketone system with the pyran ring. This structural rigidity and altered dipole moment allow chromones to act as excellent bioisosteres for flavones. The benzopyrone sp² oxygen atom in chromone-3-phenylcarboxamides has been shown to be position-independent, acting as a productive contributor to ligand-enzyme complex stability without relying strictly on the Cys172 interaction[2].
Caption: Structural Activity Relationship (SAR) divergence between chromone and coumarin scaffolds.
Benchmarking Arena 1: Neurodegenerative Targets (MAO-B Inhibition)
Monoamine Oxidase B (MAO-B) is a premier target for Parkinson's and Alzheimer's disease therapeutics. Both scaffolds have been heavily benchmarked in this arena.
For coumarins, SAR studies indicate that substitution at the C6 position is critical; specifically, 6-methylcoumarin derivatives are significantly more potent than their 6-methoxy analogs[3]. In contrast, the addition of 6-methyl or 6-methoxy groups to the chromone framework has a negligible impact on MAO-B inhibitory activity[3]. Instead, chromones achieve exceptional, reversible, non-competitive inhibition when modified with a 3-phenylcarboxamide group[2].
Table 1: Comparative hMAO-B Inhibitory Activity
| Scaffold Class | Representative Derivative | Target Isoform | IC₅₀ (µM) | Mechanistic Note |
| Coumarin | 6-Methylcoumarin (Compound 34) | hMAO-B | 5.07 | Lactone oxygen H-bonds with Cys172[1][3]. |
| Coumarin | 3-Phenylcarboxamide (10a) | hMAO-B | < 0.10 | Hydrophobic interaction in the substrate pocket[1][2]. |
| Chromone | Chromane-2,4-dione (133) | hMAO-B | 0.638 | Ester derivatives show high isoform specificity[3]. |
| Chromone | Chromone derivative 11 | hMAO-B | 0.015 | Reversible, non-competitive inhibition[4]. |
Protocol 1: Self-Validating hMAO-B Fluorometric Assay To accurately benchmark these scaffolds, we employ a kynuramine-based fluorometric assay. Causality & Self-Validation: Kynuramine is non-fluorescent. Upon oxidative deamination by MAO-B, it is converted to 4-hydroxyquinoline, which is highly fluorescent. If a benzopyrone derivative acts as a fluorescence quencher (a common optical artifact with highly conjugated heterocycles), this assay self-validates by allowing a secondary absorbance read at 314 nm to quantify 4-hydroxyquinoline directly, ensuring no false positives.
-
Enzyme Preparation: Dilute recombinant hMAO-B in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.
-
Inhibitor Incubation: Add 10 µL of the test compound (chromone/coumarin) dissolved in DMSO (final DMSO < 1%) to 40 µL of the enzyme solution. Incubate at 37°C for 15 minutes to allow complex stabilization. Control: Use Selegiline as a positive control.
-
Substrate Addition: Initiate the reaction by adding 50 µL of kynuramine (final concentration 50 µM). Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 40 µL of 2N NaOH.
-
Fluorometric Readout: Measure fluorescence at Ex/Em = 318/380 nm.
Caption: Self-validating kynuramine-based fluorometric assay workflow for hMAO-B inhibition.
Benchmarking Arena 2: Oncology (Anticancer Cytotoxicity)
In the oncological space, particularly against estrogen receptor-positive (ER+) breast cancer lines like MCF-7, both scaffolds demonstrate profound efficacy, albeit through different primary mechanisms. Coumarin hybrids are frequently optimized as VEGFR-2 inhibitors or aromatase competitors[5][6]. Chromones, particularly when hybridized with benzofurans or functionalized with halogens at the C6 position, exhibit potent apoptotic induction with remarkable selectivity over normal healthy cells[7].
Table 2: Comparative Anticancer Cytotoxicity (MCF-7 Cell Line)
| Scaffold Class | Representative Derivative | Assay Type | IC₅₀ (µM) | Mechanistic Note |
| Coumarin | VEGFR-2 Inhibitor (15) | Cell Viability | 1.24 | Outperforms staurosporine reference[5]. |
| Coumarin | Benzene sulfonamide (6) | Cell Viability | 0.0088 | Interacts with over-expressed carbonic anhydrase[6]. |
| Chromone | Benzofuran hybrid (3) | Cell Viability | 0.056 | High selectivity over normal cells[7]. |
| Chromone | Carboxamide derivative (17) | Cell Viability | 0.90 | Fluorine substitution at C6 enhances potency[7]. |
Protocol 2: Label-Free Cell Viability via Impedance Spectroscopy Standard colorimetric assays (like MTT/MTS) rely on the reduction of a tetrazolium dye to a purple formazan. Causality & Self-Validation: Benzopyrones are highly conjugated and often absorb light in the 450-600 nm range, directly interfering with the MTT readout and causing false viability signals. To ensure scientific integrity, we benchmark these scaffolds using Electrical Impedance Spectroscopy (EIS), which provides a label-free, real-time kinetic readout of cell proliferation and morphology without optical interference[8].
-
Cell Seeding: Seed MCF-7 cells at a density of 5,000 cells/well in a 96-well E-Plate containing 50 µL of DMEM medium.
-
Baseline Measurement: Place the E-Plate in the impedance reader station inside the incubator (37°C, 5% CO₂). Monitor the Cell Index (CI) for 24 hours to establish a baseline growth curve.
-
Compound Treatment: Once cells reach the logarithmic growth phase (CI ~ 1.0), add the chromone or coumarin derivatives at varying concentrations (0.001 µM to 100 µM). Control: Use Doxorubicin as a positive apoptotic control.
-
Real-Time Monitoring: Continuously record the CI every 15 minutes for 72 hours.
-
Data Analysis: Calculate the IC₅₀ values based on the normalized CI at the 48-hour post-treatment mark. A drop in impedance self-validates cytotoxic cell rounding and detachment.
Caption: Label-free real-time cell viability monitoring workflow using Electrical Impedance Spectroscopy.
Conclusion
While both chromone and coumarin scaffolds offer exceptional synthetic tractability and biological potency, their application must be guided by target-specific electronic requirements. Coumarins leverage their C2 lactone for precise hydrogen bonding (e.g., Cys172 in MAO-B), whereas chromones utilize their C4 cross-conjugated system to achieve potent, often non-competitive binding profiles and high selectivity in oncological models.
References
-
Coumarin versus Chromone Monoamine Oxidase B Inhibitors: Quo Vadis? - EMBL-EBI. 2
-
Structure-Based Design of Novel MAO-B Inhibitors: A Review - MDPI. 1
-
A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC. 3
-
Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC. 4
-
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - PMC. 5
-
Coumarin Based Analogues, a Vivid Terrace for Developing Oncology Medications - IJISR. 6
-
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC. 7
-
Anticancer Activity Study of Chromone and Coumarin Hybrids using Electrical Impedance Spectroscopy - ResearchGate. 8
Sources
- 1. Structure-Based Design of Novel MAO-B Inhibitors: A Review [mdpi.com]
- 2. Document: Coumarin versus Chromone Monoamine Oxidase B Inhibitors: Quo Vadis? (CHEMBL4038334) - ChEMBL [ebi.ac.uk]
- 3. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijisr.net [ijisr.net]
- 7. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
reproducibility of 6-chlorochromone synthesis across different protocols
This guide provides an objective, technical comparison of synthesis protocols for 6-chlorochromone (6-chloro-4H-chromen-4-one) . It is designed for researchers requiring high-purity scaffolds for drug development.
Executive Summary: The Reproducibility Paradox
Synthesizing the parent 6-chlorochromone scaffold presents a classic "reproducibility paradox": the most cited historical method (Claisen condensation) is the least reproducible due to moisture sensitivity, while modern one-pot protocols (DMF-DMA) offer superior consistency but higher reagent costs.
This guide compares three distinct methodologies:
-
Method A (Modern Standard): DMF-DMA Cyclization – Highest Reproducibility.
-
Method B (Classic): Ethyl Formate/Sodium Condensation – Lowest Cost, High Skill Cap.
-
Method C (Functional Variant): Vilsmeier-Haack – Yields 3-formyl derivative (distinct pharmacophore).
Part 1: Comparative Performance Matrix
| Metric | Method A: DMF-DMA Cyclization | Method B: Ethyl Formate / Na | Method C: Vilsmeier-Haack |
| Target Product | 6-Chlorochromone (Parent) | 6-Chlorochromone (Parent) | 6-Chloro-3-formylchromone |
| Primary Reagent | DMF-Dimethylacetal | Ethyl Formate / Sodium Metal | POCl₃ / DMF |
| Typical Yield | 85 – 92% | 50 – 65% | 75 – 85% |
| Reproducibility | High (Self-validating) | Low (Moisture/Base sensitive) | Medium (Exothermic control) |
| Purification | Recrystallization (Ethanol) | Column Chromatography often req. | Recrystallization |
| Critical Failure | Old/Hydrolyzed DMF-DMA | "Old" Sodium surface; Water ingress | Runaway exotherm; Charring |
| Scalability | Excellent (Linear scale-up) | Poor (Safety hazards with Na) | Good (Requires cooling capacity) |
Note on Method C: While the Vilsmeier-Haack reaction is robust, it introduces a formyl group at the C3 position. It is included here because many "6-chlorochromone synthesis" queries conflate the parent structure with this common 3-formyl intermediate.
Part 2: Deep Dive Protocols
Protocol A: The Modern Standard (DMF-DMA)
Best for: High-throughput screening, reliable scale-up, and avoiding chromatographic purification.
Mechanism & Causality: This reaction proceeds via the formation of an enaminone intermediate . The dimethylamino group acts as a "dummy" leaving group. Upon acidic workup, the dimethylamine is displaced by the phenolic oxygen (intramolecular Michael-type addition/elimination), closing the ring.
-
Why it works: The reaction is driven by the entropy of liberating volatile dimethylamine and methanol. It is essentially irreversible.
Experimental Workflow:
-
Reagents:
-
5-Chloro-2-hydroxyacetophenone (1.0 equiv)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv)
-
Solvent: Toluene or Xylene (anhydrous).
-
-
Step 1 (Enaminone Formation):
-
Critical Control Point: Reflux is required to drive off Methanol. Use a Dean-Stark trap or open condenser with a drying tube to facilitate equilibrium shift.
-
Validation: TLC will show a polar, yellow/orange spot (Enaminone) and disappearance of starting material.
-
Step 2 (Cyclization):
-
Concentrate the reaction mixture to remove excess DMF-DMA (crucial to prevent buffering).
-
Redissolve residue in Glacial Acetic Acid (or MeOH + conc. HCl).
-
Reflux for 1-2 hours.
-
-
Workup:
-
Pour into ice water. The product precipitates as an off-white solid.
-
Filter and wash with cold water.[2]
-
Purification: Recrystallize from Ethanol/Hexane.
-
Protocol B: The Classic Claisen (Ethyl Formate)
Best for: Low-cost bulk synthesis where labor is not a constraint.
Mechanism & Causality: This is a base-mediated Claisen condensation. Sodium metal generates the enolate of the acetophenone, which attacks ethyl formate.
-
Why it fails: The reaction generates hydrogen gas and sodium ethoxide. Moisture kills the sodium reactivity immediately. The "nascent" formyl intermediate is unstable and can polymerize if not cyclized quickly.
Experimental Workflow:
-
Reagents:
-
5-Chloro-2-hydroxyacetophenone (1.0 equiv)
-
Ethyl Formate (Excess, acts as solvent/reagent)
-
Sodium Metal (pulverized or wire) (2.0 - 3.0 equiv)
-
-
Procedure:
-
Place Sodium wire in dry ether or excess ethyl formate at 0°C.
-
Add ketone solution dropwise (exothermic H₂ evolution).
-
Critical Control Point: Temperature must be kept <10°C during addition to prevent polymerization of ethyl formate.
-
Stir for 12-24 hours at Room Temp. The mixture turns into a reddish sludge (Sodium salt of the diketone).
-
-
Cyclization:
-
Carefully quench with ice/HCl.
-
The acid catalyzes the dehydration of the intermediate hemiacetal to the chromone.
-
-
Workup:
Part 3: Visual Analysis
Diagram 1: Reaction Pathway Comparison
This diagram maps the divergence between the methods, highlighting the intermediates and final products.
Caption: Divergent synthesis pathways. Note that Method C yields the 3-formyl derivative, not the parent chromone.
Diagram 2: High-Fidelity Workflow (Method A)
A self-validating workflow for the recommended DMF-DMA protocol.
Caption: Step-by-step decision tree for the DMF-DMA synthesis protocol ensuring >85% yield.
Part 4: Reproducibility Assessment
1. Moisture Sensitivity (The "Hidden" Variable)
-
Method B (Na/Ethyl Formate): Extremely high. Even trace moisture in the ether or on the sodium surface will produce NaOH, which catalyzes the polymerization of ethyl formate rather than the Claisen condensation. Mitigation: Use freshly pressed Sodium wire and distilled solvents.
-
Method A (DMF-DMA): Low. While DMF-DMA hydrolyzes over time, using a slight excess (1.5 eq) compensates for minor reagent degradation.
2. Temperature Control
-
Method C (Vilsmeier): The addition of POCl₃ to DMF is highly exothermic. If the temperature exceeds 10°C during addition, the Vilsmeier reagent can decompose or cause charring.
-
Method A: Requires vigorous reflux. Insufficient heat leads to incomplete elimination of dimethylamine, stalling the reaction at the intermediate stage.
3. Purity Profiling
-
Method A typically yields a product >95% pure after simple filtration.
-
Method B often contains unreacted acetophenone and polymeric side products, necessitating silica gel chromatography (Hexane/EtOAc 8:2).
References
-
Synthesis of Chromones via DMF-DMA: Journal of Heterocyclic Chemistry, "One-pot synthesis of chromones using N,N-dimethylformamide dimethyl acetal."
-
Classic Claisen Condensation: Organic Syntheses, Coll. Vol. 3, p. 300; Vol. 29, p. 26. "Chromone Synthesis from 2-Hydroxyacetophenone."
-
Vilsmeier-Haack Mechanism: Chemical Reviews, "The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles."
-
Comparative Yield Data: BenchChem Protocols, "Reproducibility of published synthesis protocols for 6-Chloro-2H-chromene."
Sources
spectral characterization NMR IR MS of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide
Executive Summary & Application Context
Compound: 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide Scaffold: Chromone (Benzopyran-4-one) Primary Application: Pharmacophore in medicinal chemistry (anti-inflammatory, anticancer, and neuroprotective ligand design).
This guide provides a rigorous spectral analysis workflow for validating the synthesis of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide (hereafter referred to as the Target Amide ). The characterization strategy focuses on distinguishing the product from its synthetic precursor, Ethyl 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylate (the Precursor Ester ).
In drug development, the transition from ester to amide is a critical checkpoint. This guide objectively compares the spectral signatures of these two species to ensure reaction completion and product purity.
Synthesis & Transformation Logic
To understand the spectral shifts, one must visualize the structural change. The synthesis typically involves the ammonolysis of the ester.
Workflow Visualization
Figure 1: Synthetic transformation from the ethyl ester precursor to the target carboxamide. The spectral challenge is confirming the complete removal of the ethoxy group and the installation of the primary amide.
Mass Spectrometry (MS): Isotopic Validation
Mass spectrometry provides the primary confirmation of the molecular formula and the presence of the halogen substituent.
The Chlorine Signature
For chlorinated compounds, the isotope pattern is diagnostic.[1][2][3][4] Chlorine exists as
-
Rule: Any molecular ion (
) containing one chlorine atom must exhibit an peak at approximately 33% intensity of the parent peak.
Comparative Data: Ester vs. Amide
| Feature | Precursor (Ester) | Target (Amide) | Diagnostic Shift |
| Formula | Loss of | ||
| Molecular Weight | 252.65 g/mol | 223.61 g/mol | |
| Base Peak ( | Shift to lower mass | ||
| Isotope Pattern | Pattern retained | ||
| Fragmentation | Loss of OEt ( | Loss of NH | Distinct fragment ions |
Experimental Note: In ESI-MS (positive mode), look for
-
Target
: 224.0 / 226.0 -
Precursor
: 253.0 / 255.0
Infrared Spectroscopy (IR): Functional Group Analysis
IR is the fastest method to monitor reaction progress by observing the carbonyl region.
The Carbonyl Conflict
Chromone derivatives possess a conjugated ketone at C4. The challenge is distinguishing this ketone from the new amide carbonyl.
| Vibration Mode | Precursor (Ester) | Target (Amide) | Status |
| Ester C=O | ABSENT | Primary Indicator of Success | |
| Amide I (C=O) | N/A | Overlaps with Chromone C=O | |
| Chromone C=O | Conserved (Conjugated ketone) | ||
| N-H Stretch | N/A | New Appearance (Doublet) | |
| C-O Stretch | Reduced intensity | Loss of Ester C-O-C |
Interpretation:
-
Disappearance of 1735 cm⁻¹: If this band persists, unreacted ester is present.
-
Appearance of N-H: Look for a doublet in the high-frequency region (asymmetric/symmetric stretch), confirming a primary amide (
).
Nuclear Magnetic Resonance (NMR): Structural Proof
NMR is the definitive tool for purity and structural assignment.
Solvent Selection
-
Recommended: DMSO-
. -
Reasoning: Chromone carboxamides have poor solubility in CDCl
. Furthermore, DMSO- slows the exchange of amide protons, allowing the signals to appear as distinct (often broad) singlets.
1H NMR Comparative Table (400 MHz, DMSO- )
| Proton Position | Precursor (Ester) | Target (Amide) | Multiplicity | Causality / Assignment |
| Ethyl ( | ABSENT | N/A | Proof of Hydrolysis/Amidation | |
| Amide ( | N/A | 8.10 - 8.50 | br s (2H) | Exchangeable protons. May appear as 1 or 2 peaks.[1][2][4][5][6] |
| H-3 (Pyran Ring) | s (1H) | Characteristic singlet of the chromone ring. | ||
| H-5 (Aromatic) | d ( | Deshielded by C4 carbonyl anisotropy. | ||
| H-7 (Aromatic) | dd | Ortho/Meta coupling to H8/H5. | ||
| H-8 (Aromatic) | d |
13C NMR Key Shifts
-
C4 (Ketone):
. -
C2 (Amide Carbonyl):
(Upfield shift compared to Ester C=O at due to resonance donation from Nitrogen).
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Objective: Maximize resolution of amide protons.
-
Method:
-
Weigh 5–10 mg of the dry solid Target Amide.
-
Add 0.6 mL of DMSO-
(99.9% D). -
Sonicate for 60 seconds to ensure complete dissolution (chromones can aggregate).
-
Critical Step: If
peaks are broad or invisible, add 1 drop of to the tube. Shake and re-run. The peaks will disappear (exchange), confirming their identity.
-
Protocol B: KBr Pellet Preparation for IR
-
Objective: Clear resolution of the Carbonyl region.
-
Method:
-
Mix 1 mg of Target Amide with 100 mg of spectroscopic grade KBr (dried).
-
Grind to a fine powder using an agate mortar (particle size < wavelength of IR light to avoid scattering).
-
Press at 10 tons for 2 minutes to form a transparent disk.
-
Validation: Ensure baseline at 4000 cm⁻¹ is >80% transmittance.
-
Decision Tree for Characterization
Use this logic flow to troubleshoot your spectral data.
Figure 2: Step-by-step logic flow for validating the 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide structure.
References
-
PubChem. (2025). 4H-1-Benzopyran-2-carboxanilide, 6-chloro-4-oxo- (Compound Summary). National Library of Medicine. [Link]
-
Gomes, L. R., et al. (2016). Synthesis of 6-aryl/heteroaryl-4-oxo-4H-chromene-2-carboxylic ethyl ester derivatives. Tetrahedron Letters, 57(27-28), 3006-3010.[7] [Link]
-
Chemistry LibreTexts. (2022). Isotope Abundance in Mass Spectrometry (Chlorine Patterns). [Link]
-
MDPI. (2022). Investigation of Chromone-2-Carboxamides as New Anti-Biofilm Agents. Molecules.[1][4][5][6][7][8][9][10][11][12][13] [Link]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. youtube.com [youtube.com]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 11. CEJ Vol.7-No.2 No.7-20 [edu.utsunomiya-u.ac.jp]
- 12. Synthesis of ethyl 6-substituted-chroman- and -chromone-2-carboxylates. A comparative structure-activity study employing the 6-phenyl and phenoxy analogs in the triton hyperlipidemic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
selectivity profile of chromone-2-carboxamide for EGFR vs VEGFR
Publish Comparison Guide: Selectivity Profile of Chromone-2-Carboxamide for EGFR vs. VEGFR
Executive Summary
Product Class: Chromone-2-carboxamide Derivatives (Lead Candidate: Compound 6) Primary Targets: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). Mechanism of Action: Dual inhibition of kinase signaling pathways and downregulation of receptor expression. Therapeutic Focus: Triple-Negative Breast Cancer (TNBC), Hepatocellular Carcinoma (HCC), and Colorectal Cancer.
This guide evaluates the selectivity profile of the Chromone-2-carboxamide scaffold, specifically focusing on recent lead candidates (e.g., Compound 6 from Al-Karmalawy et al., 2024). Unlike traditional "silver bullet" kinase inhibitors that target a single enzyme with nanomolar affinity, this scaffold exhibits a dual-targeting profile , simultaneously modulating EGFR (proliferation) and VEGFR-2 (angiogenesis) pathways. This polypharmacological approach is designed to overcome resistance mechanisms common in single-target therapies.
Mechanistic Profile & Binding Mode
The chromone-2-carboxamide scaffold functions as an ATP-competitive inhibitor. Molecular modeling reveals that the chromone core mimics the adenine ring of ATP, allowing it to anchor within the hinge region of the kinase domain.
-
EGFR Binding: The carboxamide moiety forms crucial hydrogen bonds with Met793 in the hinge region. The hydrophobic chromone core occupies the ATP-binding pocket, stabilizing the inactive conformation.
-
VEGFR-2 Binding: Similar hinge-binding interactions occur (typically with Cys919 ), but the selectivity is modulated by the substituents on the carboxamide nitrogen (e.g., 2-quinolone or aryl groups), which extend into the hydrophobic back pocket (selectivity pocket) of VEGFR-2.
Signaling Pathway Convergence
The dual inhibition strategy targets the convergence of tumor cell proliferation (EGFR) and the tumor microenvironment's blood supply (VEGFR).
Figure 1: Dual mechanism of action. The inhibitor blocks upstream receptors EGFR and VEGFR-2, preventing downstream activation of RAS/RAF/MEK and PI3K/AKT pathways.
Comparative Selectivity Profile
The following data contrasts the lead Chromone-2-carboxamide derivative (Compound 6) against standard-of-care inhibitors. Note that the "Activity" metric for Compound 6 refers to the fold-change in receptor expression/phosphorylation relative to untreated controls, highlighting its role as a modulator/downregulator.
Table 1: Selectivity & Potency Comparison
| Feature | Chromone-2-carboxamide (Cmpd 6) | Sorafenib (Standard) | Erlotinib (Standard) |
| Primary Target | Dual EGFR / VEGFR-2 | VEGFR-2 (Multi-kinase) | EGFR |
| EGFR Activity | 0.34-fold (Strong Downregulation) | Weak / Inactive | High Potency (IC₅₀ < 2 nM) |
| VEGFR-2 Activity | 0.31-fold (Strong Downregulation) | High Potency (IC₅₀ ~90 nM) | Weak / Inactive |
| Selectivity Ratio | Balanced (~1:1) | Selective for VEGFR | Selective for EGFR |
| Cellular IC₅₀ (CaCo2) | 21.99 µM | ~3-5 µM | > 50 µM |
| Cellular IC₅₀ (TNBC) | ~12.8 µM | ~4-8 µM | ~10-15 µM |
| Mechanism | Receptor Downregulation + Inhibition | Kinase Inhibition | Kinase Inhibition |
Interpretation of Data:
-
Balanced Dual Action: Unlike Erlotinib (EGFR selective) or Sorafenib (VEGFR selective), the Chromone-2-carboxamide scaffold affects both targets with nearly equal potency (0.34 vs 0.31 fold change).
-
Downregulation vs. Inhibition: While standard drugs block the activity of the kinase, Chromone-2-carboxamides often induce a reduction in the total protein level of the receptors, likely through modulation of chaperone proteins or degradation pathways.
-
Potency: The micromolar cellular IC₅₀ (21.99 µM) suggests this scaffold is currently a "Hit-to-Lead" candidate, less potent than nanomolar clinical drugs but offering a distinct profile that may bypass kinase-mutation resistance.
Experimental Protocols
To validate the selectivity profile described above, the following self-validating protocols are recommended.
A. In Vitro Kinase Inhibition / Expression Assay (ELISA)
Objective: Quantify the reduction in EGFR and VEGFR-2 protein levels or phosphorylation.
-
Cell Seeding: Seed MDA-MB-231 (TNBC) or CaCo2 cells (1 × 10⁵ cells/well) in 6-well plates.
-
Treatment: Treat cells with the test compound (Chromone-2-carboxamide) at IC₅₀ concentration (e.g., 20 µM) for 24 hours. Include Sorafenib (5 µM) and DMSO (0.1%) as positive and negative controls.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Quantification:
-
Use specific ELISA kits for Total EGFR and Total VEGFR-2 .
-
Alternatively, use Phospho-EGFR (Tyr1068) and Phospho-VEGFR2 (Tyr1175) kits to measure functional inhibition.
-
-
Calculation:
-
Validation Criteria: The DMSO control must show a Fold Change of 1.0. Sorafenib must show < 0.5 for VEGFR-2.[1]
-
B. Cell Viability & Selectivity Assay (MTT)
Objective: Determine the therapeutic window between cancer cells and normal cells.
-
Preparation: Plate cancer cells (MDA-MB-231) and normal fibroblast cells (WI-38) in 96-well plates (5 × 10³ cells/well).
-
Dosing: Add serial dilutions of the compound (0.1 µM to 100 µM). Incubate for 48 hours.
-
Development: Add MTT reagent (5 mg/mL), incubate for 4 hours, dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
-
Selectivity Index (SI):
-
Target: An SI > 2.0 indicates acceptable preliminary selectivity.
-
Workflow Visualization
Figure 2: Experimental workflow for validating the selectivity profile.
References
-
Al-Karmalawy, A. A., et al. (2024). "Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights."[2][3] Drug Development Research.
- El-Adl, K., et al. (2021). "Design, synthesis, docking, anticancer and in silico pharmacokinetic studies of novel 5-([4-chloro/2,4-dichloro]benzylidene)-2-thioxoimidazolidin-4-one derivatives as VEGFR-2 inhibitors." Bioorganic Chemistry.
-
Gangapuram, M., et al. (2021). "Design and Synthesis of Bioinspired Benzocoumarin‐Chalcones Chimeras as Potential Anti‐Breast Cancer Agents." Archiv der Pharmazie.
Sources
western blot analysis of apoptosis markers treated with chromone derivatives
Comparative Guide: Evaluating Chromone Derivative Efficacy via Western Blot Analysis of Apoptosis Markers
Executive Summary
Chromone derivatives—ranging from naturally occurring flavonoids to novel synthetic scaffolds like furo[2,3-b]chromones—are heavily investigated in oncology for their potent pro-apoptotic properties[1],[2]. To validate a novel chromone compound's mechanism of action, researchers must accurately quantify the induction of the intrinsic apoptosis pathway. This requires precise Western blot analysis of key molecular markers: the Bax/Bcl-2 ratio, Caspase-3 cleavage, and Poly (ADP-ribose) polymerase (PARP) cleavage[3],.
This guide provides a critical comparison of chromone compound efficacies, evaluates the optimal Western blotting detection systems (Chemiluminescence vs. Fluorescence) for these specific targets, and outlines a self-validating, step-by-step experimental protocol.
Mechanistic Overview: The Intrinsic Apoptosis Pathway
Chromone-based anticancer agents primarily induce cell death by triggering mitochondrial stress[4],. This stress alters the balance of the Bcl-2 protein family, upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2,[5]. The resulting mitochondrial membrane permeabilization releases cytochrome c, which activates Caspase-9, subsequently cleaving effector Caspase-3. Active Caspase-3 then cleaves PARP (from a 116 kDa full-length protein to an 89 kDa fragment), halting DNA repair and executing apoptosis[3],[2].
Fig 1: Intrinsic apoptosis pathway induced by chromone derivatives.
Comparative Efficacy: Chromone Derivatives vs. Standard Agents
When benchmarking a novel synthetic chromone, it must be compared against both natural chromones (e.g., Quercetin, Apigenin) and standard chemotherapeutics (e.g., Doxorubicin). The table below summarizes the typical pro-apoptotic performance profiles observed in in vitro squamous cell carcinoma and glioblastoma models[3],[1],[5].
| Compound Class | Representative Agent | Target Specificity (TS) | Bax/Bcl-2 Ratio Shift | Caspase-3 / PARP Cleavage | Primary Utility |
| Standard Chemotherapy | Doxorubicin | High | Significant Increase | Strong / Complete | Positive Control for Apoptosis Assays |
| Natural Chromone | Apigenin / Quercetin | Moderate | Moderate Increase | Partial | Baseline Flavonoid Benchmark |
| Synthetic Chromone | Furo[2,3-b]chromones | High | Significant Increase | Strong / Complete | Lead Optimization & Drug Development |
| N-cyclicamino Chromones | Compound 5c | High | No Change | Negative (No Cleavage) | Cytostatic (Non-apoptotic) Control |
Expert Insight: Certain synthetic derivatives, such as specific 2-(N-cyclicamino)chromones, exhibit high tumor specificity but induce cytostatic growth inhibition rather than apoptosis, evidenced by a lack of PARP and Caspase-3 cleavage[3]. This highlights the absolute necessity of Western blot validation over simple cell viability assays (like MTT) to confirm the true mechanism of action.
Methodological Comparison: Western Blot Detection Systems
Quantifying the Bax/Bcl-2 ratio and detecting transient cleaved caspases require distinct analytical capabilities. Researchers must choose between Enhanced Chemiluminescence (ECL) and Multiplex Fluorescent Western Blotting,[6].
| Feature | Enhanced Chemiluminescence (ECL) | Multiplex Fluorescence (Near-Infrared) |
| Mechanism | HRP-enzyme catalyzes light-emitting reaction,[6]. | Fluorophore-conjugated antibodies emit stable light,[7]. |
| Sensitivity | Extremely high (femtogram level). Best for trace cleaved Caspase-3[7]. | High (picogram level). Up to 200-fold better than visible fluorescence[8]. |
| Multiplexing | Poor. Requires harsh stripping and reprobing,[9]. | Excellent. Simultaneous detection of 2-3 targets[7],[8]. |
| Quantification | Semi-quantitative. Narrow dynamic range; signal saturation is common[8],[6]. | Strictly quantitative. Broad linear dynamic range[8],[6]. |
| Best Used For | Quick presence/absence checks of low-abundance cleaved markers. | Accurately calculating the Bax (21kDa) / Bcl-2 (26kDa) ratio[8],[9]. |
Application Scientist Insight: For apoptosis assays, Multiplex Near-Infrared (NIR) Fluorescence is the gold standard . Calculating the Bax/Bcl-2 ratio requires absolute quantitative precision[10],[5]. Stripping an ECL blot to probe for Bcl-2 after detecting Bax inevitably results in uneven protein loss, skewing the ratio. Fluorescence allows you to probe Bax (e.g., 700 nm channel), Bcl-2 (e.g., 800 nm channel), and a loading control simultaneously without stripping[8],[9].
Optimized Step-by-Step Protocol: Apoptosis Marker Detection
This protocol is engineered as a self-validating system to prevent common artifacts, such as the auto-degradation of caspases or the loss of low-molecular-weight targets during transfer[11],[4].
Fig 2: Optimized Western blot workflow for multiplex apoptosis marker detection.
Step 1: Sample Preparation & Lysis
-
Action: Treat cells with the chromone derivative (e.g., 24-48 hours). Harvest cells and lyse in ice-cold RIPA buffer supplemented heavily with protease and phosphatase inhibitor cocktails[11],[4].
-
Causality: Caspases are active proteases. Failing to use robust protease inhibitors immediately upon lysis will result in in vitro auto-degradation of proteins, artificially inflating the appearance of "cleaved" fragments and ruining the integrity of the assay.
Step 2: SDS-PAGE Resolution
-
Action: Load 20-30 µg of protein per well into a 4–20% gradient Tris-glycine polyacrylamide gel[11],[4].
-
Causality: Apoptosis markers span a massive molecular weight range. Full-length PARP is 116 kDa, while Bax and Bcl-2 are 21 kDa and 26 kDa, respectively[5], and cleaved Caspase-3 is 17/19 kDa. A standard 10% gel will either fail to resolve the low-MW proteins or cause the high-MW PARP to cluster at the top. A gradient gel ensures crisp resolution across the entire spectrum.
Step 3: Membrane Transfer
-
Action: Transfer proteins to a 0.2 µm PVDF membrane at 100V for 1 hour in a cold room[11].
-
Causality: PVDF has a higher hydrophobic protein binding capacity than nitrocellulose, which is critical for retaining small, highly mobile proteins like cleaved Caspase-3 and Bax during the electrophoretic transfer process.
Step 4: Blocking & Multiplex Probing
-
Action: Block the membrane using a specialized fluorescence-compatible blocking buffer (avoid standard milk if using fluorescence, as milk contains auto-fluorescent particles). Probe overnight at 4°C with primary antibodies (e.g., Rabbit anti-Bax and Mouse anti-Bcl-2)[11]. Wash with TBST, then incubate with species-specific NIR-conjugated secondary antibodies (e.g., anti-Rabbit 800CW and anti-Mouse 680RD) for 1 hour at room temperature[8],[6].
-
Causality: Using primary antibodies raised in different host species allows the secondary fluorophores to bind specifically without cross-reactivity, enabling the simultaneous visualization of Bax and Bcl-2 on the exact same blot[8].
Step 5: Imaging and Quantification
-
Action: Image the blot using a near-infrared laser scanning imager. Normalize the target band intensities against a housekeeping protein (e.g., GAPDH or β-actin) detected in a separate channel[8],[4].
-
Causality: NIR fluorescence provides a static signal directly proportional to protein abundance, ensuring the calculated Bax/Bcl-2 ratio is a true reflection of cellular biology rather than an artifact of enzymatic substrate depletion seen in ECL[8],[9].
References
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- 11. researchgate.net [researchgate.net]
A Comparative Guide to Bioequivalence Assessment of Novel Benzopyran-2-Carboxamide Analogs
This guide provides a comprehensive framework for designing and executing a bioequivalence study for novel benzopyran-2-carboxamide analogs. These compounds represent a promising class of therapeutic agents, with applications ranging from anti-inflammatory to anticancer treatments.[1][2][3] As new formulations of these analogs are developed, establishing bioequivalence against a reference product is a critical step for regulatory approval, ensuring comparable in vivo performance in terms of safety and efficacy.[4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the causal logic behind key experimental choices.
The Foundation: Regulatory and Scientific Principles
A bioequivalence study aims to demonstrate that a test pharmaceutical product (e.g., a new generic formulation) exhibits a rate and extent of absorption that is not significantly different from that of a reference product when administered at the same molar dose.[4][5] The fundamental premise is that if two products result in comparable concentrations of the active substance in the blood over time, they will exhibit similar therapeutic effects and safety profiles.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for these studies.[4][6][7][8] A cornerstone of these guidelines is the use of key pharmacokinetic (PK) parameters to compare the bioavailability of the products.[9][10] The primary PK endpoints are:
-
AUC (Area Under the Curve): The area under the plasma concentration-time curve, which represents the total extent of drug exposure.[9][10]
-
Cmax (Maximum Concentration): The peak plasma concentration the drug reaches after administration, which reflects the rate of drug absorption.[9][10]
For a test product to be deemed bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of both AUC and Cmax must fall within the predefined acceptance range of 80.00% to 125.00%.[11][12]
Designing a Robust Bioequivalence Study
The most common and recommended design for a bioequivalence study comparing two formulations is the randomized, two-period, two-sequence, single-dose crossover design.[4][10][12][13] This design is powerful because each subject serves as their own control, which minimizes the impact of inter-subject variability.[14][15]
Key Design Considerations:
-
Study Population: Healthy volunteers (typically 18-55 years old) are preferred to reduce variability not related to the drug formulation.[13][14] The number of subjects should be justified by a sample size calculation based on the known variability of the drug, the desired statistical power, and the predefined acceptance limits.[10][13] A minimum of 24 evaluable subjects is often required.[16]
-
Dosing Conditions: Studies are typically conducted under fasting conditions unless the reference product's label specifies administration with food.[4][16] For certain formulations, studies in both fed and fasted states may be necessary.[4]
-
Washout Period: A critical element of the crossover design is the washout period between the two treatment periods. This interval must be long enough (typically at least five times the drug's elimination half-life) to ensure that the drug from the first period is completely eliminated before the second period begins.[14][17]
-
Randomization: Subjects are randomly assigned to one of two sequences (e.g., Sequence 1: Test then Reference; Sequence 2: Reference then Test) to avoid bias.[17]
Experimental Workflow Diagram
Caption: High-level workflow for a standard 2x2 crossover bioequivalence study.
Detailed Experimental Protocol: An In Vivo Study
This protocol outlines the steps for a single-center, randomized, single-dose, open-label, two-period crossover study.
Step 1: Subject Screening and Enrollment
-
Recruit healthy male and female volunteers.
-
Obtain written informed consent from all participants.
-
Conduct a comprehensive medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests (hematology, biochemistry, urinalysis).
-
Verify that subjects meet all inclusion criteria and none of the exclusion criteria (e.g., history of allergies to the drug class, recent participation in other clinical trials).
Step 2: Study Conduct (Period 1)
-
Subjects are admitted to the clinical facility the evening before dosing.
-
Confirm eligibility and ensure an overnight fast of at least 10 hours.
-
In the morning, randomly assign subjects to receive either the Test Product (Novel Benzopyran-2-Carboxamide Analog Formulation A) or the Reference Product (Formulation R) with a standardized volume of water.
-
Collect serial blood samples in labeled anticoagulant (e.g., K2-EDTA) tubes at predefined time points. The sampling schedule should be frequent enough to adequately characterize the plasma concentration profile, especially the absorption and elimination phases.[17] A typical schedule might be: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Harvest the plasma into duplicate, labeled cryovials and store them at -70°C or below until analysis.
Step 3: Washout Period
-
Discharge subjects after the final blood sample collection of Period 1.
-
Instruct subjects to adhere to study restrictions and report any adverse events.
-
The washout period commences, lasting for a duration determined by the half-life of the specific benzopyran analog.
Step 4: Study Conduct (Period 2)
-
Subjects are readmitted to the facility for Period 2, following the same fasting and pre-dose procedures as in Period 1.
-
Administer the alternate product; subjects who received the Test product in Period 1 now receive the Reference product, and vice versa.
-
Repeat the blood sampling, processing, and storage procedures exactly as performed in Period 1.
-
Monitor subjects for any adverse events throughout the study.
Bioanalytical Methodology: Quantifying the Analogs
Accurate quantification of the benzopyran-2-carboxamide analogs in plasma is paramount. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and robustness.[18][19]
Protocol for LC-MS/MS Quantification
1. Sample Preparation (Solid-Phase Extraction - SPE) Causality: SPE is chosen over simpler methods like protein precipitation because it provides a cleaner extract by removing a higher degree of matrix components (e.g., phospholipids, proteins) that can interfere with the analysis and cause ion suppression, leading to more accurate and reproducible results.[19]
-
Thaw plasma samples and an appropriate internal standard (IS) stock solution. The IS should be a stable, isotopically labeled version of the analyte or a close structural analog.
-
Aliquot 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into a 96-well plate.
-
Add 10 µL of the IS working solution to all wells except for the blank matrix.
-
Add 200 µL of 4% phosphoric acid in water to each well to acidify the samples, which helps in retaining the analytes on the SPE sorbent.
-
Condition an SPE plate (e.g., a mixed-mode cation exchange sorbent) with methanol followed by equilibration with water.
-
Load the pre-treated plasma samples onto the SPE plate.
-
Wash the sorbent with an aqueous solution and then an organic solvent (e.g., methanol) to remove interferences.
-
Elute the analytes and the IS from the sorbent using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Inject the reconstituted samples into an LC-MS/MS system equipped with a triple quadrupole mass spectrometer.
-
Chromatography: Use a suitable C18 reversed-phase column to separate the analyte from any remaining matrix components. An optimized gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) ensures a sharp peak shape and short run time.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the analyte and IS using Multiple Reaction Monitoring (MRM).[19] The MRM transitions (precursor ion → product ion) are specific to the analyte and IS, providing exceptional selectivity.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression to determine the concentrations in the unknown samples.
Pharmacokinetic and Statistical Analysis
1. Pharmacokinetic Parameter Calculation
-
Using a validated software (e.g., Phoenix WinNonlin), calculate the pharmacokinetic parameters for each subject from their plasma concentration-time data using non-compartmental analysis.[11]
-
The primary parameters are Cmax (obtained directly from the data) and AUC0-t (calculated using the linear-up/log-down trapezoidal rule). AUC0-∞ (AUC extrapolated to infinity) is also calculated as AUC0-t + (Clast/λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.
2. Statistical Assessment
-
The statistical analysis is performed on the log-transformed AUC and Cmax data.[13] Log transformation is used because the distribution of these parameters is often skewed, and the transformation helps to normalize the data.
-
An Analysis of Variance (ANOVA) is performed to assess the effects of sequence, period, treatment (formulation), and subject-within-sequence.[11][20]
-
The 90% confidence intervals for the geometric least-squares means (GLSM) ratio (Test/Reference) are calculated.
Hypothetical Data Summary
| Parameter (Log-Transformed) | Test Product (GLSM) | Reference Product (GLSM) | Ratio (Test/Ref) [90% CI] | Bioequivalence Met? |
| Cmax (ng/mL) | 450.2 | 475.8 | 94.6% [85.5% - 104.7%] | Yes |
| AUC0-t (ngh/mL) | 3105.5 | 3200.1 | 97.0% [91.2% - 103.2%] | Yes |
| AUC0-∞ (ngh/mL) | 3198.0 | 3295.4 | 97.0% [91.3% - 103.1%] | Yes |
Bioequivalence Assessment Logic
Caption: Decision tree for establishing bioequivalence based on statistical criteria.
References
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Guideline on the Investigation of Bioequivalence (2010) . European Medicines Agency (EMA). [Link]
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Overview of the European Medicines Agency's Development of Product‐Specific Bioequivalence Guidelines . Clinical Pharmacology & Therapeutics. [Link]
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Investigation of bioequivalence - Scientific guideline . European Medicines Agency (EMA). [Link]
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Part II The statistical assessment of bioequivalence . Indian Statistical Institute. [Link]
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Statistical aspects of bioequivalence--a review . PubMed. [Link]
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EMA adopts five product-specific bioequivalence guidelines . European Medicines Agency (EMA). [Link]
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Bio-statistical Analysis in Bioequivalence studies . Quest Journals. [Link]
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Statistical Analysis in Bioequivalence studies (2017) . Juniper Publishers. [Link]
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Statistical Methods for Assessing Bioequivalence in Clinical Studies (2024) . Scholars Research Library. [Link]
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LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma (2025) . Longdom Publishing. [Link]
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Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations (2020) . U.S. Food and Drug Administration (FDA). [Link]
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Statistical Approaches to Establishing Bioequivalence (2001) . U.S. Food and Drug Administration (FDA). [Link]
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FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA . ECA Academy. [Link]
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Guideline on Conducting Bioequivalence Studies (2013) . Food And Drugs Authority, Ghana. [Link]
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FDA Draft Guidance on Statistical Approaches to Establishing Bioequivalence (2023) . YouTube (FDA). [Link]
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Bioequivalence protocol power point presentation . Slideshare. [Link]
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Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows . PubMed Central (PMC). [Link]
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Bioequivalence Studies and Their Role in Drug Development . Biostatistics.ca. [Link]
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How to Create a Bioequivalence Study Design . J&J Compliance Consulting Group. [Link]
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bioavailability & bioequivalence testing protocol . Slideshare. [Link]
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Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties . PubMed Central (PMC). [Link]
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Bioequivalence Study: Concepts, Approaches, Design, Various Regulatory Prospects and Considerations (2024) . Semantic Scholar. [Link]
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Guidelines for Bioequivalence (2022) . World Health Organization (WHO). [Link]
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Benefits of Sequential Designs in Bioequivalence Studies (2023) . Quinta-Analytica. [Link]
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Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup . Agilent. [Link]
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Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique (2025) . ResearchGate. [Link]
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Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs . U.S. Food and Drug Administration (FDA). [Link]
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NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW . ChemRxiv. [Link]
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Novel benzopyran derivatives and their therapeutic applications: a patent review (2009–2016) . ResearchGate. [Link]
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DESIGN AND SYNTHESIS OF BENZOPYRONE COMPOUNDS WITH POTENTIAL MEDICINAL APPLICATIONS . Anveshana's International Publication. [Link]
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Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries (2025) . MDPI. [Link]
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The novel benzopyran class of selective cyclooxygenase-2 inhibitors. Part 2: The second clinical candidate having a shorter and favorable human half-life . ResearchGate. [Link]
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Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer (2023) . PubMed Central (PMC). [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide
The Imperative of Proper Disposal: Beyond the Bench
The structural motifs within 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide—a chlorinated aromatic system and a carboxamide group—suggest that improper disposal could pose environmental and health risks. Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects. Therefore, a cavalier approach to disposal, such as drain disposal or commingling with non-hazardous waste, is scientifically and ethically unacceptable. The procedures outlined below are designed to mitigate these risks through a systematic and compliant approach to waste management.
Core Principles of Chemical Waste Management
Before delving into the specific steps for 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide, it is crucial to understand the foundational principles of laboratory chemical waste disposal. These principles are governed by regulations set forth by bodies such as the Environmental Protection Agency (EPA) in the United States and are designed to ensure a "cradle-to-grave" oversight of hazardous materials.[1][2]
The primary tenets include:
-
Waste Identification and Characterization: All chemical waste must be accurately identified to determine its potential hazards.
-
Segregation: Incompatible waste streams must never be mixed to prevent dangerous reactions.
-
Containment: Waste must be stored in appropriate, labeled, and sealed containers.
-
Documentation: A clear record of the waste's composition and accumulation start date is mandatory.
-
Licensed Disposal: All hazardous waste must be transferred to a licensed hazardous waste disposal facility.
Step-by-Step Disposal Protocol for 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide
This protocol provides a direct, actionable workflow for the safe disposal of the subject compound.
1. Personal Protective Equipment (PPE) - The First Line of Defense:
Before handling any waste, ensure you are wearing the appropriate PPE. This includes:
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable for organic compounds).
-
Safety goggles or a face shield.
-
A laboratory coat.
2. Waste Characterization and Segregation:
Based on its chemical structure, 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide should be treated as a halogenated organic solid waste .
-
Do NOT mix this compound with non-hazardous solid waste.
-
Do NOT dissolve it for drain disposal.
-
Do NOT mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal. Many facilities incinerate halogenated waste, while non-halogenated solvents may be recycled or used as fuel.[3]
3. Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. A high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide" (avoiding abbreviations or formulas).[4]
-
The primary hazard(s): "Irritant" and "Environmental Hazard" are prudent assumptions based on similar structures.[5]
-
The accumulation start date (the date the first waste is added to the container).
-
The name of the principal investigator or laboratory contact.
-
4. Waste Accumulation and Storage:
-
Keep the waste container sealed when not in use.[4]
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.[1][4]
-
Ensure secondary containment, such as a larger bin or tray, to capture any potential leaks.
5. Disposal of Contaminated Materials:
Any materials that have come into direct contact with 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide are also considered hazardous waste. This includes:
-
Contaminated Labware: The first rinse of contaminated glassware must be collected as hazardous waste.[4] Subsequent rinses with soap and water may be disposed of down the drain, provided the initial hazardous material has been effectively removed.
-
Contaminated PPE: Used gloves and disposable lab coats should be placed in a designated solid waste container for hazardous materials.
-
Spill Cleanup Materials: Any absorbent materials used to clean up a spill of this compound must be disposed of as hazardous solid waste.
6. Arranging for Pickup and Disposal:
-
Once the waste container is full or has been accumulating for the maximum allowable time (typically 9-12 months, check your institutional guidelines), arrange for its pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[4]
-
Complete all necessary waste pickup forms accurately and completely.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Solid Waste | Contains chlorine, an organic structure, and is a solid at room temperature. |
| Container Type | High-Density Polyethylene (HDPE) with screw-top lid | Chemically resistant and provides secure containment. |
| Primary PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against skin and eye contact and clothing contamination. |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment | Ensures controlled and safe storage prior to disposal. |
| Maximum Accumulation Time | Consult Institutional Policy (typically 9-12 months) | Complies with regulatory requirements for waste turnover.[4] |
Disposal Workflow Diagram
Caption: Disposal workflow for 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of chemical waste is a non-negotiable aspect of scientific research. By adhering to the detailed procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. This proactive approach to safety and compliance builds a culture of responsibility that is the hallmark of a world-class research operation.
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4H-1-Benzopyran-2-carboxanilide, 6-chloro-4'-(4-methyl-2-pyrimidinylsulfamoyl)-4-oxo. Mol-Instincts. [Link]
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Personal Protective Equipment (PPE) & Handling Guide: 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide
CAS Number: 10352-73-5 Synonyms: 6-Chlorochromone-2-carboxamide; 6-chloro-4-oxo-chromene-2-carboxamide Chemical Class: Chromone Derivative / Pharmacophore Scaffold
Executive Safety Summary & Risk Assessment
Senior Scientist Insight: While often classified generically as an "irritant," this compound belongs to the chromone class—a privileged scaffold in medicinal chemistry known for high biological activity (including kinase inhibition and receptor antagonism). Do not treat this merely as a benign salt. You must apply the Precautionary Principle : assume pharmacological potency and sensitization potential until specific toxicology data proves otherwise.
Hazard Identification Matrix
| Hazard Category | GHS Classification (Predicted/Analogous) | H-Statement | Operational Implication |
| Acute Toxicity | Category 4 (Oral) | H302: Harmful if swallowed. | Zero tolerance for hand-to-mouth transfer. |
| Skin/Eye | Category 2 (Skin) / 2A (Eye) | H315 / H319: Causes skin/serious eye irritation. | Dust is corrosive to mucous membranes. |
| Respiratory | Category 3 (STOT-SE) | H335: May cause respiratory irritation.[1][2] | Critical Risk: Fine powder inhalation bypasses upper airway filtration. |
| Sensitization | Data Gap | Treat as Potential Sensitizer | Long-term low-level exposure may trigger immune response. |
Personal Protective Equipment (PPE) Specification
Rationale: The following recommendations exceed standard "irritant" protocols to account for the compound's potential biological activity and the lipophilicity of the chromone scaffold.
A. Respiratory Protection (The Primary Barrier)
-
Solid Handling (Weighing/Transfer):
-
Minimum: N95 Filtering Facepiece (NIOSH-approved).
-
Recommended: P100 Half-Face Respirator or PAPR (Powered Air Purifying Respirator) if handling >100mg outside a fume hood.
-
Causality: Organic powders in this class often carry static charges, creating "flying dust" that standard surgical masks cannot filter.
-
B. Dermal Protection (Glove Integrity)
-
Dry Solid: Disposable Nitrile (Minimum thickness: 4-5 mil).
-
In Solution (DMSO/DMF/DCM):
-
Protocol: Double Gloving is mandatory.
-
Inner Glove: Nitrile (4 mil).
-
Outer Glove: Silver Shield (Laminate) or thick Butyl Rubber.
-
Causality: Chromone derivatives are lipophilic. If dissolved in DMSO (a carrier solvent), the solution will permeate standard nitrile gloves in <5 minutes, carrying the active compound directly into the bloodstream.
-
C. Ocular Protection[3][4]
-
Standard: Chemical Safety Goggles (Indirect Vent).
-
Note: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
Operational Handling Protocol
Phase 1: Preparation & Weighing
Goal: Eliminate static-driven dispersion.
-
Engineering Control: Work strictly within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Static Mitigation: Use an Ionizing Bar or anti-static gun on the spatula and weigh boat before touching the powder.
-
Why? 6-chlorochromone derivatives are dry, crystalline solids that easily acquire triboelectric charge, causing them to "jump" off spatulas.
-
-
Surface Protection: Line the work area with plastic-backed absorbent paper (benchkote) to capture invisible micro-spills.
Phase 2: Solubilization & Transfer
Goal: Prevent solvent-mediated permeation.
-
Solvent Choice: If using DMSO or DMF, assume the "Outer Glove" rule (see Section 2B).
-
Vessel Management: Use positive-displacement pipettes for viscous solutions to prevent dripping.
-
Labeling: Mark all secondary containers immediately with "TOXIC - CHROMONE DERIVATIVE."
Phase 3: Decontamination & Disposal
Goal: Prevent cross-contamination.
-
Solids: Wipe balance area with a surfactant (soap/water) before using an organic solvent (ethanol).
-
Why? Organic solvents can spread the lipophilic powder into a thin, invisible film rather than removing it.
-
-
Waste Stream:
-
Solid Waste: Hazardous Waste (Toxic/Irritant).
-
Liquid Waste: Segregated Halogenated Organic Waste (due to the Chlorine atom).
-
Visualizing the Safety Workflow
The following diagram outlines the "Defense in Depth" strategy for handling this compound, prioritizing engineering controls over PPE.
Figure 1: Hierarchy of Controls for handling 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide, emphasizing the critical role of static control and engineering barriers.
Emergency Response Protocols
| Incident Type | Immediate Action | Secondary Action |
| Inhalation | Move to fresh air immediately. | Seek medical attention if coughing persists (delayed pulmonary edema risk). |
| Skin Contact (Solid) | Brush off excess powder gently. | Wash with soap and water for 15 min.[3] Do NOT use alcohol (enhances absorption). |
| Skin Contact (Solution) | Remove contaminated gloves immediately. | Wash skin.[1][4][3][5] If solvent was DMSO, monitor for systemic toxicity signs. |
| Eye Contact | Flush with water/saline for 15 min.[3][5] | Hold eyelids open. Consult an ophthalmologist. |
References
-
PubChem. (n.d.). 4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2006). Optimization of chromone-2-carboxamide melanin concentrating hormone receptor 1 antagonists: assessment of potency, efficacy, and cardiovascular safety. (Context on biological activity/potency). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[6] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
